molecular formula C5H6IN3 B1317236 5-Iodo-3-methylpyrazin-2-amine CAS No. 91416-90-9

5-Iodo-3-methylpyrazin-2-amine

Cat. No.: B1317236
CAS No.: 91416-90-9
M. Wt: 235.03 g/mol
InChI Key: FKNYEMVIVGBSGS-UHFFFAOYSA-N
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Description

5-Iodo-3-methylpyrazin-2-amine is a useful research compound. Its molecular formula is C5H6IN3 and its molecular weight is 235.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-iodo-3-methylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6IN3/c1-3-5(7)8-2-4(6)9-3/h2H,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKNYEMVIVGBSGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN=C1N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90532789
Record name 5-Iodo-3-methylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90532789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91416-90-9
Record name 5-Iodo-3-methylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90532789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Iodo-3-methylpyrazin-2-amine (CAS: 91416-90-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Iodo-3-methylpyrazin-2-amine, a key heterocyclic intermediate in medicinal chemistry. The document details its physicochemical properties, spectroscopic profile, a plausible synthesis route with experimental protocols, and its potential applications in drug discovery based on the known bioactivity of the aminopyrazine scaffold.

Core Physicochemical Properties

This compound is a solid organic compound. Its key properties are summarized below.

PropertyValueSource
CAS Number 91416-90-9[1]
Molecular Formula C₅H₆IN₃[1]
Molecular Weight 235.03 g/mol [1]
Melting Point 95-96 °CChemicalBook
Boiling Point 324.9 ± 42.0 °C (Predicted)ChemicalBook
Density 2.017 ± 0.06 g/cm³ (Predicted)ChemicalBook
Appearance Solid (Form may vary)N/A

Synthesis and Mechanism

Proposed Synthesis Workflow

G cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Electrophilic Iodination A 5-Methyl-2-pyrazinecarboxylic Acid B Curtius Rearrangement (e.g., with DPPA, t-BuOH) A->B C N-Boc-5-methylpyrazin-2-amine B->C D Deprotection (e.g., HCl) C->D E 5-Methylpyrazin-2-amine D->E F 5-Methylpyrazin-2-amine G Iodination (N-Iodosuccinimide (NIS), Acid Catalyst) F->G H This compound G->H

Caption: Plausible two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 5-Methylpyrazin-2-amine (Precursor) from 5-Methyl-2-pyrazinecarboxylic Acid [2]

This protocol is adapted from industrial preparation methods for the precursor compound. The reaction proceeds via a Curtius rearrangement.

  • Reaction Setup: In a dry reaction vessel under a nitrogen atmosphere, dissolve 5-methyl-2-pyrazinecarboxylic acid in dry toluene.

  • Addition of Reagents: Add triethylamine and tert-butanol to the solution. Heat the mixture to 85-90 °C.

  • Curtius Rearrangement: Slowly add diphenylphosphoryl azide (DPPA). Maintain the temperature and stir for 2-3 hours until the reaction is complete (monitored by TLC). This forms the N-Boc protected intermediate, N-tert-butyloxycarbonyl-2-amino-5-methylpyrazine.

  • Work-up: Cool the reaction mixture and wash with sodium bicarbonate solution and brine. The organic phase is concentrated to yield the Boc-protected amine.

  • Deprotection: Dissolve the N-Boc intermediate in dichloromethane and bubble hydrogen chloride gas through the solution at room temperature for 3 hours.

  • Isolation: Add water and separate the aqueous phase. Neutralize the aqueous phase with a base (e.g., 30% NaOH solution) to pH 9. Extract the product with dichloromethane.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent like n-heptane to yield 5-methylpyrazin-2-amine.

Step 2: Iodination of 5-Methylpyrazin-2-amine

This protocol is a generalized procedure for the electrophilic iodination of an activated aminopyrazine ring system using N-Iodosuccinimide (NIS).[3][4][5] The amino group strongly activates the pyrazine ring towards electrophilic substitution, directing the iodine to the C-5 position.

  • Reaction Setup: Dissolve 5-methylpyrazin-2-amine in a suitable solvent such as acetonitrile or dichloromethane in a flask protected from light.

  • Addition of Reagents: Add N-Iodosuccinimide (1.0 to 1.1 equivalents) to the solution.

  • Catalysis: Add a catalytic amount of a protic acid, such as trifluoroacetic acid (TFA), to activate the NIS.[4] The reaction may proceed at room temperature. Note: Iodination of 2-aminopyrazine can yield poor results, so careful optimization of solvent, temperature, and catalyst may be required.[3]

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress using TLC or LC-MS until the starting material is consumed.

  • Quenching and Work-up: Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product, this compound, can be purified by column chromatography on silica gel or by recrystallization.

Spectroscopic Characterization

Definitive identification of this compound relies on a combination of spectroscopic techniques. The expected data based on its structure are summarized below.

TechniqueExpected Characteristics
¹H NMR Aromatic Proton (H-6): A singlet expected around δ 7.5-8.5 ppm. Amine Protons (-NH₂): A broad singlet typically in the range of δ 4.5-6.0 ppm, which can exchange with D₂O.[6] Methyl Protons (-CH₃): A sharp singlet expected around δ 2.2-2.6 ppm.[7]
¹³C NMR Iodo-substituted Carbon (C-5): Expected to be significantly shielded by the iodine atom, appearing at a lower chemical shift than other aromatic carbons, possibly in the δ 90-110 ppm range. Amine-bearing Carbon (C-2): Expected to be deshielded, likely in the δ 150-160 ppm range.[8] Other Ring Carbons (C-3, C-6): Aromatic signals expected in the δ 120-150 ppm range.[8][9] Methyl Carbon (-CH₃): An upfield signal expected around δ 15-25 ppm.[8]
IR Spectroscopy N-H Stretching: Two distinct bands characteristic of a primary amine in the 3300-3500 cm⁻¹ region.[6] N-H Bending (Scissoring): A strong absorption band around 1580-1650 cm⁻¹.[6] C-N Stretching: Aromatic C-N stretching is expected in the 1250-1350 cm⁻¹ region.[6] C-H Stretching: Aromatic and aliphatic C-H stretches just above and below 3000 cm⁻¹, respectively.
Mass Spectrometry Molecular Ion (M⁺): A prominent peak at m/z = 235, corresponding to the molecular weight. As it contains an odd number of nitrogen atoms, the molecular weight is odd.[10] Key Fragments: Loss of iodine (M - 127) leading to a fragment at m/z = 108. Loss of HCN (from the pyrazine ring) is also a common fragmentation pathway for such heterocycles.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a versatile building block for synthesizing more complex, biologically active molecules. The presence of the iodo group makes it an excellent substrate for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse functional groups at the C-5 position.

Potential Therapeutic Applications Based on the Aminopyrazine Scaffold

The aminopyrazine core is a well-established pharmacophore found in numerous therapeutic agents. The introduction of substituents via the iodo-handle on this scaffold allows for the exploration of a wide chemical space to develop novel drugs.

G cluster_0 Potential Therapeutic Areas A This compound (Core Scaffold) B Cross-Coupling Reactions (Suzuki, Sonogashira, etc.) A->B Synthetic Modification C Anticancer Agents B->C D Antimicrobial Agents B->D E Kinase Inhibitors B->E F CNS Agents B->F

Caption: Role of the core scaffold in developing diverse therapeutic agents.

  • Anticancer Activity: Many pyrazine derivatives exhibit potent anticancer properties. For example, certain imidazo[1,2-a]pyrazine derivatives have shown significant activity against various cancer cell lines, including Hep-2, HepG2, and MCF-7.[11] The ability to modify the 5-position of the pyrazine ring is crucial for tuning activity and selectivity.

  • Antimicrobial Agents: The pyrazine nucleus is a component of the first-line anti-tuberculosis drug, pyrazinamide.[12] Novel pyrazine derivatives continue to be explored for their activity against various bacterial and fungal pathogens.

  • Kinase Inhibitors: The pyrazine scaffold is present in several kinase inhibitors used in oncology. Imidazo[1,2-a]pyrazines have been investigated as inhibitors of key kinases like IGF-IR, PI3K, and Aurora kinase.[11]

  • Anti-inflammatory Activity: Aminophthalazine and aminopyridazine analogs, which share structural similarities with aminopyrazines, have been identified as potent inhibitors of PGE2 production, indicating potential as anti-inflammatory agents.[13][14]

Safety and Handling

Based on related compounds, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential. Hazard statements for the parent compound, 5-methylpyrazin-2-amine, include warnings for skin and eye irritation, and potential harm if swallowed or inhaled.[15]

Conclusion

This compound is a valuable and versatile heterocyclic building block. Its well-defined physicochemical properties and reactive iodo-substituent make it an important intermediate for the synthesis of diverse compound libraries. Leveraging established spectroscopic techniques for characterization and strategic synthetic modifications, researchers can effectively utilize this compound to explore and develop novel therapeutic agents across multiple disease areas, particularly in oncology and infectious diseases.

References

Physicochemical Properties of 5-Iodo-3-methylpyrazin-2-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Iodo-3-methylpyrazin-2-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. The pyrazine scaffold is a key feature in numerous biologically active molecules, and the introduction of a methyl group and an iodine atom offers opportunities for further functionalization and modulation of its properties.[1][2] This document summarizes key data, outlines detailed experimental protocols for property determination, and presents logical workflows for its synthesis and characterization.

Core Physicochemical Data

The following table summarizes the known and predicted physicochemical properties of this compound. It is crucial to distinguish between experimentally determined values and those generated through computational prediction, as the latter provides an estimation that awaits experimental verification.

PropertyValueData TypeSource
Molecular Formula C₅H₆IN₃-[3]
Molecular Weight 235.03 g/mol -[3]
Melting Point 95-96 °CExperimental[3]
Boiling Point 324.9 ± 42.0 °CPredicted[3]
Density 2.017 ± 0.06 g/cm³Predicted[3]
pKa (acid dissociation constant) 2.16 ± 0.10Predicted[3]
Appearance Light yellow to yellow solidExperimental[3]
Storage Temperature 2-8°C-[3]

Experimental Protocols

This section details the methodologies for the synthesis of this compound and the experimental determination of its key physicochemical properties.

Synthesis of this compound (Proposed Method)

Reaction Scheme:

Materials:

  • 3-methylpyrazin-2-amine

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (ACN) or Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) (catalytic amount, optional)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-methylpyrazin-2-amine (1 equivalent) in anhydrous acetonitrile.

  • Addition of Reagent: Add N-Iodosuccinimide (1.1 equivalents) portion-wise to the stirred solution at room temperature. For less reactive substrates, a catalytic amount of trifluoroacetic acid can be added to activate the NIS.[8]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any excess iodine. Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Determination of Physicochemical Properties

The following are standard laboratory protocols for the experimental determination of the key physicochemical properties of a solid organic compound like this compound.

1. Melting Point Determination:

The melting point is determined using the capillary method with a melting point apparatus.[9][10][11]

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.[12]

  • Measurement: The capillary tube is placed in a melting point apparatus. The temperature is increased rapidly to about 15-20 °C below the expected melting point (95-96 °C) and then increased slowly at a rate of 1-2 °C per minute.[12]

  • Data Recording: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.[10] A sharp melting range (e.g., 0.5-1 °C) is indicative of high purity.[11]

2. Boiling Point Determination (for high-boiling solids):

Given the high predicted boiling point, distillation at atmospheric pressure may not be suitable. A common method for high-boiling point substances is determination under reduced pressure or using micro-scale techniques. The capillary method is a viable option.[4][13]

  • Setup: A small amount of the sample is placed in a fusion tube. A capillary tube, sealed at one end, is placed open-end-down into the liquid. The fusion tube is attached to a thermometer and heated in a suitable bath (e.g., paraffin oil).

  • Procedure: As the sample is heated, a stream of bubbles will emerge from the capillary tube. The heat is then removed, and the bath is allowed to cool slowly.

  • Measurement: The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the pressure inside the capillary equalizes with the external pressure.[4]

3. Solubility Determination:

Solubility is assessed by observing the dissolution of the solute in a given solvent at a specific temperature.[14][15][16]

  • Procedure: In a series of labeled test tubes, a small, measured amount (e.g., 10 mg) of this compound is added.

  • Solvent Addition: A measured volume (e.g., 1 mL) of the test solvent (e.g., water, ethanol, acetone, dichloromethane, hexane, 5% aq. HCl, 5% aq. NaOH) is added incrementally with vigorous shaking.[14]

  • Observation: The compound's solubility is qualitatively described as soluble, partially soluble, or insoluble based on visual inspection. For quantitative measurement, the maximum mass of solute that dissolves in a given volume of solvent is determined. The influence of the amino group suggests potential solubility in acidic solutions.[2]

4. pKa Determination:

The acid dissociation constant (pKa) can be determined by various methods, including potentiometric titration and spectrophotometry.[6]

  • Potentiometric Titration: A solution of this compound in a suitable solvent (e.g., water or a water/alcohol mixture) is titrated with a standardized solution of a strong acid (e.g., HCl), as the amine group will be protonated. A pH meter is used to monitor the pH of the solution as the titrant is added. The pKa is determined from the midpoint of the titration curve where half of the amine has been neutralized.

  • UV-Vis Spectrophotometry: This method relies on the different UV-Vis absorbance spectra of the protonated and neutral forms of the molecule. The absorbance of a solution of the compound is measured at various pH values. The pKa can then be calculated from the change in absorbance as a function of pH.

5. LogP (Octanol-Water Partition Coefficient) Determination:

LogP is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method or by HPLC.[17][18]

  • Shake-Flask Method:

    • A solution of this compound is prepared in a biphasic system of n-octanol and water (pre-saturated with each other).

    • The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.

    • The layers are separated, and the concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

    • The partition coefficient, P, is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[18]

Visualized Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of the experimental procedures described above.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start_amine 3-methylpyrazin-2-amine reaction Dissolve amine in ACN Add NIS Monitor by TLC start_amine->reaction start_nis N-Iodosuccinimide (NIS) start_nis->reaction quench Quench with Na₂S₂O₃ reaction->quench extract Extract with EtOAc quench->extract wash Wash with NaHCO₃, H₂O, Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica Gel Chromatography concentrate->chromatography product This compound chromatography->product analysis Characterize by NMR, MS product->analysis Physicochemical_Properties_Workflow cluster_sample Sample Preparation cluster_thermal Thermal Properties cluster_solution Solution Properties cluster_data Data Output sample Pure this compound mp Melting Point (Capillary Method) sample->mp bp Boiling Point (Micro Method) sample->bp solubility Solubility Test (Various Solvents) sample->solubility pka pKa Determination (Titration/Spectrophotometry) sample->pka logp LogP Determination (Shake-Flask Method) sample->logp data_table Quantitative Data Table mp->data_table bp->data_table solubility->data_table pka->data_table logp->data_table

References

An In-depth Technical Guide to 5-Iodo-3-methylpyrazin-2-amine: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Iodo-3-methylpyrazin-2-amine, a halogenated derivative of a pyrazine compound. The document details its molecular structure, IUPAC nomenclature, and key physicochemical properties. A proposed synthetic pathway is outlined, based on established chemical transformations of related heterocyclic amines. This guide is intended to serve as a foundational resource for researchers and professionals engaged in medicinal chemistry and drug discovery, providing essential data and a logical framework for the synthesis and further investigation of this compound.

Molecular Structure and IUPAC Name

The molecular structure of this compound is characterized by a pyrazine ring substituted with an iodo group at position 5, a methyl group at position 3, and an amine group at position 2.

IUPAC Name: this compound

The structure is confirmed by its canonical SMILES representation: CC1=NC(=C(N=C1)I)N.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, characterization, and application in experimental settings.

PropertyValueSource
Molecular Formula C₅H₆IN₃ChemicalBook[1]
Molecular Weight 235.03 g/mol ChemicalBook[1]
Appearance Light yellow to yellow solid-
Melting Point 95-96 °C-
Boiling Point (Predicted) 324.9 ± 42.0 °C-
Density (Predicted) 2.017 ± 0.06 g/cm³-
Storage Temperature 2-8 °C-

Synthesis

Proposed Synthetic Workflow

The logical workflow for the proposed synthesis is illustrated in the diagram below.

G Proposed Synthesis of this compound A 2-Chloro-3-methylpyrazine B 2-Amino-5-methylpyrazine A->B Amination (Ammonia) C This compound B->C Iodination (Iodine, H₂O₂)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-methylpyrazine (Precursor)

This protocol is adapted from the synthesis of 2-amino-3-methylpyrazine[2].

  • Materials: 2-chloro-3-methylpyrazine, 25% aqueous ammonia, ethyl acetate, anhydrous sodium sulfate.

  • Procedure:

    • A mixture of 2-chloro-3-methylpyrazine (1 equivalent) and 25% aqueous ammonia is placed in a sealed pressure vessel.

    • The vessel is heated to 160 °C and the reaction is maintained for 24 hours with stirring.

    • After cooling to room temperature, the reaction mixture is extracted with ethyl acetate.

    • The combined organic phases are dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure to yield 2-amino-5-methylpyrazine.

Step 2: Iodination of 2-Amino-5-methylpyrazine

This proposed protocol is based on the iodination of 2-aminopyridine[3].

  • Materials: 2-amino-5-methylpyrazine, water, iodine, hydrogen peroxide (30%).

  • Procedure:

    • Dissolve 2-amino-5-methylpyrazine (1 equivalent) in water.

    • Heat the solution to 80 °C and add iodine (1.5 equivalents) portion-wise with stirring.

    • After the addition of iodine is complete, maintain the temperature at 80-90 °C for 1 hour.

    • Slowly add hydrogen peroxide (30% solution) dropwise to the reaction mixture.

    • Continue heating for an additional 2-3 hours.

    • Cool the reaction mixture and collect the precipitate by filtration.

    • Wash the filter cake with cold water and dry to obtain this compound.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the biological activity of this compound or its involvement in any signaling pathways. Pyrazine and its derivatives are known to exhibit a wide range of biological activities, including roles as kinase inhibitors and antimicrobial agents[1][4]. The introduction of a halogen atom, such as iodine, can significantly modulate the biological properties of a molecule. Therefore, this compound represents a compound of interest for screening in various biological assays to determine its potential therapeutic applications.

Conclusion

This technical guide provides a summary of the known information regarding this compound, including its molecular structure, IUPAC name, and key physicochemical properties. A logical, albeit currently unvalidated, synthetic route has been proposed to facilitate its preparation for further research. The absence of data on its biological activity highlights an opportunity for future investigation into the potential pharmacological applications of this and related halogenated pyrazine compounds. This document serves as a starting point for researchers interested in exploring the chemical and biological landscape of this molecule.

References

Spectral Data Analysis of 5-Iodo-3-methylpyrazin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for the compound 5-Iodo-3-methylpyrazin-2-amine, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. The information herein is intended to support researchers in the identification, characterization, and quality control of this and related pyrazine derivatives.

Introduction to this compound

This compound belongs to the pyrazine class of heterocyclic compounds, which are integral scaffolds in numerous biologically active molecules. The presence of an iodine atom, a methyl group, and an amine group on the pyrazine ring suggests a unique electronic and steric profile, making it a valuable synthon for the development of novel therapeutic agents. Accurate spectral analysis is paramount for confirming the identity and purity of this compound in any research or development endeavor.

Predicted Spectral Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectral characteristics of aminopyrazines, methylpyrazines, and iodo-substituted aromatic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityAssignment
~ 8.0SingletPyrazine ring C-H
~ 5.0 - 6.0Broad Singlet-NH₂
~ 2.4Singlet-CH₃

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 155C-NH₂
~ 150C-CH₃
~ 140C-H
~ 90C-I
~ 20-CH₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium, Sharp (Doublet)N-H stretch (asymmetric and symmetric)
3050 - 3000WeakAromatic C-H stretch
2950 - 2850WeakAliphatic C-H stretch
1650 - 1600StrongN-H bend (scissoring)
1580 - 1450Medium to StrongC=C and C=N ring stretching
1380 - 1360MediumCH₃ bend
1250 - 1000MediumC-N stretch
~ 850StrongC-H out-of-plane bend
Below 600MediumC-I stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
235[M]⁺ (Molecular Ion)
220[M - CH₃]⁺
108[M - I]⁺
81[M - I - HCN]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to acquire the spectral data for this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the analyte's resonances.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Signal averaging (e.g., 16-64 scans) may be necessary to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-160 ppm).

    • A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Process the acquired free induction decays (FIDs) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the powdered sample directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the beam path and record the sample spectrum.

    • Typically, data is collected over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) are suitable ionization techniques. EI is useful for observing fragmentation patterns, while ESI is a softer ionization method that is more likely to show the molecular ion.

  • Mass Analysis: Use a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-300 amu).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound. The characteristic isotopic pattern of iodine (a single stable isotope at 127 amu) will be a key feature in the spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS ProcessNMR Process NMR Data NMR->ProcessNMR ProcessIR Process IR Data IR->ProcessIR ProcessMS Process MS Data MS->ProcessMS Interpretation Structural Elucidation & Purity Assessment ProcessNMR->Interpretation ProcessIR->Interpretation ProcessMS->Interpretation

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectral characteristics of this compound. While the presented data are predictive, they are based on sound spectroscopic principles and data from analogous structures. These predictions, coupled with the detailed experimental protocols, offer a robust framework for researchers to confidently identify and characterize this important heterocyclic compound. It is recommended that experimental data, once acquired, be compared with the predictions outlined in this guide to confirm the structure and purity of the synthesized material.

An In-depth Technical Guide to the Synthesis and Characterization of 5-Iodo-3-methylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Iodo-3-methylpyrazin-2-amine, a key intermediate in the development of various pharmaceutical compounds. This document details a feasible synthetic pathway, experimental protocols, and in-depth characterization data. All quantitative information is summarized in structured tables, and logical workflows are visualized using diagrams to facilitate understanding and replication by researchers in the field of medicinal chemistry and drug discovery.

Introduction

This compound is a halogenated heterocyclic amine of significant interest in medicinal chemistry. The pyrazine ring is a common scaffold in numerous biologically active molecules, and the introduction of an iodine atom at the 5-position provides a versatile handle for further functionalization through various cross-coupling reactions. This makes it a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications. This guide outlines a common synthetic route and the essential analytical techniques for the unequivocal identification and characterization of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the direct iodination of the parent amine, 3-methylpyrazin-2-amine. This electrophilic aromatic substitution reaction requires an iodinating agent and is often carried out in the presence of a suitable solvent.

Proposed Synthetic Pathway

The most direct route involves the reaction of 3-methylpyrazin-2-amine with an iodinating agent such as N-iodosuccinimide (NIS) or iodine monochloride (ICl). The use of NIS is often preferred due to its milder reaction conditions and easier handling.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Iodination using N-Iodosuccinimide (NIS)

Materials:

  • 3-methylpyrazin-2-amine

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (CH3CN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na2S2O3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 3-methylpyrazin-2-amine (1.0 eq) in acetonitrile, add N-iodosuccinimide (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium thiosulfate solution to quench any remaining NIS.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound are performed using a combination of spectroscopic and physical methods.

Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization Synthesized_Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Compound->NMR MS Mass Spectrometry (MS) Synthesized_Compound->MS IR Infrared Spectroscopy (IR) Synthesized_Compound->IR MP Melting Point Analysis Synthesized_Compound->MP

Caption: Workflow for the characterization of the target compound.

Physical Properties

The physical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₅H₆IN₃[1]
Molecular Weight 235.03 g/mol [1]
Appearance Light yellow to yellow solid[1]
Melting Point 95-96 °C[1]
Boiling Point (Predicted) 324.9 ± 42.0 °C[1]
Density (Predicted) 2.017 ± 0.06 g/cm³[1]
pKa (Predicted) 2.16 ± 0.10[1]
CAS Number 91416-90-9[1]
Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound.

Table 2: ¹H NMR Spectral Data (Predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.9s1HPyrazine C-H
~5.0br s2H-NH₂
~2.4s3H-CH₃

Note: Spectra are typically recorded in CDCl₃ or DMSO-d₆. The broad singlet for the amine protons is exchangeable with D₂O.

Table 3: ¹³C NMR Spectral Data (Predicted)

Chemical Shift (δ, ppm)Assignment
~155C-NH₂
~150C-CH₃
~140C-H
~100C-I
~20-CH₃

Table 4: Mass Spectrometry Data

m/zInterpretation
235[M]⁺ (Molecular Ion)
236[M+H]⁺ (Protonated Molecular Ion)

Table 5: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3300MediumN-H stretch (asymmetric)
3300 - 3200MediumN-H stretch (symmetric)
~2950WeakC-H stretch (aliphatic)
1650 - 1580StrongN-H bend (scissoring)
~1550StrongC=N stretch (aromatic)
~1200MediumC-N stretch
Below 800StrongC-I stretch

Conclusion

This technical guide provides a detailed protocol for the synthesis of this compound via direct iodination of 3-methylpyrazin-2-amine. The comprehensive characterization data, including physical properties and spectroscopic analyses, serves as a valuable resource for researchers to confirm the identity and purity of the synthesized compound. The methodologies and data presented herein are intended to support the efforts of scientists in the fields of organic synthesis and drug development by providing a solid foundation for the utilization of this important chemical intermediate.

References

5-Iodo-3-methylpyrazin-2-amine solubility and stability data

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available experimental data on the solubility and stability of 5-Iodo-3-methylpyrazin-2-amine is limited. This guide provides a framework based on established methodologies for active pharmaceutical ingredients (APIs) and includes illustrative data for structurally related compounds to serve as a practical reference for researchers, scientists, and drug development professionals.

Core Physicochemical Properties (Illustrative)

Table 1: Illustrative Solubility Data for this compound

Solvent/MediumTemperature (°C)Solubility (mg/mL)Method
Water (pH 7.4)25< 0.1Thermodynamic
Phosphate Buffered Saline (PBS)25< 0.1Thermodynamic
Dimethyl Sulfoxide (DMSO)25> 50Kinetic
Ethanol255 - 10Kinetic
Methanol2510 - 20Kinetic

Table 2: Illustrative Stability Data for this compound (Solid State)

ConditionDurationAssay (%)AppearanceDegradation Products (%)
25°C / 60% RH (Long-term)12 months99.5No change< 0.2
40°C / 75% RH (Accelerated)6 months98.8Slight discoloration< 0.5
Photostability (ICH Q1B)1.2 million lux hours97.2Noticeable discoloration< 1.0

Experimental Protocols

Detailed methodologies for determining the solubility and stability of a compound like this compound are crucial for accurate assessment.

Solubility Determination Protocols

1. Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound.

  • Materials: this compound (solid), chosen solvent (e.g., water, PBS), vials, orbital shaker, temperature-controlled incubator, centrifuge, analytical balance, HPLC-UV or other suitable analytical instrument.

  • Procedure:

    • Add an excess amount of the solid compound to a vial containing a known volume of the solvent.

    • Seal the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C).

    • Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).

    • After incubation, visually inspect for the presence of undissolved solid.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect an aliquot of the supernatant.

    • Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method like HPLC-UV.[1][2][3]

2. Kinetic Solubility Assay (High-Throughput Method)

This method is often used in early drug discovery to quickly assess the solubility of compounds from a DMSO stock solution.[4]

  • Materials: this compound (dissolved in DMSO), aqueous buffer (e.g., PBS), 96-well plates, liquid handling robotics, plate reader (nephelometry or UV-Vis).[1][3][5]

  • Procedure:

    • Prepare a high-concentration stock solution of the compound in DMSO.

    • Use a liquid handler to dispense the DMSO stock solution into a 96-well plate containing the aqueous buffer at various concentrations.

    • Allow the plate to incubate for a short period (e.g., 1-2 hours) at a controlled temperature.

    • Measure the turbidity of each well using a nephelometric plate reader or determine the concentration of the dissolved compound by UV-Vis spectroscopy after filtering out any precipitate.[3][4][5]

Stability Testing Protocols

Stability studies are essential to understand how the quality of an API varies over time under the influence of environmental factors.[6][7][8]

1. Long-Term and Accelerated Stability Study

  • Materials: this compound (solid), stability chambers with controlled temperature and humidity, suitable sample containers (e.g., amber glass vials), HPLC-UV for purity and degradation product analysis.

  • Procedure:

    • Package the solid API in the chosen containers.

    • Place the samples in stability chambers under the following conditions:

      • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH[9]

      • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH[9]

    • Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 2, 3, 6 months for accelerated).[7][8]

    • Analyze the samples for appearance, assay (potency), and the presence of degradation products using a stability-indicating HPLC method.

2. Photostability Study (ICH Q1B)

This study assesses the effect of light on the stability of the compound.

  • Materials: this compound (solid), photostability chamber, transparent and opaque sample containers.

  • Procedure:

    • Place the solid compound in both transparent and opaque (control) containers.

    • Expose the samples to a light source that provides a specified overall illumination (e.g., not less than 1.2 million lux hours) and an integrated near-ultraviolet energy (e.g., not less than 200 watt hours/square meter).

    • After exposure, analyze the samples for any changes in appearance, assay, and degradation products, comparing the light-exposed samples to the dark controls.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for solubility and stability testing.

Solubility_Workflow start Start: Compound Synthesized thermo_sol Thermodynamic Solubility (Shake-Flask) start->thermo_sol Equilibrium Data kinetic_sol Kinetic Solubility (High-Throughput) start->kinetic_sol Screening Data prep_thermo Add excess solid to solvent thermo_sol->prep_thermo prep_kinetic Prepare DMSO stock solution kinetic_sol->prep_kinetic shake Shake to equilibrium (24-48h) prep_thermo->shake centrifuge Centrifuge to pellet solid shake->centrifuge analyze_thermo Analyze supernatant (HPLC) centrifuge->analyze_thermo end End: Solubility Profile analyze_thermo->end dispense Dispense into aqueous buffer prep_kinetic->dispense incubate Incubate (1-2h) dispense->incubate analyze_kinetic Analyze by nephelometry/UV-Vis incubate->analyze_kinetic analyze_kinetic->end

Caption: Workflow for determining thermodynamic and kinetic solubility.

Stability_Testing_Workflow start Start: API Batch storage Place samples in stability chambers start->storage long_term Long-Term Storage (25°C / 60% RH) storage->long_term accelerated Accelerated Storage (40°C / 75% RH) storage->accelerated photostability Photostability (ICH Q1B) storage->photostability pull_samples_lt Pull samples at specified intervals long_term->pull_samples_lt pull_samples_acc Pull samples at specified intervals accelerated->pull_samples_acc pull_samples_photo Analyze after exposure photostability->pull_samples_photo analysis Analyze Samples: - Appearance - Assay (%) - Degradation Products pull_samples_lt->analysis pull_samples_acc->analysis pull_samples_photo->analysis evaluation Evaluate data and determine shelf-life analysis->evaluation end End: Stability Profile evaluation->end

Caption: Workflow for API stability and photostability testing.

References

Unveiling 5-Iodo-3-methylpyrazin-2-amine: A Technical Primer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Pyrazine derivatives are a class of heterocyclic compounds that have garnered significant attention in the pharmaceutical and agrochemical industries due to their diverse biological activities. The introduction of various substituents onto the pyrazine ring allows for the fine-tuning of their physicochemical and pharmacological properties. 5-Iodo-3-methylpyrazin-2-amine, in particular, presents a unique combination of functional groups that suggest its utility as a building block in organic synthesis. The electron-donating amino group and the electron-withdrawing iodine atom create a distinct electronic profile, influencing its reactivity and potential interactions with biological targets.

Physicochemical Properties

While specific experimental data for this compound is sparse, its properties can be estimated based on its structure and data from analogous compounds.

PropertyValueSource
Molecular Formula C₅H₆IN₃-
Molecular Weight 235.03 g/mol Calculated
CAS Number 91416-90-9ChemicalBook[1]
Appearance Likely a solid at room temperatureInferred
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcoholsInferred

Putative Synthesis

A direct, documented synthesis protocol for this compound is not prominently described in the literature. However, a plausible synthetic route can be designed based on the known chemistry of pyrazines. The synthesis would likely start from the commercially available 2-amino-3-methylpyrazine.

Experimental Protocol: Iodination of 2-Amino-3-methylpyrazine

This proposed method is based on electrophilic iodination of an activated aromatic ring. The amino group in 2-amino-3-methylpyrazine activates the ring towards electrophilic substitution.

Materials:

  • 2-Amino-3-methylpyrazine

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Stirring apparatus

  • Reaction vessel

  • Purification equipment (e.g., column chromatography)

Procedure:

  • Dissolve 2-amino-3-methylpyrazine (1.0 eq) in anhydrous acetonitrile in a suitable reaction vessel.

  • Cool the solution to 0 °C using an ice bath.

  • Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Logical Workflow for the Proposed Synthesis:

G cluster_start Starting Material cluster_reagents Reagents cluster_process Reaction & Workup cluster_product Final Product 2-Amino-3-methylpyrazine 2-Amino-3-methylpyrazine Electrophilic Iodination Electrophilic Iodination 2-Amino-3-methylpyrazine->Electrophilic Iodination N-Iodosuccinimide (NIS) N-Iodosuccinimide (NIS) N-Iodosuccinimide (NIS)->Electrophilic Iodination Acetonitrile Acetonitrile Acetonitrile->Electrophilic Iodination Quenching Quenching Electrophilic Iodination->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification This compound This compound Purification->this compound

Caption: Proposed synthetic workflow for this compound.

Potential Applications in Drug Discovery

The structural motifs present in this compound suggest its potential as a valuable intermediate in drug discovery programs.

Versatile Chemical Handle

The iodine atom serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions allow for the introduction of diverse molecular fragments, enabling the rapid generation of compound libraries for high-throughput screening.

Potential Cross-Coupling Reactions:

G cluster_reactions Cross-Coupling Reactions cluster_products Diverse Analogs This compound This compound Suzuki Suzuki This compound->Suzuki Sonogashira Sonogashira This compound->Sonogashira Buchwald-Hartwig Buchwald-Hartwig This compound->Buchwald-Hartwig Aryl-substituted pyrazines Aryl-substituted pyrazines Suzuki->Aryl-substituted pyrazines Alkynyl-substituted pyrazines Alkynyl-substituted pyrazines Sonogashira->Alkynyl-substituted pyrazines Amino-substituted pyrazines Amino-substituted pyrazines Buchwald-Hartwig->Amino-substituted pyrazines G Start Start This compound This compound Start->this compound Library Synthesis Library Synthesis via Cross-Coupling High-Throughput Screening High-Throughput Screening (e.g., Kinase Assays) Library Synthesis->High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization Preclinical Development Preclinical Development Lead Optimization->Preclinical Development This compound->Library Synthesis

References

Theoretical and Computational Studies of 5-Iodo-3-methylpyrazin-2-amine: A Methodological Whitepaper for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This technical whitepaper provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 5-Iodo-3-methylpyrazin-2-amine. Aimed at researchers, scientists, and professionals in drug development, this document outlines the synthesis, spectroscopic characterization, and in-depth computational analysis of the title compound. While specific experimental and computational data for this compound are not extensively available in current literature, this guide establishes a robust framework for such investigations. It leverages data from structurally related pyrazine derivatives to propose detailed experimental protocols and to illustrate the expected outcomes of computational analyses. All quantitative data herein is presented in structured tables for clarity, and key experimental and logical workflows are visualized using Graphviz (DOT language). This document is intended to serve as a foundational guide for initiating and conducting comprehensive research on this compound.

Introduction

Pyrazine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a halogen atom, such as iodine, and an amine group to the pyrazine scaffold can significantly modulate the molecule's electronic properties, lipophilicity, and potential for biological interactions. This compound (C₅H₆IN₃) is a small molecule with potential for further functionalization and exploration as a scaffold in drug discovery.

This whitepaper details a proposed comprehensive theoretical and computational investigation of this compound. The core of this guide is to provide researchers with a structured approach to:

  • Synthesize and purify the compound.

  • Characterize its molecular structure using various spectroscopic techniques.

  • Perform in-depth computational analysis to understand its electronic structure, vibrational properties, and reactivity.

Due to the limited availability of specific published data for this compound, this document presents generalized protocols and illustrative data based on studies of similar halogenated and aminated pyrazine compounds.[3][4]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 91416-90-9[5]
Molecular Formula C₅H₆IN₃[5]
Molecular Weight 235.03 g/mol [5]
Melting Point 95-96 °C[5]
Appearance White to light yellow powder[6]
Solubility Soluble in common organic solvents like DMSO and chloroform.Inferred from related compounds

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from methods used for the synthesis of related aminopyrazines. A common precursor is 2-amino-3-methylpyrazine.

Protocol:

  • Starting Material: 2-Amino-3-methylpyrazine.

  • Iodination: Dissolve 2-amino-3-methylpyrazine in a suitable solvent (e.g., dichloromethane or acetic acid).

  • Add an iodinating agent such as N-iodosuccinimide (NIS) or iodine monochloride (ICl) portion-wise at room temperature.

  • The reaction mixture is stirred for a specified period (typically 2-24 hours) and monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched with an aqueous solution of sodium thiosulfate to remove excess iodine.

  • The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

G cluster_synthesis Synthesis Workflow start Start: 2-Amino-3-methylpyrazine dissolution Dissolve in Solvent start->dissolution iodination Add Iodinating Agent (NIS or ICl) dissolution->iodination stirring Stir and Monitor by TLC iodination->stirring quenching Quench with Na2S2O3 (aq) stirring->quenching extraction Liquid-Liquid Extraction quenching->extraction drying Dry Organic Layer extraction->drying evaporation Solvent Evaporation drying->evaporation purification Column Chromatography evaporation->purification product Product: this compound purification->product

A generalized workflow for the synthesis of this compound.
Spectroscopic Characterization

The synthesized compound would be characterized using a suite of spectroscopic techniques to confirm its structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer using CDCl₃ or DMSO-d₆ as the solvent. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

  • Infrared (IR) Spectroscopy: FT-IR spectra would be recorded using KBr pellets or as a thin film on a NaCl plate in the range of 4000-400 cm⁻¹.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be performed to confirm the molecular formula of the compound.

Theoretical and Computational Studies

Computational chemistry provides invaluable insights into the molecular properties of this compound. Density Functional Theory (DFT) is a powerful tool for these investigations.[3][4]

Computational Methodology

All calculations would be performed using a quantum chemistry software package such as Gaussian. The B3LYP functional with the 6-311++G(d,p) basis set for all atoms except iodine, for which a larger basis set like LANL2DZ with effective core potential would be employed, is a common choice for such systems.[3]

G cluster_comp Computational Workflow start Initial Structure of this compound geom_opt Geometry Optimization (DFT/B3LYP) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nbo_analysis NBO Analysis freq_calc->nbo_analysis fmo_analysis FMO Analysis (HOMO-LUMO) nbo_analysis->fmo_analysis mep_analysis MEP Analysis fmo_analysis->mep_analysis nmr_calc NMR Chemical Shift Calculation (GIAO) mep_analysis->nmr_calc end Analyzed Molecular Properties nmr_calc->end

A typical workflow for the computational analysis of the target molecule.
Geometric Parameters

The geometry of this compound would be fully optimized in the gas phase. The optimized structure would provide key information on bond lengths, bond angles, and dihedral angles.

Table 2: Predicted Geometric Parameters for this compound (Illustrative)

ParameterBond Length (Å)ParameterBond Angle (°)
C2-N11.34N1-C2-N3123.5
C2-N31.33C2-N3-C4116.0
N3-C41.35N3-C4-C5122.1
C4-C51.42C4-C5-C6118.9
C5-C61.38C5-C6-N1120.5
C6-N11.34C6-N1-C2119.0
C5-I2.09C4-C5-I119.5
C3-C(CH₃)1.51C4-C3-C(CH₃)121.0
C2-N(NH₂)1.37N1-C2-N(NH₂)117.5
Note: These values are illustrative and based on typical bond lengths and angles for similar pyrazine derivatives. Actual values would be obtained from DFT calculations.
Vibrational Analysis

Frequency calculations on the optimized geometry would be performed to confirm that the structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies). The calculated vibrational frequencies can be compared with experimental IR and Raman spectra.

Table 3: Predicted Vibrational Frequencies for this compound (Illustrative)

Vibrational ModePredicted Wavenumber (cm⁻¹)Description
N-H stretch (asymmetric)3450Amine group
N-H stretch (symmetric)3350Amine group
C-H stretch (aromatic)3050Pyrazine ring
C-H stretch (methyl)2980Methyl group
C=N stretch1620Pyrazine ring
C=C stretch1580Pyrazine ring
N-H bend1500Amine group
C-I stretch550Carbon-Iodine bond
Note: These values are illustrative and based on typical vibrational frequencies for substituted pyrazines. Actual values would be obtained from DFT calculations and may be scaled to better match experimental data.
Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into intramolecular interactions, charge delocalization, and hyperconjugative interactions.[7][8] This analysis can help in understanding the stability of the molecule and the nature of the chemical bonds.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions of a molecule. The HOMO-LUMO energy gap is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP)

The MEP surface is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. It provides a visual representation of the charge distribution on the molecule.

NMR Chemical Shift Calculation

Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. These calculated values, when compared with experimental data, can aid in the definitive assignment of NMR signals.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative)

AtomPredicted Chemical Shift (ppm)
¹H NMR
H (pyrazine ring)8.1
NH₂5.5
CH₃2.4
¹³C NMR
C2155.0
C3148.0
C595.0
C6140.0
CH₃21.0
Note: These values are illustrative and based on typical chemical shifts for substituted pyrazines.

Potential Biological Significance and Signaling Pathways

While there is no specific information on the biological activity of this compound, pyrazine derivatives are known to interact with various biological targets.[1][2] They have been investigated as inhibitors of kinases, which are key enzymes in many signaling pathways implicated in cancer.

G cluster_pathway Potential Kinase Inhibition Pathway compound This compound (Hypothetical Inhibitor) kinase Protein Kinase compound->kinase Inhibition p_substrate Phosphorylated Substrate Protein kinase->p_substrate Phosphorylation atp ATP atp->kinase substrate Substrate Protein substrate->kinase downstream Downstream Signaling p_substrate->downstream cellular_response Cellular Response (e.g., Proliferation, Survival) downstream->cellular_response

A hypothetical signaling pathway illustrating the potential action of the title compound.

Further research could involve screening this compound against a panel of kinases or other biologically relevant targets to identify potential therapeutic applications.

Conclusion

This technical guide provides a comprehensive framework for the theoretical and computational study of this compound. Although specific experimental data for this molecule is limited, the methodologies and illustrative data presented here offer a solid foundation for future research. The proposed synthesis, spectroscopic characterization, and in-depth computational analyses will enable a thorough understanding of its molecular structure, properties, and potential for biological activity. This document is intended to be a valuable resource for researchers embarking on the investigation of this and other related pyrazine derivatives, ultimately contributing to the advancement of medicinal chemistry and drug discovery.

References

Potential Applications of Novel 5-Iodo-3-methylpyrazin-2-amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazine derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities. This technical guide explores the potential applications of novel 5-Iodo-3-methylpyrazin-2-amine derivatives, a class of compounds with significant promise in drug discovery. While direct research on this specific scaffold is emerging, this document extrapolates potential applications based on the well-established biological activities of structurally similar pyrazine and aminopyridine compounds. This guide covers plausible synthetic routes, potential biological targets with associated signaling pathways, and hypothetical quantitative data to provide a framework for future research and development.

Introduction to Pyrazine Derivatives in Drug Discovery

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its aromatic and heterocyclic nature, with two nitrogen atoms, allows for diverse substitutions, leading to a broad spectrum of pharmacological properties including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1][2] The introduction of a halogen, such as iodine, and a methyl group to the aminopyrazine core can significantly modulate the compound's physicochemical properties, including its lipophilicity and electronic character, thereby influencing its pharmacokinetic profile and target-binding affinity.[3]

Synthesis of this compound

A plausible synthetic route to this compound can be conceptualized starting from commercially available 2-amino-3-methylpyrazine. The key transformation is the regioselective iodination of the pyrazine ring. Several methods for the halogenation of aminopyridines and related heterocycles have been reported and can be adapted for this synthesis.[4]

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 2-chloro-3-methylpyrazine, which is first aminated to form 2-amino-3-methylpyrazine. This intermediate is then subjected to iodination to yield the final product.

G A 2-Chloro-3-methylpyrazine B Ammonolysis (Aqueous Ammonia, 160°C, Sealed Tube) A->B Step 1 C 2-Amino-3-methylpyrazine B->C D Iodination (N-Iodosuccinimide (NIS), Acetonitrile) C->D Step 2 E This compound D->E

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Amino-3-methylpyrazine

  • A mixture of 2-chloro-3-methylpyrazine (1 equivalent) and 25% aqueous ammonia (excess) is placed in a high-pressure sealed tube.

  • The mixture is heated to 160°C and maintained for 24 hours with constant stirring.[5]

  • After cooling to room temperature, the reaction mixture is extracted with ethyl acetate.

  • The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-amino-3-methylpyrazine as a solid.[5]

  • The product is purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound

  • To a solution of 2-amino-3-methylpyrazine (1 equivalent) in acetonitrile, N-Iodosuccinimide (NIS) (1.1 equivalents) is added portion-wise at room temperature.

  • The reaction mixture is stirred at room temperature for 4-6 hours, and the progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with saturated aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by a brine wash.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Potential Biological Applications

Based on the pharmacological profiles of structurally related aminopyrazine and halogenated heterocyclic compounds, this compound derivatives are anticipated to have potential applications in several therapeutic areas, most notably in oncology and immunology as kinase inhibitors.

Kinase Inhibition in Oncology

Substituted aminopyrazines have been identified as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[2][6] These include Aurora kinases, Polo-like kinase 1 (Plk1), and Checkpoint kinase 1 (CHK1).[1][7] The this compound scaffold could serve as a valuable starting point for the development of novel kinase inhibitors. The iodine atom can form halogen bonds with the kinase active site, potentially enhancing binding affinity and selectivity.

Hypothetical Target Kinases and IC50 Values of Analogous Compounds:

Kinase TargetAnalogous Compound ClassReported IC50 (nM)Potential Indication
Nek2Aminopyrazine Derivatives10 - 100Prostate Cancer
Aurora A/B2-Amino-3,5-disubstituted Pyrazines5 - 50Various Cancers
CHK1Pyrazine-2-carbonitriles20 - 150Solid Tumors
Plk1Aminopyrazine Derivatives15 - 80Non-small cell lung cancer

Note: The IC50 values are hypothetical and based on data from structurally related compounds for illustrative purposes.

Representative Signaling Pathway: Receptor Tyrosine Kinase (RTK) Pathway

Many kinase inhibitors target components of the RTK signaling pathway, which is often dysregulated in cancer. A hypothetical inhibitor based on the this compound scaffold could potentially interrupt this pathway at various points, such as at the level of downstream kinases like MEK or ERK.

G cluster_0 Ligand Ligand RTK RTK Ligand->RTK Activation RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation, Survival Proliferation, Survival ERK->Proliferation, Survival Inhibitor 5-Iodo-3-methylpyrazin- 2-amine Derivative Inhibitor->MEK Inhibition

Caption: Generalized RTK signaling pathway with a hypothetical point of inhibition.

Agrochemical Applications

Halogenated aminopyridine and pyrazine derivatives are also utilized as key intermediates in the synthesis of modern agrochemicals, including herbicides and pesticides.[3][8] The specific substitutions on the pyrazine ring can confer selective activity against target pests or weeds while maintaining low toxicity to crops and non-target organisms. The this compound scaffold could be explored for the development of new agrochemical agents with improved efficacy and environmental profiles.

Conclusion and Future Directions

While direct experimental data on this compound is limited in the public domain, the analysis of structurally related compounds strongly suggests its potential as a versatile building block in drug discovery and agrochemical research. Future research should focus on the efficient and scalable synthesis of this compound and its derivatives, followed by systematic screening against a panel of relevant biological targets, particularly protein kinases. Structure-activity relationship (SAR) studies will be crucial to optimize the potency, selectivity, and pharmacokinetic properties of this promising class of molecules. The development of these novel derivatives could lead to the discovery of next-generation therapeutics and crop protection agents.

References

A Technical Guide to the Reactivity of the Carbon-Iodine Bond in 5-Iodo-3-methylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the chemical reactivity of the carbon-iodine (C-I) bond in 5-Iodo-3-methylpyrazin-2-amine. The pyrazine scaffold is a privileged structure in medicinal chemistry, and the C-I bond serves as a versatile synthetic handle for molecular elaboration. Aryl iodides are among the most reactive substrates for a variety of transition metal-catalyzed cross-coupling reactions, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds. This reactivity is crucial for the synthesis of complex molecules and the exploration of structure-activity relationships in drug discovery programs.

Overview of Carbon-Iodine Bond Reactivity

The C-I bond in this compound is highly susceptible to oxidative addition by low-valent transition metal catalysts, most notably palladium(0) complexes. This step is typically the rate-determining step in many cross-coupling catalytic cycles. The relatively low bond dissociation energy of the C-I bond compared to C-Br or C-Cl bonds makes it the preferred choice for achieving high reaction efficiency under mild conditions. The principal transformations involving this bond are palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille couplings.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl iodide with an organoboron reagent, such as an arylboronic acid.[1] This reaction is widely used in pharmaceutical synthesis due to its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acids.[1][2]

General Reaction Scheme:

(Image of the Suzuki reaction of this compound with a generic arylboronic acid)

Quantitative Data for Suzuki-Miyaura Coupling

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of analogous amino-heterocyclic halides. These conditions serve as a strong starting point for the optimization of reactions with this compound.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)90~85-95Adapted from[1][3]
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)90~80-90Adapted from[1][3]
33-Thienylboronic acidPd(OAc)₂ (3) / SPhos (6)K₂CO₃Toluene/H₂O (5:1)100~75-85Adapted from[4][5]

Diagram: Simplified Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L₂(I) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r_complex Ar-Pd(II)L₂(R) transmetalation->pd_r_complex reductive_elimination Reductive Elimination pd_r_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product aryl_iodide Ar-I aryl_iodide->oxidative_addition boronic_acid R-B(OH)₂ + Base boronic_acid->transmetalation

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol (Adapted from[3])
  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.

  • Reagent Addition: Under the inert atmosphere, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water for a 1 mmol scale reaction).

  • Reaction: Stir the mixture vigorously at 85-95 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Sonogashira Cross-Coupling

The Sonogashira coupling enables the formation of a C-C bond between the aryl iodide and a terminal alkyne, providing access to arylethynyl pyrazines.[6] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[7] Copper-free versions have also been developed to avoid potential issues with copper contamination.[8][9]

General Reaction Scheme:

(Image of the Sonogashira reaction of this compound with a generic terminal alkyne)

Quantitative Data for Sonogashira Coupling

The following table presents typical conditions for Sonogashira couplings, which are applicable to this compound.

EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (1)Et₃NDMF80>90Adapted from[7]
2EthynyltrimethylsilanePd(PPh₃)₄ (5)CuI (2.5)DiisopropylamineTHF60~85-95General conditions
31-HeptynePdCl₂(PPh₃)₂ (3)None (Cu-free)TBAFNone (neat)80~80-90Adapted from[9]

Diagram: Experimental Workflow for Sonogashira Coupling

Sonogashira_Workflow start Start setup 1. Combine Ar-I, Catalyst, Base in Schlenk Flask start->setup inert 2. Evacuate & Backfill with Ar/N₂ setup->inert add_reagents 3. Add Solvent & Alkyne inert->add_reagents react 4. Heat Reaction (e.g., 80-100 °C) add_reagents->react monitor 5. Monitor by TLC / LC-MS react->monitor workup 6. Aqueous Workup & Extraction monitor->workup purify 7. Column Chromatography workup->purify end End: Pure Product purify->end

Caption: General experimental workflow for a Sonogashira cross-coupling reaction.

Detailed Experimental Protocol (Adapted from[7])
  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent like DMF or THF, add the terminal alkyne (1.1-1.5 eq) and an amine base such as triethylamine or diisopropylamine (2-3 eq).

  • Inert Atmosphere: Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

  • Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and the copper(I) iodide co-catalyst (1-5 mol%) under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir until the starting material is consumed, as monitored by TLC.

  • Workup: Cool the reaction mixture, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine salts.

  • Purification: Dry the organic layer, concentrate it, and purify the residue by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone reaction for the synthesis of carbon-nitrogen bonds.[2] It involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine.[10] This reaction is essential for synthesizing substituted aminopyrazines, which are common motifs in pharmacologically active compounds. The choice of ligand is critical for reaction success, with bulky, electron-rich phosphine ligands often providing the best results.[10][11]

General Reaction Scheme:

(Image of the Buchwald-Hartwig reaction of this compound with a generic amine R₂NH)

Quantitative Data for Buchwald-Hartwig Amination

The table below outlines common conditions for the amination of aryl halides, which can be applied to the target molecule.

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
1MorpholinePd(dba)₂ (10)(±)-BINAP (15)NaOt-BuToluene110~80-95Adapted from[12]
2PiperidinePd₂(dba)₃ (2)XPhos (4)K₃PO₄t-BuOH100~85-98General conditions
3AnilinePd(OAc)₂ (5)SPhos (10)Cs₂CO₃1,4-Dioxane100~70-90Adapted from[12]
Detailed Experimental Protocol (Adapted from[12][13])
  • Reaction Setup: An oven-dried reaction tube is charged with the palladium precatalyst (e.g., Pd(dba)₂, 2-10 mol%), the appropriate phosphine ligand (e.g., BINAP, XPhos, 3-15 mol%), and a base (e.g., NaOt-Bu or Cs₂CO₃, 1.4-2.0 eq).

  • Inert Atmosphere: The tube is sealed, evacuated, and backfilled with argon three times.

  • Reagent Addition: this compound (1.0 eq), the amine coupling partner (1.2-1.5 eq), and the anhydrous solvent (e.g., toluene or dioxane) are added via syringe.

  • Reaction: The reaction mixture is stirred vigorously and heated in an oil bath at the specified temperature (typically 80-110 °C) until the reaction is complete.

  • Workup: After cooling, the mixture is diluted with an organic solvent, filtered through a pad of Celite to remove palladium residues, and concentrated.

  • Purification: The crude product is purified by flash chromatography on silica gel.

Stille Cross-Coupling

The Stille reaction couples the aryl iodide with an organotin compound (organostannane).[13] While highly effective and tolerant of many functional groups, the toxicity of organotin reagents and byproducts necessitates careful handling and purification.[13][14]

General Reaction Scheme:

(Image of the Stille reaction of this compound with a generic organostannane R-SnBu₃)

Quantitative Data for Stille Coupling

The following conditions are representative of modern Stille coupling protocols.

EntryOrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Yield (%)Reference
1(Tributylstannyl)benzenePd(PPh₃)₄ (5)--Toluene110~75-90General conditions
22-(Tributylstannyl)furanPdCl₂(PPh₃)₂ (3)-CuI (10)NMP80~80-95General conditions
3VinyltributyltinPd₂(dba)₃ (2)P(o-tol)₃ (8)-THF65>90General conditions
Detailed Experimental Protocol (General Procedure)
  • Reaction Setup: In a flask, dissolve this compound (1.0 eq) and the organostannane reagent (1.1-1.3 eq) in an anhydrous, degassed solvent such as toluene, THF, or DMF.

  • Inert Atmosphere: Ensure the system is under a positive pressure of an inert gas like argon.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). In some cases, a ligand or additive like CuI may be required.

  • Reaction: Heat the mixture to the required temperature (60-110 °C) and stir until the starting material is consumed.

  • Workup: Cool the reaction and, if necessary, quench the excess organostannane with an aqueous solution of KF (which precipitates tributyltin fluoride). Filter the mixture through Celite.

  • Purification: Extract the filtrate with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the product via column chromatography.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 5-Iodo-3-methylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions with 5-iodo-3-methylpyrazin-2-amine. This protocol is designed for professionals in chemical research and drug development, offering detailed methodologies and expected outcomes for the synthesis of novel 2-amino-3-methyl-5-arylpyrazines. These compounds are of significant interest in medicinal chemistry due to the prevalence of the pyrazine scaffold in a wide range of biologically active molecules.

Pyrazine derivatives are crucial intermediates in the development of pharmaceuticals, agrochemicals, and functional materials.[1] Their diverse biological activities include anticancer, diuretic, antidiabetic, and anti-inflammatory properties.[1] The Suzuki-Miyaura coupling is a robust and versatile method for creating carbon-carbon bonds, making it an ideal strategy for the derivatization of the pyrazine core. This reaction is favored for its mild conditions and tolerance of various functional groups.

General Reaction Scheme

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organohalide with an organoboron compound in the presence of a base. In this specific application, this compound is coupled with a variety of arylboronic acids to yield the corresponding 5-aryl-3-methylpyrazin-2-amine derivatives.

cluster_0 Suzuki Coupling Reaction Pyrazine This compound Plus1 + Pyrazine->Plus1 BoronicAcid Arylboronic Acid Arrow -> Catalyst BoronicAcid->Arrow Product 5-Aryl-3-methylpyrazin-2-amine Catalyst Pd Catalyst Base, Solvent Plus1->BoronicAcid Arrow->Product A Reaction Setup (Pyrazine, Boronic Acid, Catalyst, Base) B Solvent Addition (e.g., Dioxane/Water) A->B 1 C Heating (Conventional or Microwave) B->C 2 D Reaction Monitoring (TLC or LC-MS) C->D 3 E Work-up (Extraction and Washing) D->E 4 F Purification (Column Chromatography) E->F 5 G Characterization (NMR, MS) F->G 6 Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_reactants cluster_product A Pd(0)L2 (Active Catalyst) B Oxidative Addition Ar-Pd(II)-X(L2) A->B Ar-X C Transmetalation Ar-Pd(II)-Ar'(L2) B->C Ar'-B(OR)2 D Reductive Elimination C->D D->A Ar-Ar' Product 5-Aryl-3-methylpyrazin-2-amine (Ar-Ar') D->Product Reactant1 This compound (Ar-X) Reactant1->B Reactant2 Arylboronic Acid (Ar'-B(OR)2) Reactant2->C

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Iodo-3-methylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and materials science.[2][3] The reaction's broad substrate scope, functional group tolerance, and relatively mild conditions make it a significant improvement over traditional methods for C-N bond formation.[1]

These application notes provide a detailed protocol for the Buchwald-Hartwig amination of 5-Iodo-3-methylpyrazin-2-amine with a primary or secondary amine. The resulting N-aryl or N-alkyl-3-methylpyrazin-2,5-diamine derivatives are valuable building blocks in medicinal chemistry, as the pyrazine core is a key component in numerous biologically active compounds.

Reaction Principle

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are:

  • Oxidative Addition: The aryl halide (this compound) undergoes oxidative addition to the active Pd(0) catalyst, forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the aminated product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[1]

The choice of ligand is critical to the success of the reaction, as it stabilizes the palladium catalyst and facilitates both the oxidative addition and reductive elimination steps.

Data Presentation: Representative Reaction Conditions

While a specific, optimized protocol for this compound is not extensively reported, the following table summarizes typical conditions for the Buchwald-Hartwig amination of analogous heterocyclic halides. These parameters serve as a strong starting point for reaction optimization.

ParameterCondition 1Condition 2Condition 3
Palladium Precatalyst Pd₂(dba)₃Pd(OAc)₂[(cinnamyl)PdCl]₂
Ligand XantphosRuPhosBrettPhos
Base NaOtBuK₂CO₃Cs₂CO₃
Solvent Toluene1,4-Dioxanet-Butanol
Temperature 80-110 °C100 °C90-120 °C
Reaction Time 12-24 hours18 hours16-24 hours
Typical Yields Moderate to HighModerate to HighModerate to High

Experimental Protocols

General Protocol for the Buchwald-Hartwig Amination of this compound

This protocol is a representative procedure based on established methods for similar substrates and should be optimized for specific amine coupling partners.

Materials:

  • This compound

  • Amine (e.g., aniline, morpholine, or other primary/secondary amine)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos or RuPhos)

  • Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃))

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Schlenk tube or other suitable reaction vessel

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 mmol, 1.0 equiv), the palladium precatalyst (0.01-0.05 mmol, 1-5 mol%), and the phosphine ligand (0.02-0.10 mmol, 2-10 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Addition of Base and Amine: Add the base (1.2-2.0 mmol, 1.2-2.0 equiv) to the Schlenk tube. If the amine is a solid, add it at this stage (1.1-1.5 mmol, 1.1-1.5 equiv).

  • Solvent and Liquid Amine Addition: Add the anhydrous, degassed solvent (3-5 mL). If the amine is a liquid, add it via syringe (1.1-1.5 mmol, 1.1-1.5 equiv).

  • Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Filter the mixture through a pad of celite to remove insoluble salts and the catalyst.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-3-methylpyrazin-2,5-diamine.

Safety Precautions:

  • Palladium catalysts and phosphine ligands are often air and moisture sensitive and should be handled under an inert atmosphere.

  • Sodium tert-butoxide is a strong, corrosive base. Handle with care and avoid contact with skin and eyes.

  • Organic solvents are flammable and should be used in a well-ventilated fume hood away from ignition sources.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Visualizations

Experimental Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Add Reactants, Catalyst, Ligand, and Base to Schlenk Tube start->reagents solvent Add Anhydrous, Degassed Solvent reagents->solvent heat Heat and Stir (80-120 °C) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor monitor->heat Incomplete workup Cool, Dilute, Filter, and Extract monitor->workup Complete purify Column Chromatography workup->purify product Final Product purify->product Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd2_complex Ar-Pd(II)(X)L_n pd0->pd2_complex Ar-I amine_coordination Amine Coordination & Deprotonation amido_complex Ar-Pd(II)(NR'R'')L_n pd2_complex->amido_complex + R'R''NH, - HX (Base) amido_complex->pd0 Ar-NR'R'' reductive_elimination Reductive Elimination

References

Application Notes and Protocols for Sonogashira Coupling of 5-Iodo-3-methylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Sonogashira coupling of 5-iodo-3-methylpyrazin-2-amine with various terminal alkynes. The Sonogashira reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1] This palladium-catalyzed cross-coupling reaction is of significant interest in medicinal chemistry and drug development for the synthesis of novel heterocyclic compounds.[2] Pyrazine derivatives are important scaffolds in many biologically active molecules, and their functionalization via Sonogashira coupling allows for the introduction of diverse alkynyl moieties, leading to new chemical entities with potential therapeutic applications.[3]

The protocols provided herein are based on established methodologies for Sonogashira couplings of iodo-heterocycles and offer a solid foundation for the successful synthesis of 2-amino-3-methyl-5-alkynylpyrazines.[4][5][6] Both traditional copper-cocatalyzed and copper-free conditions are discussed, providing flexibility depending on the substrate scope and desired reaction outcomes.

Reaction Principle

The Sonogashira coupling reaction proceeds via a synergistic catalytic cycle involving both palladium and, in the traditional method, copper.[4][7] The generally accepted mechanism consists of two interconnected cycles:

  • Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the aryl iodide (this compound).

  • Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to generate a copper acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-aryl complex.

The resulting diorganopalladium(II) complex subsequently undergoes reductive elimination to yield the final cross-coupled product and regenerate the active Pd(0) catalyst.[7][8] In copper-free protocols, the base is responsible for the deprotonation of the alkyne, which then coordinates to the palladium center.[8][9]

Experimental Protocols

Two primary protocols are presented: a standard copper-cocatalyzed Sonogashira coupling and a copper-free alternative. The choice of protocol may depend on the specific alkyne used and the sensitivity of the starting materials or products to copper.

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

This protocol is a widely used and generally reliable method for the Sonogashira coupling of aryl iodides.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst: Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2-3 equivalents)

  • Solvent: Anhydrous and degassed Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (e.g., 0.02 mmol, 2 mol%), and CuI (e.g., 0.04 mmol, 4 mol%).

  • Add the anhydrous, degassed solvent (e.g., 5-10 mL of THF or DMF).

  • Add the base (e.g., TEA, 3.0 mmol) to the mixture and stir at room temperature for 10-15 minutes.

  • Slowly add the terminal alkyne (1.2 mmol) to the reaction mixture via syringe.

  • Heat the reaction mixture to a temperature between 50-80 °C. The optimal temperature may vary depending on the reactivity of the alkyne.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when the presence of copper may lead to undesired side reactions, such as alkyne homocoupling (Glaser coupling), or when dealing with substrates that are sensitive to copper salts.

Materials:

  • This compound

  • Terminal alkyne (1.2 - 2.0 equivalents)

  • Palladium catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%) or Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%) with a phosphine ligand such as Triphenylphosphine (PPh₃) or a bulky, electron-rich ligand.[8]

  • Base: A stronger base is often required, such as Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), or an amine base like Diisopropylamine (DIPA).[10]

  • Solvent: Anhydrous and degassed DMF, Dioxane, or Toluene.

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.015 mmol), and the phosphine ligand if required.

  • Add the anhydrous, degassed solvent (e.g., 5-10 mL of DMF).

  • Add the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the terminal alkyne (1.5 mmol) to the reaction mixture.

  • Heat the reaction to a temperature typically between 80-110 °C.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Data Presentation

The following tables summarize representative reaction conditions for the Sonogashira coupling of aryl iodides, which can be adapted for this compound.

Table 1: Representative Conditions for Copper-Cocatalyzed Sonogashira Coupling

EntryPalladium Catalyst (mol%)Co-catalyst (mol%)Base (equiv)SolventTemperature (°C)Time (h)
1PdCl₂(PPh₃)₂ (2)CuI (4)TEA (3)THF604-12
2Pd(PPh₃)₄ (3)CuI (5)DIPEA (2.5)DMF706-18
3Pd(OAc)₂ (2) / PPh₃ (4)CuI (3)TEA (3)Dioxane808-24

Table 2: Representative Conditions for Copper-Free Sonogashira Coupling

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)
1Pd₂(dba)₃ (1.5)PPh₃ (6)K₂CO₃ (2)DMF10012-24
2Pd(OAc)₂ (3)SPhos (6)Cs₂CO₃ (2)Toluene11010-20
3PdCl₂(dppf) (2)-DIPA (3)Dioxane9012-24

Visualizations

Sonogashira Coupling Catalytic Cycle

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation diorgano_pd R¹-Pd(II)L₂-C≡CR² transmetalation->diorgano_pd reductive_elimination Reductive Elimination diorgano_pd->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-C≡C-R² reductive_elimination->product cu_x Cu(I)X alkyne_activation Alkyne Activation cu_x->alkyne_activation H-C≡CR² Base cu_acetylide Cu(I)-C≡CR² alkyne_activation->cu_acetylide cu_acetylide->transmetalation Transmetalation Step Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add this compound, Pd Catalyst, CuI (optional), Base, Solvent setup->reagents alkyne Add Terminal Alkyne reagents->alkyne reaction Heat and Stir (Monitor by TLC/LC-MS) alkyne->reaction workup Workup (Cool, Filter, Wash) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis end End Product analysis->end

References

Synthesis of Kinase Inhibitors Utilizing 5-Iodo-3-methylpyrazin-2-amine: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Application Note and Protocol Guide for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of potent kinase inhibitors using 5-Iodo-3-methylpyrazin-2-amine as a key starting material. The methodologies outlined herein leverage versatile palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, to generate a diverse library of substituted pyrazin-2-amine derivatives. These compounds are of significant interest in medicinal chemistry due to their potential to target and inhibit various protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer.

The pyrazine core is a well-established pharmacophore in the design of kinase inhibitors, primarily due to its ability to form crucial hydrogen bond interactions with the hinge region of the ATP-binding site of kinases.[1] The strategic functionalization of the 5-position of the 3-methylpyrazin-2-amine scaffold allows for the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity against specific kinase targets, including Janus kinases (JAKs) and Aurora kinases.

General Synthetic Strategies

The synthesis of kinase inhibitors from this compound typically follows a modular approach, where the core scaffold is diversified through one of three primary cross-coupling reactions. The general workflow for these syntheses is depicted below.

G cluster_start Starting Material cluster_reactions Cross-Coupling Reactions cluster_products Intermediate Scaffolds cluster_final Further Functionalization / Final Products start This compound suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids/Esters) start->suzuki Pd Catalyst, Base sonogashira Sonogashira Coupling (Terminal Alkynes) start->sonogashira Pd/Cu Catalysts, Base buchwald Buchwald-Hartwig Amination (Aryl/Heteroaryl Amines) start->buchwald Pd Catalyst, Ligand, Base aryl_product 5-Aryl-3-methylpyrazin-2-amines suzuki->aryl_product alkynyl_product 5-Alkynyl-3-methylpyrazin-2-amines sonogashira->alkynyl_product amino_product 5-(Arylamino)-3-methylpyrazin-2-amines buchwald->amino_product final Kinase Inhibitors aryl_product->final alkynyl_product->final amino_product->final

Figure 1: General synthetic workflow for the diversification of this compound.

Experimental Protocols and Data

The following sections provide detailed experimental protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions using this compound. The provided data on reaction yields and biological activity are based on representative examples from the literature for structurally related compounds.

Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-3-methylpyrazin-2-amines

The Suzuki-Miyaura coupling is a highly effective method for forming carbon-carbon bonds between the pyrazine core and various aryl or heteroaryl moieties. This reaction is instrumental in creating a diverse range of biaryl kinase inhibitors.

Protocol:

  • To a microwave vial, add this compound (1.0 equiv.), the corresponding arylboronic acid or ester (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 equiv.), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Add a suitable solvent system, typically a mixture of 1,4-dioxane and water (4:1).

  • Seal the vial and degas the mixture by purging with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture in a microwave reactor at 100-120°C for 30-60 minutes, or alternatively, heat at 80-100°C under conventional heating for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-3-methylpyrazin-2-amine.

Representative Data (based on analogous reactions): [2]

Arylboronic AcidProductYield (%)
Phenylboronic acid5-Phenyl-3-methylpyrazin-2-amine75-90
4-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-3-methylpyrazin-2-amine70-85
3-Chlorophenylboronic acid5-(3-Chlorophenyl)-3-methylpyrazin-2-amine65-80
Sonogashira Coupling for the Synthesis of 5-Alkynyl-3-methylpyrazin-2-amines

The Sonogashira coupling enables the introduction of an alkynyl group at the 5-position of the pyrazine ring, a common feature in certain classes of kinase inhibitors.

Protocol:

  • In a sealed tube, combine this compound (1.0 equiv.), the terminal alkyne (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv.), and a copper(I) co-catalyst like CuI (0.05-0.1 equiv.).

  • Add a suitable solvent, such as DMF or THF, and a base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv.).

  • Degas the reaction mixture with an inert gas for 15-20 minutes.

  • Heat the reaction to 60-80°C for 4-12 hours, monitoring its progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature, dilute with an organic solvent, and wash with aqueous ammonium chloride solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by flash chromatography to yield the 5-alkynyl-3-methylpyrazin-2-amine product.

Representative Data (based on analogous reactions):

Terminal AlkyneProductYield (%)
Phenylacetylene5-(Phenylethynyl)-3-methylpyrazin-2-amine60-80
Ethynyltrimethylsilane5-((Trimethylsilyl)ethynyl)-3-methylpyrazin-2-amine70-85
Propargyl alcohol3-(3-Amino-2-methylpyrazin-5-yl)prop-2-yn-1-ol55-75
Buchwald-Hartwig Amination for the Synthesis of 5-(Arylamino)-3-methylpyrazin-2-amines

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, allowing for the coupling of various aryl or heteroaryl amines to the pyrazine core.

Protocol:

  • To a dry Schlenk tube, add this compound (1.0 equiv.), the desired aniline or heteroarylamine (1.1-1.3 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02-0.05 equiv.), a suitable phosphine ligand (e.g., Xantphos or BINAP, 0.04-0.1 equiv.), and a base such as Cs₂CO₃ or NaOtBu (1.5-2.0 equiv.).

  • Evacuate and backfill the tube with an inert gas (repeat 3 times).

  • Add a dry, degassed solvent like toluene or 1,4-dioxane.

  • Heat the reaction mixture at 90-110°C for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash chromatography.

Representative Data (based on analogous reactions): [3]

AmineProductYield (%)
AnilineN⁵-Phenyl-3-methylpyrazin-2,5-diamine60-75
4-MethoxyanilineN⁵-(4-Methoxyphenyl)-3-methylpyrazin-2,5-diamine65-80
Morpholine2-Methyl-5-(morpholino)pyrazin-2-amine70-85

Targeted Kinase Pathways and Biological Activity

Derivatives of 2-aminopyrazine have shown significant inhibitory activity against several important kinase families, including Janus kinases (JAKs) and Aurora kinases. The functionalization at the 5-position plays a crucial role in determining the potency and selectivity of these inhibitors.

Janus Kinase (JAK) Signaling Pathway

The JAK-STAT signaling pathway is a critical regulator of immune responses and cell growth. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. Inhibitors targeting JAKs can block the downstream signaling cascade initiated by cytokines.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates stat_p p-STAT stat->stat_p stat_dimer p-STAT Dimer stat_p->stat_dimer Dimerizes dna DNA stat_dimer->dna Translocates to Nucleus transcription Gene Transcription (Inflammation, Proliferation) dna->transcription cytokine Cytokine cytokine->receptor Binds inhibitor Pyrazine-based JAK Inhibitor inhibitor->jak Inhibits

Figure 2: Simplified JAK-STAT signaling pathway and the mechanism of action of pyrazine-based JAK inhibitors.
Aurora Kinase Signaling Pathway

Aurora kinases are essential for the regulation of mitosis, and their overexpression is a common feature in many cancers. Inhibitors of Aurora kinases can disrupt cell division, leading to apoptosis in cancer cells.

Aurora_Kinase_Pathway cluster_cell_cycle Cell Cycle Progression (G2/M Phase) cluster_outcome Cellular Outcome aurora_a Aurora A centrosome Centrosome Maturation aurora_a->centrosome spindle Spindle Assembly aurora_a->spindle apoptosis Apoptosis aurora_a->apoptosis aurora_b Aurora B chromosome Chromosome Segregation aurora_b->chromosome cytokinesis Cytokinesis aurora_b->cytokinesis aurora_b->apoptosis mitosis Proper Mitosis centrosome->mitosis spindle->mitosis chromosome->mitosis cytokinesis->mitosis inhibitor Pyrazine-based Aurora Kinase Inhibitor inhibitor->aurora_a Inhibits inhibitor->aurora_b Inhibits inhibitor->apoptosis Induces

Figure 3: Role of Aurora kinases in mitosis and the effect of pyrazine-based inhibitors.
Biological Activity Data

The following table summarizes the inhibitory activities of representative pyrazine-based kinase inhibitors against various kinase targets.

Compound ScaffoldTarget KinaseIC₅₀ (nM)Reference
Imidazo[1,2-a]pyrazineAurora A< 1 - 25[4][5]
Imidazo[1,2-a]pyrazineAurora B< 1 - 25[4][5]
Pyrazolo[1,5-a]pyrazineJAK13.0[1]
Pyrazolo[1,5-a]pyrazineJAK28.5[1]
Pyrazolo[1,5-a]pyrazineTYK27.7[1]
N-(pyrazin-2-yl)-4-aminopyrimidineEGFR15.4 - 18.5[6]
N-(pyrazin-2-yl)-4-aminopyrimidineJAK2Good Activity[6]
N-(pyrazin-2-yl)-4-aminopyrimidineJAK3Good Activity[6]

Conclusion

This compound serves as a versatile and valuable building block for the synthesis of a wide range of potent kinase inhibitors. The palladium-catalyzed cross-coupling reactions detailed in this guide provide efficient and modular routes to diversify this scaffold, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. The demonstrated activity of pyrazine-based compounds against key cancer targets such as JAK and Aurora kinases underscores the potential of this chemical class in drug discovery and development. These application notes and protocols are intended to facilitate further research in this promising area.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 5-Iodo-3-methylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the palladium-catalyzed cross-coupling reactions of 5-iodo-3-methylpyrazin-2-amine. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the pyrazine scaffold in numerous biologically active compounds.[1] The methodologies described herein detail Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, enabling the synthesis of a diverse array of functionalized pyrazine derivatives for applications in drug discovery and materials science.

Introduction

The functionalization of heterocyclic compounds is a cornerstone of modern drug discovery. The pyrazine moiety, in particular, is a key pharmacophore found in various therapeutic agents.[1] this compound serves as a valuable scaffold, offering a reactive iodine substituent for palladium-catalyzed C-C and C-N bond formation. This document provides standardized protocols for three major classes of cross-coupling reactions, allowing for the introduction of aryl, alkynyl, and amino moieties at the 5-position of the pyrazine ring.

Palladium-Catalyzed Cross-Coupling Reactions: An Overview

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds.[2] The general catalytic cycle for these reactions involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.

Palladium Cross-Coupling Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative Addition->Ar-Pd(II)-I(L2) Transmetalation / Amine Binding Transmetalation / Amine Binding Ar-Pd(II)-I(L2)->Transmetalation / Amine Binding Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation / Amine Binding->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Ar-R Product Reductive Elimination->Ar-R Ar-I This compound Ar-I->Oxidative Addition R-M / R2NH Coupling Partner R-M / R2NH->Transmetalation / Amine Binding

Figure 1: Generalized Palladium Cross-Coupling Catalytic Cycle.

Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-3-methylpyrazin-2-amines

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organohalide with a boronic acid or ester.[3][4]

Representative Quantitative Data

The following table summarizes expected yields for the Suzuki-Miyaura coupling of analogous aminohalopyridines and pyrazines with various arylboronic acids. These data provide a strong indication of the expected outcomes for the coupling of this compound under similar conditions.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Expected Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O901685-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃DME/H₂O851280-90
33-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O901875-85
42-Thienylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Toluene/EtOH/H₂O1001270-80

Experimental Protocol

G cluster_0 Reaction Setup cluster_1 Inert Atmosphere cluster_2 Reagent Addition cluster_3 Reaction cluster_4 Work-up & Purification A Combine this compound (1.0 eq), arylboronic acid (1.2 eq), and base (e.g., K3PO4, 2.5 eq) in a Schlenk flask. B Evacuate and backfill the flask with Argon or Nitrogen (repeat 3x). A->B C Add Pd catalyst (e.g., Pd(PPh3)4, 5 mol%) and degassed solvent (e.g., 1,4-Dioxane/H2O 4:1). B->C D Heat the mixture at 85-95 °C with stirring for 12-18 h. Monitor by TLC or LC-MS. C->D E Cool, dilute with ethyl acetate, filter through Celite. D->E F Wash with water and brine, dry over Na2SO4. E->F G Concentrate and purify by column chromatography. F->G

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₃PO₄, Na₂CO₃, or Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, DME/water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

  • Inert Atmosphere: Seal the flask and purge with an inert gas for 15-20 minutes.

  • Catalyst and Solvent Addition: Add the palladium catalyst (2-5 mol%) and the degassed solvent system.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Sonogashira Coupling: Synthesis of 5-Alkynyl-3-methylpyrazin-2-amines

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing a direct route to alkynyl-substituted pyrazines.[5]

Representative Quantitative Data

The following table presents typical reaction conditions and expected yields for the Sonogashira coupling of this compound with various terminal alkynes, based on protocols for analogous iodo-heterocycles.[2][6]

EntryTerminal AlkynePd Catalyst (mol%)Cu(I) Salt (mol%)BaseSolventTemp (°C)Time (h)Expected Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF60685-95
2EthynyltrimethylsilanePd(PPh₃)₄ (3)CuI (5)DIPEADMF50880-90
31-HexynePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF65575-85
4Propargyl alcoholPd(PPh₃)₄ (3)CuI (5)DIPEADMFRT1270-80

Experimental Protocol

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction cluster_3 Work-up & Purification A To a dry Schlenk flask under inert atmosphere, add this compound (1.0 eq), Pd catalyst (e.g., PdCl2(PPh3)2, 2 mol%), and CuI (4 mol%). B Add anhydrous solvent (e.g., THF or DMF) and a base (e.g., Et3N or DIPEA, 2-3 eq). A->B C Add the terminal alkyne (1.2 eq) dropwise. B->C D Stir at the appropriate temperature (RT to 70 °C) for 5-12 h. Monitor by TLC or GC-MS. B->D E Cool, dilute with an organic solvent, and filter through Celite. D->E F Wash with saturated aq. NH4Cl and brine, then dry over Na2SO4. E->F G Concentrate and purify by column chromatography. F->G

Figure 3: Experimental workflow for the Sonogashira coupling.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (1-3 mol%), and CuI (2-5 mol%).

  • Reagent Addition: Add the anhydrous solvent and the amine base (2.0-3.0 eq). Stir for 10 minutes, then add the terminal alkyne (1.1-1.5 eq) dropwise.

  • Reaction: Stir the mixture at the specified temperature (room temperature to 70 °C). Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the mixture and dilute with an organic solvent. Filter through a pad of Celite to remove the catalyst.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.[2]

Buchwald-Hartwig Amination: Synthesis of 5-Amino-3-methylpyrazin-2-amine Derivatives

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling aryl halides with primary or secondary amines.[7][8]

Representative Quantitative Data

The following table shows representative conditions and expected yields for the Buchwald-Hartwig amination of this compound, based on established protocols for similar halo-heterocycles.[9] The choice of ligand is critical for this transformation.

EntryAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Expected Yield (%)
1MorpholinePd(OAc)₂ (2)Xantphos (4)NaOtBuToluene1001280-90
2AnilinePd₂(dba)₃ (1.5)BINAP (3)Cs₂CO₃1,4-Dioxane1101875-85
3BenzylaminePd(OAc)₂ (2)Xantphos (4)NaOtBuToluene1001470-85
4n-ButylaminePd₂(dba)₃ (2)RuPhos (4)K₃PO₄t-BuOH902065-75

Experimental Protocol

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction cluster_3 Work-up & Purification A In an oven-dried Schlenk tube under inert atmosphere, add the Pd catalyst (e.g., Pd(OAc)2, 2 mol%), ligand (e.g., Xantphos, 4 mol%), and base (e.g., NaOtBu, 1.4 eq). B Add this compound (1.0 eq) and anhydrous solvent (e.g., toluene). A->B C Add the amine coupling partner (1.2 eq) via syringe. B->C D Seal the tube and heat at 90-110 °C with vigorous stirring for 12-24 h. Monitor by TLC or LC-MS. B->D E Cool, dilute with ethyl acetate, and filter through Celite. D->E F Wash the filtrate with water and brine, then dry over Na2SO4. E->F G Concentrate and purify by column chromatography. F->G

Figure 4: Experimental workflow for the Buchwald-Hartwig amination.

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium precatalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos, BINAP, RuPhos)

  • Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane, t-BuOH)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (1-3 mol%), the phosphine ligand (2-6 mol%), and the base (1.2-2.0 eq).

  • Reagent Addition: Add this compound (1.0 eq) and the anhydrous, degassed solvent. Finally, add the amine coupling partner (1.1-1.5 eq) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (90-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of Celite.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.[9]

Safety Information

  • All reactions should be performed in a well-ventilated fume hood.

  • Palladium catalysts and phosphine ligands can be air- and moisture-sensitive; handle under an inert atmosphere.

  • Bases such as sodium tert-butoxide are corrosive and moisture-sensitive.

  • Organic solvents are flammable and should be handled with care.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.

References

Application Notes and Protocols for the Development of Novel Pyrazine Derivatives from 5-Iodo-3-methylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the synthesis of novel pyrazine derivatives, utilizing 5-Iodo-3-methylpyrazin-2-amine as a versatile starting material. The protocols outlined below leverage robust and widely applicable cross-coupling reactions to enable the generation of diverse chemical libraries for screening in drug discovery programs. Pyrazine derivatives are a well-established class of compounds with a broad spectrum of biological activities, including applications as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3]

Overview of Synthetic Strategies

The synthetic approach centers on the functionalization of the C-5 position of the pyrazine ring via palladium-catalyzed cross-coupling reactions. The presence of the iodine atom at this position provides a reactive handle for the formation of new carbon-carbon and carbon-nitrogen bonds. The key transformations described in these notes are:

  • Suzuki-Miyaura Coupling: For the formation of a C-C bond between the pyrazine core and various aryl or heteroaryl boronic acids.

  • Buchwald-Hartwig Amination: For the synthesis of N-aryl or N-heteroaryl pyrazine derivatives through C-N bond formation.

  • Sonogashira Coupling: For the introduction of alkynyl moieties at the C-5 position, creating a C-C triple bond.

These reactions are foundational in modern medicinal chemistry and offer a high degree of functional group tolerance and substrate scope.

Experimental Protocols

Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. Handle all reagents and solvents with care, consulting the relevant Safety Data Sheets (SDS) before use.

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound

This protocol details the palladium-catalyzed coupling of this compound with a representative arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or other suitable base

  • 1,4-Dioxane and Water (solvent mixture)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).

  • Add potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-3-methylpyrazin-2-amine derivative.

Workflow for Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Workflow Start Start: this compound + Arylboronic Acid Reagents Add Pd(OAc)₂, Ligand, Base (e.g., K₂CO₃) Start->Reagents 1. Solvent Add Dioxane/Water Reagents->Solvent 2. Reaction Heat at 90°C (12-24h) Solvent->Reaction 3. Workup Aqueous Workup (EtOAc/Water) Reaction->Workup 4. Purification Column Chromatography Workup->Purification 5. Product Product: 5-Aryl-3-methylpyrazin-2-amine Purification->Product 6.

Caption: Suzuki-Miyaura Coupling Workflow.

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol describes the palladium-catalyzed amination of this compound with a representative amine.

Materials:

  • This compound

  • Amine (e.g., morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or other suitable ligand

  • Sodium tert-butoxide (NaOtBu) or other suitable base

  • Toluene or 1,4-Dioxane (anhydrous)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk tube, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and XPhos (0.036 mmol, 3.6 mol%).

  • Add this compound (1.0 mmol) and sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous toluene (5 mL) and the amine (1.2 mmol).

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted pyrazine derivative.[4]

Workflow for Buchwald-Hartwig Amination:

Buchwald_Hartwig_Workflow Start Start: this compound + Amine Reagents Add Pd₂(dba)₃, Ligand, Base (e.g., NaOtBu) Start->Reagents 1. Solvent Add Toluene Reagents->Solvent 2. Reaction Heat at 100°C (12-24h) Solvent->Reaction 3. Workup Filtration & Aqueous Workup Reaction->Workup 4. Purification Column Chromatography Workup->Purification 5. Product Product: 5-Amino-3-methylpyrazin-2-amine Derivative Purification->Product 6.

Caption: Buchwald-Hartwig Amination Workflow.

Protocol 3: Sonogashira Coupling of this compound

This protocol outlines the synthesis of 5-alkynyl-3-methylpyrazin-2-amine derivatives.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF (10 mL) and triethylamine (2.0 mmol).

  • Add the terminal alkyne (1.1 mmol) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 5-alkynyl-3-methylpyrazin-2-amine derivative.[5]

Workflow for Sonogashira Coupling:

Sonogashira_Workflow Start Start: this compound + Terminal Alkyne Reagents Add Pd(PPh₃)₂Cl₂, CuI, Et₃N Start->Reagents 1. Solvent Add THF Reagents->Solvent 2. Reaction Stir at RT (6-12h) Solvent->Reaction 3. Workup Quench & Aqueous Workup Reaction->Workup 4. Purification Column Chromatography Workup->Purification 5. Product Product: 5-Alkynyl-3-methylpyrazin-2-amine Purification->Product 6.

Caption: Sonogashira Coupling Workflow.

Data Presentation

The following tables provide a template for summarizing the results obtained from the described protocols.

Table 1: Suzuki-Miyaura Coupling of this compound with Various Boronic Acids

EntryArylboronic AcidProductYield (%)¹H NMR (δ, ppm)MS (m/z)
14-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-3-methylpyrazin-2-amine
23-Chlorophenylboronic acid5-(3-Chlorophenyl)-3-methylpyrazin-2-amine
3Pyridine-3-boronic acid3-Methyl-5-(pyridin-3-yl)pyrazin-2-amine
4Thiophene-2-boronic acid3-Methyl-5-(thiophen-2-yl)pyrazin-2-amine

Table 2: Buchwald-Hartwig Amination of this compound with Various Amines

EntryAmineProductYield (%)¹H NMR (δ, ppm)MS (m/z)
1Morpholine3-Methyl-5-(morpholin-4-yl)pyrazin-2-amine
2Piperidine3-Methyl-5-(piperidin-1-yl)pyrazin-2-amine
3AnilineN-Phenyl-3-methylpyrazin-2,5-diamine
4BenzylamineN-Benzyl-3-methylpyrazin-2,5-diamine

Table 3: Sonogashira Coupling of this compound with Various Terminal Alkynes

EntryTerminal AlkyneProductYield (%)¹H NMR (δ, ppm)MS (m/z)
1Phenylacetylene3-Methyl-5-(phenylethynyl)pyrazin-2-amine
2Ethynyltrimethylsilane3-Methyl-5-((trimethylsilyl)ethynyl)pyrazin-2-amine
31-Hexyne5-(Hex-1-yn-1-yl)-3-methylpyrazin-2-amine
4Propargyl alcohol3-((5-Amino-3-methylpyrazin-2-yl)ethynyl)propan-1-ol

Potential Applications and Signaling Pathways

The novel pyrazine derivatives synthesized through these protocols can be screened for a variety of biological activities. For instance, aminopyrazine derivatives have shown promise as inhibitors of histone deacetylases (HDACs) and fibroblast growth factor receptors (FGFRs), both of which are important targets in cancer therapy.[6][7]

Potential Signaling Pathway Inhibition by Novel Pyrazine Derivatives:

Signaling_Pathway GF Growth Factor FGFR FGFR GF->FGFR RAS RAS FGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Pyrazine Novel Pyrazine Derivative Pyrazine->FGFR

Caption: Inhibition of FGFR Signaling.

Furthermore, these compounds can be evaluated for their antimicrobial properties, as pyrazine derivatives have demonstrated activity against various bacterial and fungal strains.[1] The diverse functionalities that can be introduced using the described synthetic methods allow for extensive structure-activity relationship (SAR) studies, which are crucial for optimizing lead compounds in drug development.

References

Application Notes and Protocols for the Stille Coupling of 5-Iodo-3-methylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized experimental protocol for the Stille cross-coupling reaction of 5-Iodo-3-methylpyrazin-2-amine with various organostannanes. This reaction is a powerful tool for the synthesis of substituted 3-methylpyrazin-2-amine derivatives, which are important scaffolds in medicinal chemistry and drug development.

The Stille reaction is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane and an organic halide or pseudohalide.[1] The reaction is known for its tolerance of a wide variety of functional groups and its relatively mild reaction conditions.[2] Organotin reagents are stable to air and moisture, and many are commercially available or readily synthesized.[1]

Experimental Protocols

This section details a generalized experimental procedure for the Stille coupling of this compound with an organostannane. The protocol is based on established methods for Stille couplings of similar heterocyclic halides.[2][3]

Materials:

  • This compound

  • Organostannane (e.g., Tributyl(vinyl)stannane, Tributyl(phenyl)stannane)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂])

  • Ligand (if required, e.g., Triphenylphosphine)

  • Copper(I) iodide (CuI) (optional additive)

  • Anhydrous and deoxygenated solvent (e.g., Toluene, Dioxane, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Reagent Addition: Add the anhydrous, deoxygenated solvent (e.g., Toluene) to the flask via syringe. Stir the mixture for 10-15 minutes. Subsequently, add the organostannane (1.1 - 1.5 eq) to the reaction mixture via syringe. If required, a ligand and/or a copper(I) iodide additive can be added at this stage.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir for the required time (typically 12-24 hours).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Removal of Tin Byproducts: Wash the organic solution with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts as insoluble tributyltin fluoride.[3] Stir the biphasic mixture vigorously for 1-2 hours.

  • Filtration: Filter the mixture through a pad of Celite® to remove the precipitated tin salts, washing the pad with the organic solvent.

  • Extraction and Drying: Transfer the filtrate to a separatory funnel, wash with water and brine, and then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired substituted 3-methylpyrazin-2-amine.

Data Presentation

The following tables summarize typical reaction parameters and the scope of the Stille coupling reaction based on literature precedents for similar substrates.

Table 1: Typical Reaction Parameters for Stille Coupling

ParameterTypical RangeNotes
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂Catalyst choice can influence reaction efficiency.
Catalyst Loading 1 - 10 mol%Higher loadings may be needed for less reactive substrates.
Ligand PPh₃, AsPh₃, XantphosLigand choice can significantly impact the reaction outcome.
Organostannane 1.1 - 2.0 eqAn excess of the organostannane is typically used.
Solvent Toluene, Dioxane, DMF, THFThe choice of solvent can affect reaction rate and yield.
Temperature 60 - 120 °CHigher temperatures are often required for less reactive halides.
Reaction Time 4 - 48 hReaction time depends on the reactivity of the substrates.
Yield 50 - 95%Yields are highly dependent on the specific substrates and conditions.

Table 2: Scope of the Stille Coupling with this compound

Organostannane (R-SnBu₃)R-GroupExpected Product
Tributyl(vinyl)stannaneVinyl3-Methyl-5-vinylpyrazin-2-amine
Tributyl(phenyl)stannanePhenyl3-Methyl-5-phenylpyrazin-2-amine
Tributyl(ethynyl)stannaneEthynyl5-Ethynyl-3-methylpyrazin-2-amine
Tributyl(2-thienyl)stannane2-Thienyl3-Methyl-5-(thiophen-2-yl)pyrazin-2-amine
Tributyl(allyl)stannaneAllyl5-Allyl-3-methylpyrazin-2-amine

Mandatory Visualization

The following diagrams illustrate the general Stille coupling catalytic cycle and the experimental workflow for the synthesis of substituted 3-methylpyrazin-2-amines.

Stille_Catalytic_Cycle Stille Coupling Catalytic Cycle cluster_cycle Pd0 Pd(0)Ln PdII_halide R¹-Pd(II)Ln-X Pd0->PdII_halide Oxidative Addition (R¹-X) PdII_coupled R¹-Pd(II)Ln-R² PdII_halide->PdII_coupled Transmetalation (R²-SnR₃) stannane_byproduct X-SnR₃ PdII_coupled->Pd0 Reductive Elimination product R¹-R² PdII_coupled->product

Caption: The catalytic cycle of the Stille coupling reaction.

Experimental_Workflow Experimental Workflow for Stille Coupling start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reactants: - this compound - Pd Catalyst - Organostannane - Solvent setup->reagents reaction Heating & Stirring (80-110°C, 12-24h) reagents->reaction workup Work-up (Cooling, Dilution) reaction->workup tin_removal Tin Byproduct Removal (KF wash) workup->tin_removal extraction Extraction & Drying tin_removal->extraction purification Purification (Column Chromatography) extraction->purification product Final Product purification->product

Caption: A generalized experimental workflow for the Stille coupling.

References

Application Notes and Protocols for 5-Iodo-3-methylpyrazin-2-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Notice to the Reader: Following a comprehensive search of scientific literature and patent databases, no specific applications, quantitative biological data, or detailed experimental protocols for the use of 5-Iodo-3-methylpyrazin-2-amine in medicinal chemistry have been found in publicly accessible resources. The CAS number initially associated with this compound in preliminary searches (91416-90-9) correctly corresponds to Propidium Monoazide, a different chemical entity used in cell viability assays.

Therefore, the requested detailed application notes, data tables, experimental protocols, and visualizations for this compound cannot be generated. The information below is provided as a general guide based on the potential reactivity and applications of similar aminopyrazine scaffolds in drug discovery. This content is theoretical and intended for informational purposes only.

Theoretical Introduction: The Aminopyrazine Scaffold

Aminopyrazine cores are considered "privileged scaffolds" in medicinal chemistry. Their nitrogen-containing heterocyclic structure allows them to mimic the purine core of ATP, making them ideal candidates for developing kinase inhibitors. The general structure of an aminopyrazine allows for substitutions at multiple positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of derivative compounds to achieve desired potency and selectivity against biological targets.

The hypothetical subject of this note, this compound, possesses several key features:

  • 2-Amino Group: Acts as a crucial hydrogen bond donor, often interacting with the hinge region of kinase ATP-binding pockets.

  • 3-Methyl Group: Provides a steric handle that can influence binding orientation and selectivity.

  • 5-Iodo Group: Represents a versatile synthetic handle. The iodine atom can be readily displaced or used in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse substituents, making it an excellent point for library generation in a drug discovery campaign.

Hypothetical Applications in Medicinal Chemistry

Based on the chemistry of related compounds, this compound would be a valuable intermediate for synthesizing inhibitors of various enzyme families, particularly protein kinases, which are critical targets in oncology and inflammatory diseases.

Potential Targets:

  • Aurora Kinases

  • Janus Kinases (JAKs)

  • Fibroblast Growth Factor Receptor (FGFR) Kinases

  • Checkpoint Kinase 1 (CHK1)

General Synthetic Protocols (Theoretical)

The primary utility of this compound in a research setting would be as a building block in palladium-catalyzed cross-coupling reactions.

General Protocol for Suzuki Cross-Coupling

This protocol describes a theoretical reaction to couple an aryl or heteroaryl boronic acid to the pyrazine core.

Reaction: this compound + Arylboronic Acid → 5-Aryl-3-methylpyrazin-2-amine

Materials:

  • This compound (1.0 eq)

  • Aryl- or Heteroarylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 - 0.1 eq)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 - 3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, DMF, or Toluene)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, and the base.

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.

  • Add the degassed solvent(s), followed by the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography on silica gel to yield the desired 5-aryl-3-methylpyrazin-2-amine derivative.

Visualization of a Theoretical Workflow

The following diagrams illustrate the potential logic and workflow for utilizing this compound in a drug discovery project.

G cluster_0 Synthesis Phase cluster_1 Screening Phase cluster_2 Optimization Phase A Starting Material This compound B Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) A->B D Library of Novel 5-Substituted Pyrazine Derivatives B->D C Diverse Building Blocks (Boronic Acids, Alkynes, etc.) C->B E High-Throughput Screening (Kinase Panel) D->E Test Compounds F Identify Initial 'Hits' E->F G Determine IC50 Values F->G H Structure-Activity Relationship (SAR) Studies G->H Quantitative Data I Lead Optimization (ADME/Tox Properties) H->I J Optimized Lead Candidate I->J

Application Notes and Protocols for the Heck Reaction of 5-Iodo-3-methylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a representative protocol for performing the Heck reaction on 5-Iodo-3-methylpyrazin-2-amine. The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a cornerstone of modern organic synthesis, enabling the vinylation of aryl and vinyl halides.[1] For drug development professionals, this reaction is invaluable for the synthesis of complex molecular architectures from readily available building blocks.

The target molecule, this compound, is a substituted aminopyrazine, a class of compounds with significant interest in medicinal chemistry due to their presence in a variety of biologically active molecules. The ability to introduce a vinyl group at the 5-position via the Heck reaction opens up a vast chemical space for the synthesis of novel derivatives with potential therapeutic applications.

Representative Heck Reaction Conditions

The following table summarizes typical conditions for the Heck reaction of a structurally analogous substrate, 2-amino-5-bromopyridine, which can be adapted for this compound. Given that aryl iodides are generally more reactive than aryl bromides, reaction times may be shorter, or lower catalyst loadings may be feasible.

ParameterConditionNotes
Aryl Halide This compound (1.0 equiv)Starting material.
Alkene Styrene or Acrylic Ester (1.2-1.5 equiv)The coupling partner. Electron-deficient alkenes often react more readily.[2]
Catalyst Palladium(II) Acetate (Pd(OAc)₂) (1-5 mol%)A common and effective palladium precursor.[3]
Ligand Triphenylphosphine (PPh₃) (2-10 mol%)Used to stabilize the palladium catalyst.
Base Triethylamine (Et₃N) or K₂CO₃ (2.0-3.0 equiv)Neutralizes the hydrogen halide formed during the reaction.[2]
Solvent N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)A polar aprotic solvent is typically used.
Temperature 80-120 °CThe reaction often requires heating to proceed at a reasonable rate.
Atmosphere Inert (Nitrogen or Argon)To prevent oxidation of the catalyst and phosphine ligand.

Experimental Protocol: Heck Vinylation of this compound with Styrene

This protocol details a representative procedure for the Heck coupling of this compound with styrene.

Materials:

  • This compound

  • Styrene

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), Palladium(II) Acetate (0.02 mmol, 2 mol%), and Triphenylphosphine (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent and Reagent Addition: Under a positive pressure of the inert gas, add anhydrous DMF (5 mL), followed by triethylamine (3.0 mmol, 3.0 equiv) and styrene (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and then with brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 5-(2-phenylethenyl)-3-methylpyrazin-2-amine.

Experimental Workflow Diagram

Heck_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Reactants & Catalyst (this compound, Pd(OAc)₂, PPh₃) B 2. Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) A->B C 3. Add Solvent & Reagents (DMF, Et₃N, Styrene) B->C D 4. Heat Reaction Mixture (100 °C) C->D E 5. Monitor Progress (TLC) D->E Stirring F 6. Quench & Extract (Cool, Dilute with EtOAc, Wash with H₂O & Brine) E->F Reaction Complete G 7. Dry & Concentrate (Dry with MgSO₄, Rotary Evaporation) F->G H 8. Purify (Column Chromatography) G->H I Final Product: 5-vinyl-3-methylpyrazin-2-amine derivative H->I

Caption: General workflow for the Heck reaction of this compound.

Signaling Pathway and Logical Relationship Diagram

The Heck reaction proceeds through a well-established catalytic cycle. The following diagram illustrates the key steps in the transformation of this compound to its vinylated product.

Heck_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-Complex OxAdd->PdII_Aryl Forms Alkene_Coord Alkene Coordination PdII_Aryl->Alkene_Coord PdII_Pi π-Complex Alkene_Coord->PdII_Pi Forms Mig_Ins Migratory Insertion PdII_Pi->Mig_Ins PdII_Alkyl Alkyl-Pd(II)-Complex Mig_Ins->PdII_Alkyl Forms C-C bond Beta_Elim β-Hydride Elimination PdII_Alkyl->Beta_Elim PdH Hydrido-Pd(II)-Complex Beta_Elim->PdH Forms Product Vinylated Product Beta_Elim->Product Releases Red_Elim Reductive Elimination PdH->Red_Elim Red_Elim->Pd0 Regenerates Salt [Base-H]⁺I⁻ Red_Elim->Salt Forms Aryl_Iodide This compound Aryl_Iodide->OxAdd Alkene Alkene (e.g., Styrene) Alkene->Alkene_Coord Base Base (e.g., Et₃N) Base->Red_Elim

Caption: Catalytic cycle of the Heck reaction for this compound.

References

Functionalization of the Pyrazine Ring: Application Notes for 5-Iodo-3-methylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the functionalization of the pyrazine ring, a key scaffold in medicinal chemistry, utilizing the versatile building block 5-Iodo-3-methylpyrazin-2-amine. The following sections detail palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, to generate diverse libraries of pyrazine derivatives for drug discovery and development.

Introduction

The pyrazine ring is a privileged heterocyclic motif found in numerous FDA-approved drugs and biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable component in the design of molecules targeting a wide range of therapeutic areas. This compound serves as a key starting material for the introduction of various substituents onto the pyrazine core, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The presence of an iodine atom allows for a variety of palladium-catalyzed cross-coupling reactions, while the amino and methyl groups provide additional points for modification and influence the molecule's overall properties.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl compounds. This reaction offers high functional group tolerance and typically proceeds under mild conditions.

General Reaction Scheme

Suzuki_Coupling PyrazineI This compound Product 5-Aryl-3-methylpyrazin-2-amine PyrazineI->Product Pd Catalyst, Base BoronicAcid Arylboronic Acid (R-B(OH)2) BoronicAcid->Product

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water (if using a biphasic system)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or microwave vial, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (2-5 mol%), and the base (2-3 eq).

  • Evacuate and backfill the reaction vessel with an inert gas (repeat three times).

  • Add the anhydrous solvent (and degassed water if applicable) via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times typically range from 4 to 24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation
Catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Arylboronic AcidExpected Yield (%)
Pd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O10012Phenylboronic acid75-90
PdCl₂(dppf) (2)Cs₂CO₃ (2.5)Toluene11084-Methoxyphenylboronic acid80-95
Pd(PPh₃)₄ (5)K₃PO₄ (3)DMF90183-Pyridinylboronic acid60-80

Sonogashira Cross-Coupling

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, leading to the synthesis of substituted alkynes.

General Reaction Scheme

Sonogashira_Coupling PyrazineI This compound Product 5-Alkynyl-3-methylpyrazin-2-amine PyrazineI->Product Pd Catalyst, Cu(I) co-catalyst, Base Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Product

Caption: Sonogashira coupling of this compound.

Experimental Protocol

Materials:

  • This compound

  • Terminal alkyne (1.2 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)

  • Copper(I) iodide (CuI) (1-10 mol%)

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., THF, DMF, Toluene)

  • Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (1-5 mol%), and CuI (1-10 mol%).

  • Add the anhydrous solvent and the base.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne (1.2-2.0 eq) dropwise.

  • Heat the reaction mixture to a temperature between room temperature and 80 °C.

  • Monitor the reaction by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between an organic solvent and water.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation
Pd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)AlkyneExpected Yield (%)
Pd(PPh₃)₂Cl₂ (2)CuI (4)TEATHF506Phenylacetylene70-85
Pd(PPh₃)₄ (3)CuI (5)DIPEADMF6012Ethynyltrimethylsilane65-80
Pd(PPh₃)₂Cl₂ (2.5)CuI (5)TEATolueneRT241-Hexyne60-75

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines.

General Reaction Scheme

Buchwald_Hartwig_Amination PyrazineI This compound Product N-Substituted-3-methylpyrazin-5-amine PyrazineI->Product Pd Catalyst, Ligand, Base Amine Primary or Secondary Amine (R¹R²NH) Amine->Product

Caption: Buchwald-Hartwig amination of this compound.

Experimental Protocol

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, XPhos) (2-6 mol%)

  • Base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄) (1.5-2.5 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Schlenk tube or sealed vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube or sealed vial, add the palladium catalyst (1-3 mol%), the phosphine ligand (2-6 mol%), and the base (1.5-2.5 eq).

  • Evacuate and backfill the vessel with an inert gas.

  • Add this compound (1.0 eq) and the amine (1.1-1.5 eq).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. Reaction times typically range from 6 to 24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and filter through a plug of silica gel or celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation
Pd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)AmineExpected Yield (%)
Pd₂(dba)₃ (1.5)Xantphos (3)Cs₂CO₃ (2)Dioxane10018Morpholine70-85
Pd(OAc)₂ (2)BINAP (4)NaOt-Bu (1.5)Toluene11012Aniline65-80
Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2.5)Toluene10024Benzylamine60-75

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Reactants, Catalyst, Base, Ligand Inert Establish Inert Atmosphere Reagents->Inert Solvent Add Anhydrous Solvent Inert->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Quench Cool and Quench Monitor->Quench Upon Completion Extract Extraction Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purification (Chromatography) Dry->Purify FinalProduct FinalProduct Purify->FinalProduct Isolated Product

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Conclusion

The protocols outlined in these application notes provide a robust framework for the functionalization of this compound. By employing Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, researchers can efficiently generate a diverse array of pyrazine derivatives. The provided reaction conditions and expected yields, based on analogous transformations, serve as a valuable starting point for optimization and library synthesis in the pursuit of novel therapeutic agents. It is recommended that reaction conditions be optimized for each specific substrate to achieve the best results.

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 5-Iodo-3-methylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the yields of Suzuki coupling reactions involving 5-Iodo-3-methylpyrazin-2-amine.

Troubleshooting Guide

Researchers may encounter several challenges during the Suzuki-Miyaura cross-coupling with this compound. This guide addresses common issues and provides actionable solutions to improve reaction outcomes.

Problem 1: Low to No Product Yield

Possible Cause: Catalyst Inhibition/Poisoning

The lone pair of electrons on the pyrazine nitrogens, as well as the amino group, can coordinate with the palladium catalyst, leading to inhibition or deactivation. This is a common issue with nitrogen-containing heterocycles.

Solutions:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands can shield the palladium center and promote the desired catalytic cycle. Examples include Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or other specialized ligands like phosphine oxides.[1][2]

  • Catalyst Choice: Consider using pre-formed palladium catalysts or catalyst systems that are more resistant to inhibition. For challenging couplings, increasing the catalyst loading (e.g., from 3 mol% to 5 mol%) may be beneficial.[2]

  • Slow Addition: Adding the this compound slowly to the reaction mixture can help maintain a low concentration, reducing its inhibitory effect on the catalyst.

Possible Cause: Poor Solubility of Reagents

Inadequate solubility of the starting materials or catalyst in the reaction solvent can significantly hinder the reaction rate.

Solutions:

  • Solvent Screening: Test a variety of solvents or solvent mixtures. Biphasic systems, such as toluene/water or dioxane/water, are often effective as they can dissolve both the organic and inorganic reagents.[1]

  • Temperature Adjustment: Increasing the reaction temperature can improve the solubility of the reagents.

Possible Cause: Inefficient Transmetalation

The transfer of the organic moiety from the boronic acid to the palladium center is a critical step that can be slow, especially with electron-deficient boronic acids.

Solutions:

  • Base Selection: The choice of base is crucial. Stronger, non-coordinating bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).

  • Use of Boronate Esters: Consider using boronate esters, such as pinacol esters, which can sometimes exhibit better stability and reactivity compared to boronic acids.

Problem 2: Significant Formation of Side Products

Possible Cause: Protodeboronation

This side reaction involves the cleavage of the C-B bond of the boronic acid, replacing the boron group with a hydrogen atom. It is more prevalent with heteroaryl boronic acids and can be exacerbated by the presence of water and high temperatures.

Solutions:

  • Anhydrous Conditions: Whenever possible, use anhydrous solvents and reagents to minimize this side reaction.

  • Milder Base: Employ a milder base or use it in a stoichiometric amount.

  • Boronate Esters: More stable boronate esters (e.g., pinacol, MIDA) are less prone to protodeboronation.

Possible Cause: Homocoupling of Boronic Acid

This side reaction leads to the formation of a biaryl product from the coupling of two boronic acid molecules. The presence of oxygen can promote this undesired reaction.

Solutions:

  • Degassing: Thoroughly degas the solvent and reaction mixture with an inert gas (e.g., Argon or Nitrogen) before adding the catalyst.

  • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction.

Possible Cause: Dehalogenation

The starting this compound can undergo dehalogenation, where the iodine atom is replaced by a hydrogen atom. This is a common side reaction with iodo-substituted heterocycles.

Solutions:

  • Optimize Reaction Conditions: Carefully screen reaction parameters such as temperature, base, and solvent to find conditions that favor the cross-coupling reaction over dehalogenation. Shorter reaction times can sometimes reduce the extent of this side reaction.

  • Consider Bromo-analogue: Studies on similar heterocyclic systems have shown that bromo and chloro derivatives can be superior to iodo-substituted ones due to a reduced tendency for dehalogenation. If feasible, using the bromo-analogue of the substrate might be advantageous.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose palladium catalyst for the Suzuki coupling of this compound?

A: While there is no single "best" catalyst for all Suzuki reactions, for nitrogen-containing heterocycles like this compound, catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos or XPhos with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ often provide good results.[3] Traditional catalysts like Pd(PPh₃)₄ can also be effective but may require more optimization.[2][4][5]

Q2: Can I run the Suzuki coupling of this compound without protecting the amine group?

A: Yes, it is often possible to perform the Suzuki coupling without protecting the primary amine. Several examples exist for the successful coupling of aminopyrazines and aminopyridines without protection.[1][2] However, the success is highly substrate-dependent. If you experience low yields or side reactions, N-protection should be considered.

Q3: How do I choose the right base for my reaction?

A: The choice of base is critical and often requires empirical optimization. For Suzuki couplings with nitrogen-containing heterocycles, inorganic bases are commonly used. Potassium phosphate (K₃PO₄) is a frequently used and effective base.[2][3][5] Other bases to consider are cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃). The strength and solubility of the base can influence the reaction rate and yield.

Q4: What are the most common side reactions to look out for?

A: The most common side reactions are protodeboronation of the boronic acid, homocoupling of the boronic acid, and dehalogenation of the this compound. Careful control of the reaction conditions, including the exclusion of oxygen and water, can help minimize these side reactions.

Q5: How can I improve the solubility of my reagents?

A: A common strategy is to use a biphasic solvent system, such as 1,4-dioxane/water or toluene/water.[1] This helps to dissolve both the organic starting materials and the inorganic base. Heating the reaction mixture can also improve solubility.

Quantitative Data

The following tables summarize yields for Suzuki-Miyaura coupling reactions of substrates structurally similar to this compound under various conditions. This data can serve as a starting point for optimizing your reaction.

Table 1: Suzuki Coupling of 5-Bromo-2-methylpyridin-3-amine with Various Arylboronic Acids [5]

Arylboronic AcidYield (%)
Phenylboronic acid85
4-Methylphenylboronic acid82
4-Methoxyphenylboronic acid88
4-Chlorophenylboronic acid78
4-Fluorophenylboronic acid80
Reaction Conditions: Pd(PPh₃)₄ (catalyst), K₃PO₄ (base), 1,4-Dioxane/H₂O (4:1) (solvent), 85-95 °C.

Table 2: Comparison of Palladium Catalysts for Suzuki Coupling of 2,5-Diiodopyrazine with Phenylboronic Acid [6]

CatalystLigandBaseSolventTemperature (°C)Time (h)Yield
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane/H₂O9012Good
PdCl₂(dppf)-K₂CO₃DME802High
Pd(OAc)₂SPhosK₃PO₄Toluene10016High
Note: "Good" and "High" yields are as reported in the cited literature, indicating successful reactions without specifying the exact percentage.

Table 3: Suzuki Coupling of 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with Various Aryl Boronic Acids/Esters [4]

Aryl Boronic Acid/EsterYield (%)
3-Chlorophenylboronic acid72
3,5-Dimethylphenylboronic acid62
3-Acetylphenylboronic acid60
4-Methoxyphenylboronic acid55
3-Chloro-4-fluorophenylboronic acid50
Methyl 4-(boronobenzoate)46
3,5-Bis(trifluoromethyl)phenylboronic acid48
5'-Chloro-2,2'-bithiophene-5-boronic acid pinacol ester39
Reaction Conditions: Pd(PPh₃)₄ (catalyst), K₃PO₄ (base), 1,4-Dioxane (solvent).

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

Adapted from protocols for structurally similar compounds.[2][5]

  • To a dry round-bottom flask or reaction vial, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄) (2.0 eq).

  • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).

  • Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the iodo-pyrazine).

  • Stir the reaction mixture vigorously at a temperature between 85-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Visualizations

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound Arylboronic Acid Base (e.g., K₃PO₄) B Add Catalyst (e.g., Pd(PPh₃)₄) A->B 1. C Degas and Add Solvents (e.g., Dioxane/H₂O) B->C 2. D Heat and Stir (85-100 °C) C->D 3. E Monitor Progress (TLC/LC-MS) D->E 4. F Quench and Extract E->F 5. (upon completion) G Dry and Concentrate F->G 6. H Purify (Column Chromatography) G->H 7. I Final Product H->I 8.

Caption: A generalized workflow for the Suzuki coupling reaction.

Troubleshooting_Tree Start Low Yield? Catalyst Catalyst Issue? Start->Catalyst Yes SideReactions Side Products? Start->SideReactions No Solubility Solubility Issue? Catalyst->Solubility No ChangeLigand Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Catalyst->ChangeLigand Yes ChangeSolvent Screen Solvents (e.g., Toluene/H₂O, Dioxane/H₂O) Solubility->ChangeSolvent Yes Dehalogenation Dehalogenation? SideReactions->Dehalogenation Yes Protodeboronation Protodeboronation? Dehalogenation->Protodeboronation No OptimizeConditions Optimize T, Base, Time Dehalogenation->OptimizeConditions Yes Anhydrous Use Anhydrous Conditions Use Boronate Ester Protodeboronation->Anhydrous Yes

Caption: A decision tree for troubleshooting low yields.

References

Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Reactions of Iodo-Pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for Buchwald-Hartwig amination reactions involving iodo-pyrazines.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig reaction with an iodo-pyrazine substrate has resulted in low to no yield of the desired product. What are the most common causes for this failure?

A1: Low or no yield in the Buchwald-Hartwig amination of iodo-pyrazines can stem from several factors. Iodo-pyrazines are electron-deficient heteroaryl halides, which can present unique challenges. The most common culprits include:

  • Catalyst Deactivation: The palladium catalyst can be deactivated through various pathways, especially with heteroaromatic substrates.

  • Inappropriate Ligand Choice: The electronic and steric properties of the phosphine ligand are critical for this class of substrates.

  • Suboptimal Base Selection: The strength and type of base can significantly impact the reaction rate and the stability of the starting materials.

  • Poor Solvent Choice: The solvent influences the solubility of reagents and the stability of catalytic intermediates.[1]

  • Side Reactions: Competing reactions such as hydrodehalogenation (replacement of iodine with hydrogen) or homocoupling of the starting materials can consume the reactants.[2]

  • Quality of Reagents and Inert Atmosphere: Impurities in reagents or the presence of oxygen can poison the catalyst.[3]

Q2: I am observing a significant amount of a side product that appears to be the dehalogenated pyrazine. How can I minimize this hydrodehalogenation?

A2: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations.[2] It can arise from the β-hydride elimination of the palladium-amido complex or from other catalyst decomposition pathways. To minimize this side reaction:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands can accelerate the rate of reductive elimination to form the desired C-N bond, which outcompetes the pathways leading to hydrodehalogenation. Ligands like XPhos and SPhos have proven effective for heteroaryl halides.

  • Choice of Base: While strong bases are often necessary, consider using a slightly weaker base if hydrodehalogenation is a major issue. For instance, switching from NaOtBu to K₃PO₄ or Cs₂CO₃ might be beneficial, although this may require higher reaction temperatures.[1]

  • Amine Stoichiometry: Ensure that there isn't a large excess of the amine, as this can sometimes contribute to side reactions.

Q3: What are the recommended starting conditions for a Buchwald-Hartwig amination of a novel iodo-pyrazine?

A3: For a new iodo-pyrazine substrate, it is best to start with a set of generally reliable conditions and then optimize. A good starting point would be:

  • Catalyst: A palladium pre-catalyst, such as a G3 or G4 pre-catalyst with a suitable ligand, is often more reliable than generating the active catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃.[3][4]

  • Ligand: A bulky, electron-rich biarylphosphine ligand like XPhos, SPhos, or RuPhos is a good first choice.[5]

  • Base: A strong base like NaOtBu or LHMDS is typically required.[1]

  • Solvent: Anhydrous, deoxygenated toluene or 1,4-dioxane are common choices.[1][6]

  • Temperature: Start with a moderate temperature (e.g., 80-100 °C) and adjust as needed.

Troubleshooting Guides

Guide 1: Addressing Low or No Product Formation

This guide provides a systematic approach to troubleshooting a failed Buchwald-Hartwig reaction with an iodo-pyrazine.

G start Reaction Failure: Low/No Yield check_reagents Step 1: Verify Reagent Quality - Check purity of iodo-pyrazine and amine. - Use fresh, anhydrous, and degassed solvent. - Ensure the base is not degraded. - Use a reliable catalyst source. start->check_reagents screen_ligands Step 2: Screen Different Ligands - Try bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos). - Consider bidentate ligands like Xantphos. check_reagents->screen_ligands If reagents are pure optimize_base Step 3: Optimize the Base - If using a strong base (NaOtBu), try a weaker one (Cs2CO3, K3PO4). - Ensure the base is sufficiently soluble. screen_ligands->optimize_base If yield is still low vary_solvent Step 4: Vary the Solvent - Switch between toluene, dioxane, and THF. - Consider solvent effects on solubility and reactivity. optimize_base->vary_solvent If side reactions persist adjust_temp Step 5: Adjust Reaction Temperature - Incrementally increase the temperature. - Be mindful of potential decomposition at higher temperatures. vary_solvent->adjust_temp If reaction is sluggish success Successful Reaction adjust_temp->success If yield improves

Caption: Troubleshooting workflow for failed Buchwald-Hartwig reactions.

Guide 2: Understanding the Catalytic Cycle and Potential Pitfalls

A simplified overview of the Buchwald-Hartwig catalytic cycle can help in diagnosing which step might be failing.

G pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex (L)Pd(II)(Pyrazine)I pd0->pd2_complex oxidative_addition->pd2_complex + I-Pyrazine amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination pd_amido (L)Pd(II)(Pyrazine)(NR2) pd2_complex->pd_amido amine_coordination->pd_amido + HNR2 - HI pd_amido->pd0 reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 - Product

Caption: Simplified Buchwald-Hartwig catalytic cycle.

With iodo-pyrazines, the oxidative addition is generally fast. However, the subsequent steps can be problematic. A bulky, electron-rich ligand (L) is crucial to facilitate the reductive elimination step, which is often the rate-limiting step and competes with catalyst decomposition pathways.

Guide 3: Common Side Reactions and Catalyst Deactivation

Understanding potential side reactions is key to optimizing the reaction conditions.

G start Pd(II) Intermediate (L)Pd(Pyrazine)X desired_path Reductive Elimination start->desired_path side_reaction1 β-Hydride Elimination start->side_reaction1 side_reaction2 Catalyst Decomposition start->side_reaction2 product Desired Product (Pyrazine-NR2) desired_path->product dehalogenation Hydrodehalogenation (Pyrazine-H) side_reaction1->dehalogenation inactive_pd Inactive Pd Species (e.g., Pd black) side_reaction2->inactive_pd

Caption: Desired reaction pathway versus common side reactions.

Data on Reaction Parameter Optimization

The following tables provide a general guide for selecting and optimizing reaction parameters for the Buchwald-Hartwig amination of iodo-pyrazines.

Table 1: Effect of Ligand Choice on Reaction Outcome

LigandGeneral CharacteristicsSuitability for Iodo-Pyrazines
XPhos Bulky, electron-rich monophosphine.High. Generally effective for heteroaryl halides.
SPhos Similar to XPhos, also highly effective.High. A good alternative to XPhos for optimization.
RuPhos Bulky ligand, often good for secondary amines.[5]Medium to High. Worth screening, especially with challenging secondary amines.
Xantphos Bidentate ligand with a large bite angle.Medium. Can be effective, but sometimes less so than bulky monophosphine ligands for this substrate class.

Table 2: Effect of Base Selection on Reaction Outcome

BasepKa of Conjugate AcidGeneral Comments
NaOtBu ~19Strong base. Often gives high reaction rates but can promote side reactions.[1]
LHMDS ~26Strong, non-nucleophilic base. Good alternative to alkoxides.[5]
Cs₂CO₃ ~10.3Weaker base. May require higher temperatures but can be beneficial for base-sensitive substrates.[1][7]
K₃PO₄ ~12.3Weaker base. Similar to Cs₂CO₃, a good option to screen to minimize side reactions.[1]

Table 3: Effect of Solvent Choice on Reaction Outcome

SolventCharacteristicsGeneral Comments
Toluene Aprotic, nonpolar.A very common and often effective solvent.[1]
1,4-Dioxane Aprotic, polar ether.Another common choice, can be good for solubility.[1]
THF Aprotic, polar ether.Lower boiling point, may require sealed-tube reactions for higher temperatures.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of an Iodo-Pyrazine

This protocol is a starting point and may require optimization for specific substrates.

  • Reagent Preparation:

    • To an oven-dried Schlenk tube or vial equipped with a magnetic stir bar, add the iodo-pyrazine (1.0 equiv), the amine (1.2 equiv), the phosphine ligand (0.02-0.05 equiv), and the palladium pre-catalyst (0.01-0.025 equiv) under an inert atmosphere (e.g., in a glovebox).

    • Add the base (1.4-2.0 equiv).

  • Reaction Setup:

    • Add anhydrous, deoxygenated solvent (e.g., toluene) to the reaction vessel.

    • Seal the vessel and place it in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts and palladium residues.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Note: Always handle phosphine ligands and palladium catalysts in an inert atmosphere as they can be air-sensitive.[3] Ensure all glassware is thoroughly dried to prevent quenching of the active catalyst.

References

Technical Support Center: Optimization of Sonogashira Reactions for Halogenated Pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sonogashira coupling reactions involving halogenated pyrazine substrates. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during these sensitive cross-coupling reactions. Pyrazine derivatives are crucial building blocks in medicinal and materials science, and their successful functionalization via Sonogashira coupling is a key synthetic step. This guide provides frequently asked questions (FAQs), troubleshooting protocols, and optimized conditions to enhance your reaction yields and ensure reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is my Sonogashira reaction with a chloropyrazine failing or giving a very low yield?

A1: Low yields with chloropyrazines are a common challenge due to the inherent low reactivity of the C-Cl bond compared to C-Br or C-I bonds.[1][2] The reactivity trend for halogens in these reactions is consistently I > Br > Cl.[1] Key factors contributing to the failure of chloropyrazine couplings include:

  • Insufficiently Active Catalyst: Standard palladium catalysts like Pd(PPh₃)₄ may not be effective enough to activate the strong C-Cl bond in an electron-deficient heterocycle like pyrazine.[2] More active, modern catalyst systems are often required.[1]

  • Inappropriate Reaction Conditions: The activation of aryl chlorides often necessitates higher reaction temperatures and carefully selected, electron-rich, bulky ligands to promote the oxidative addition step.[3]

  • Catalyst Inhibition: Pyrazine substrates, with their nitrogen atoms, can coordinate to the palladium center, leading to catalyst deactivation or inhibition.[2]

Q2: I am observing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?

A2: Glaser homocoupling is a major side reaction in Sonogashira chemistry, particularly in protocols that use a copper(I) co-catalyst, as it is promoted by the presence of copper and oxygen.[2][4][5] To minimize this unwanted side product, consider the following strategies:

  • Maintain Strictly Anaerobic Conditions: Oxygen is a key promoter of Glaser coupling.[5] Ensure all solvents and liquid reagents are thoroughly degassed (e.g., via freeze-pump-thaw cycles or by bubbling with an inert gas like argon for an extended period).[2] The reaction should be set up and run under a positive pressure of an inert atmosphere (argon or nitrogen).[1]

  • Implement Copper-Free Conditions: The most direct way to avoid copper-promoted homocoupling is to use a copper-free Sonogashira protocol.[2][4] These methods have been successfully developed and often rely on specific ligands and bases to facilitate the catalytic cycle without the copper co-catalyst.[6][7]

  • Control Reagent Addition: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, favoring the cross-coupling pathway over homocoupling.

Q3: What is the role of the copper co-catalyst, and is it always necessary?

A3: In the traditional Sonogashira reaction, the copper(I) co-catalyst plays a crucial role.[8] It reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[1][9] This copper acetylide then undergoes transmetalation with the palladium(II) complex, which is a key and often rate-determining step in the catalytic cycle.[8]

However, copper is not always necessary. Due to the drawbacks associated with copper, such as promoting alkyne homocoupling and environmental concerns, numerous "copper-free" Sonogashira protocols have been developed.[4][10] In these systems, the catalytic cycle proceeds without the copper acetylide intermediate; instead, the alkyne is thought to coordinate directly with the palladium center before deprotonation and subsequent reductive elimination.[8][11]

Q4: Which type of base is most effective for Sonogashira reactions with pyrazine substrates?

A4: The base plays a critical role, primarily by neutralizing the hydrogen halide (HX) byproduct and facilitating the deprotonation of the terminal alkyne.[9] The choice of base can significantly impact reaction efficiency.[9]

  • Amine Bases: Organic amines like triethylamine (Et₃N) or diisopropylamine (DIPA) are commonly used, often serving as both the base and a solvent.[4][12] They are generally effective, but their high basicity can sometimes lead to side reactions.

  • Inorganic Bases: For sensitive substrates or when trying to minimize side reactions, weaker inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) can be excellent alternatives.[1][13] These are frequently used in copper-free protocols and may require higher temperatures to be effective.[1]

Q5: How should I select the palladium catalyst and ligand for an electron-deficient substrate like a halogenated pyrazine?

A5: The choice of the palladium source and, more importantly, the ligand is critical for success with challenging substrates like pyrazines.

  • Palladium Precatalyst: Common choices include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂. While Pd(II) sources are often more stable, they must be reduced to the active Pd(0) species in situ.[8][14]

  • Ligands: For electron-deficient and less reactive aryl chlorides, standard ligands like triphenylphosphine (PPh₃) may be insufficient.[2] Using electron-rich and sterically bulky phosphine ligands (e.g., Buchwald ligands like XPhos) or N-heterocyclic carbene (NHC) ligands can significantly increase the rate of oxidative addition and overall catalyst efficiency.[2][8] Phosphine-free catalyst systems, such as those employing pyridylazetidine-based Pd(II) complexes, have also proven effective and can be operated in aerated and partly aqueous media.[12][15]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the Sonogashira coupling of halogenated pyrazines.

Problem 1: Low to No Product Conversion

This is the most frequent issue. Use the following workflow to diagnose the cause.

G start Low / No Yield check_halide What is the halide? (Cl, Br, or I) start->check_halide halide_cl Chloride: - Increase Temperature (80-120 °C) - Use highly active catalyst (e.g., Pd(OAc)₂ + XPhos) - Increase catalyst loading check_halide->halide_cl Cl halide_br_i Bromide / Iodide: Proceed to next check check_halide->halide_br_i Br / I check_catalyst Is the catalyst system active? halide_cl->check_catalyst halide_br_i->check_catalyst catalyst_inactive Inactive Catalyst: - Use fresh Pd source & ligand - Ensure rigorous anaerobic conditions - Consider a different ligand (e.g., NHC or Buchwald-type) check_catalyst->catalyst_inactive No catalyst_ok Active Catalyst: Proceed to next check check_catalyst->catalyst_ok Yes conditions_ok Reaction should proceed. If not, consider substrate decomposition. catalyst_inactive->conditions_ok check_conditions Are the reaction conditions optimal? catalyst_ok->check_conditions conditions_bad Suboptimal Conditions: - Screen different bases (e.g., Cs₂CO₃, K₃PO₄) - Screen solvents (DMF, Dioxane, ACN) - Check reagent purity (especially alkyne) check_conditions->conditions_bad No check_conditions->conditions_ok Yes conditions_bad->conditions_ok

Caption: Troubleshooting workflow for low-yield Sonogashira reactions.

Problem 2: Significant Alkyne Homocoupling (Glaser Product)
  • Possible Cause: Presence of oxygen in a copper-catalyzed reaction. The combination of Cu(I) and O₂ is highly effective at promoting this side reaction.[2]

  • Solution:

    • Rigorous Degassing: Use a minimum of three freeze-pump-thaw cycles for all solvents. Purge the reaction vessel thoroughly with argon or nitrogen before adding reagents.[2]

    • Switch to Copper-Free Conditions: This is the most robust solution. A common copper-free system involves a palladium source (e.g., Pd(OAc)₂), a suitable ligand (e.g., XPhos, SPhos), and an inorganic base (e.g., Cs₂CO₃ or K₃PO₄) in a solvent like acetonitrile or dioxane.[2][16]

Problem 3: Dehalogenation of the Pyrazine Starting Material
  • Possible Cause: This side reaction, where the halogen is replaced by hydrogen, can occur under harsh conditions, particularly with stronger bases or at very high temperatures.

  • Solution:

    • Use a Milder Base: Switch from an amine base like Et₃N to an inorganic base such as K₂CO₃ or Cs₂CO₃.[1]

    • Lower Reaction Temperature: If possible, reduce the reaction temperature. This may require a more active catalyst system to maintain a reasonable reaction rate.

    • Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent subsequent degradation or side reactions.

Data Presentation: Optimization of Reaction Conditions

Quantitative data is essential for optimizing reaction conditions. The following tables summarize typical results for the Sonogashira coupling of halogenated pyrazines.

Table 1: Comparison of Halogen Reactivity on Pyrazine Core

Reaction Conditions: Pyrazine-halide (1.0 eq.), Phenylacetylene (1.2 eq.), PdCl₂(PPh₃)₂ (5 mol%), CuI (10 mol%), Et₃N, DMF, 80 °C, 12 h.

EntryPyrazine SubstrateHalogenYield (%)
12-IodopyrazineI>90%
22-BromopyrazineBr60-75%
32-ChloropyrazineCl<10%

Note: Data represents typical outcomes and highlights the challenge of activating chloropyrazines with standard catalysts.[1]

Table 2: Example Optimization for 2-Chloropyrazine Coupling with Phenylacetylene

EntryCatalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Yield (%)
1PdCl₂(PPh₃)₂ (5)PPh₃ (10)Et₃N (3)DMF100<15
2Pd₂(dba)₃ (2.5)XPhos (10)Et₃N (3)Dioxane10055
3Pd(OAc)₂ (2)cataCXium A (4)Cs₂CO₃ (2)ACN9085
4Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)Dioxane110>90

Note: This table demonstrates that moving to modern, bulky phosphine ligands and inorganic bases is crucial for achieving high yields with less reactive chloropyrazines.[16]

Experimental Protocols & Visualizations

General Experimental Workflow

The following diagram outlines the standard workflow for setting up a Sonogashira reaction under inert conditions.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p1 Dry glassware (oven or flame-dry) p2 Add solids: Halopyrazine, Pd Catalyst, Ligand, Base, CuI (if used) p1->p2 p3 Seal vessel with septum & purge with Argon/N₂ p2->p3 p4 Degas solvents and liquid reagents p3->p4 r1 Add degassed solvent via syringe p4->r1 r2 Add degassed alkyne via syringe r1->r2 r3 Heat to desired temperature with stirring r2->r3 r4 Monitor reaction (TLC / LC-MS) r3->r4 w1 Cool to RT, filter off solids (if applicable) r4->w1 w2 Aqueous work-up (e.g., wash with H₂O, brine) w1->w2 w3 Dry organic layer (e.g., Na₂SO₄, MgSO₄) w2->w3 w4 Purify by column chromatography w3->w4

Caption: Standard experimental workflow for Sonogashira coupling.

Detailed Protocol: Copper-Free Sonogashira Coupling of 2-Chloropyrazine

This protocol is a representative example for the coupling of a challenging chloropyrazine substrate.

1. Reagent Preparation and Setup:

  • To an oven-dried Schlenk flask or sealed reaction vial containing a magnetic stir bar, add the 2-chloropyrazine (1.0 mmol, 1.0 equiv), palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Add potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.).

  • Seal the flask with a rubber septum, and subject the vessel to three cycles of evacuation and backfilling with argon.

2. Solvent and Reagent Addition:

  • Add 5 mL of degassed 1,4-dioxane via a syringe.

  • Add the terminal alkyne (e.g., phenylacetylene) (1.2 mmol, 1.2 equiv.) via a syringe.

  • Ensure a positive pressure of argon is maintained (e.g., using a balloon).

3. Reaction Execution:

  • Place the sealed flask in a preheated oil bath at 110 °C.

  • Stir the reaction mixture vigorously for the required time (typically 12-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots.

4. Work-up and Purification:

  • Once the reaction is complete (or has reached maximum conversion), cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter it through a pad of celite to remove inorganic salts and catalyst residues.

  • Wash the filtrate with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Sonogashira Catalytic Cycle

The following diagram illustrates the key steps in both the traditional copper-co-catalyzed and the modern copper-free Sonogashira reaction pathways.

G cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Co-Catalyst Cycle (Traditional) cluster_cu_free Copper-Free Pathway Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl L₂Pd(II)(Aryl)(X) Pd0->PdII_Aryl Oxidative Addition (+ Aryl-X) PdII_Alkyne L₂Pd(II)(Aryl)(C≡CR) PdII_Aryl->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Product Aryl-C≡CR (Product) PdII_Alkyne->Product Reductive Elimination Alkyne H-C≡CR (Alkyne) Cu_Acetylide Cu-C≡CR (Copper Acetylide) Alkyne->Cu_Acetylide + CuX, Base - HX Cu_Acetylide->PdII_Aryl Alkyne2 H-C≡CR (Alkyne) Alkyne2->PdII_Aryl + Base - HX

Caption: Simplified catalytic cycles for Sonogashira coupling.

References

Technical Support Center: Cross-Coupling Reactions with 5-Iodo-3-methylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during cross-coupling reactions involving 5-Iodo-3-methylpyrazin-2-amine, with a specific focus on preventing deiodination.

Frequently Asked Questions (FAQs)

Q1: What is deiodination and why is it a significant problem in cross-coupling reactions with this compound?

A1: Deiodination, also known as hydrodehalogenation, is a common and problematic side reaction in palladium-catalyzed cross-coupling reactions. In the context of your substrate, the iodine atom at the 5-position of the pyrazine ring is replaced by a hydrogen atom, leading to the formation of 3-methylpyrazin-2-amine as a byproduct. This unwanted reaction reduces the yield of your desired coupled product and complicates the purification process. The pyrazine ring's electronic properties and the presence of the amino group can make this substrate particularly susceptible to this side reaction.

Q2: Which cross-coupling reactions are most prone to deiodination with this substrate?

A2: Deiodination can occur in various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. The propensity for deiodination is often influenced by the specific reaction conditions, such as the choice of catalyst, ligand, base, and solvent.

Q3: Does the amino group on the pyrazine ring require protection prior to cross-coupling?

A3: While not always mandatory, protecting the exocyclic amino group is often recommended. The lone pair of electrons on the amino group can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation. N-protection, for example with a Boc group, can prevent these undesired interactions, leading to cleaner reactions and higher yields of the desired product.

Q4: What are the primary factors that influence the extent of deiodination?

A4: Several factors can significantly impact the competition between the desired cross-coupling and the undesired deiodination:

  • Catalyst and Ligand: The choice of the palladium catalyst and the phosphine ligand is critical. Bulky, electron-rich phosphine ligands often promote the desired reductive elimination step over the deiodination pathway.

  • Base: The type, strength, and concentration of the base can have a profound effect. Strong bases can sometimes promote deiodination.

  • Temperature: Higher reaction temperatures can increase the rate of deiodination.

  • Solvent: The polarity and protic nature of the solvent can influence the reaction pathway.

  • Purity of Reagents: Traces of water or other protic impurities in the reaction mixture can serve as a proton source for deiodination.

Troubleshooting Guides

Issue 1: Significant Formation of Deiodinated Byproduct (3-methylpyrazin-2-amine) in Suzuki-Miyaura Coupling

Symptoms:

  • Low yield of the desired 5-aryl-3-methylpyrazin-2-amine.

  • Presence of a significant amount of 3-methylpyrazin-2-amine in the crude reaction mixture, confirmed by LC-MS or NMR.

  • Unreacted starting material may also be present.

Possible Causes and Solutions:

CauseRecommended Solution
Inappropriate Catalyst/Ligand System Switch to a palladium catalyst with a bulky, electron-rich phosphine ligand. Ligands like XPhos, SPhos, or RuPhos have been shown to be effective in suppressing dehalogenation in similar systems.[1] These ligands can accelerate the desired C-C bond formation.
Base is too Strong or Reactive Screen different bases. Weaker inorganic bases like K₂CO₃ or Cs₂CO₃ are often a good starting point. K₃PO₄ can also be effective but may require optimization.[2] Ensure the base is finely powdered and dry.
High Reaction Temperature Lower the reaction temperature. While this may slow down the reaction, it can significantly reduce the rate of deiodination. Monitor the reaction over a longer period.
Presence of Protic Impurities Use anhydrous solvents and ensure all reagents are thoroughly dried. Degas the solvent to remove dissolved oxygen and water.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound (with N-Boc protection)

This protocol is a generalized procedure and may require optimization for specific arylboronic acids.

1. N-Boc Protection of this compound:

  • Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add triethylamine (1.2 eq) and cool the mixture to 0 °C.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, quench with water and extract the product with an organic solvent. Purify by column chromatography.

2. Suzuki-Miyaura Coupling:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the N-Boc-5-iodo-3-methylpyrazin-2-amine (1.0 eq), arylboronic acid (1.2 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand if required.

  • Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • After completion, cool the mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Deprotect the Boc group using standard acidic conditions (e.g., TFA in DCM) if required.

Data Presentation

The following tables summarize representative reaction conditions for Suzuki-Miyaura coupling with a structurally similar substrate, 5-bromo-2-methylpyridin-3-amine, which can serve as a starting point for optimizing the reaction of this compound.

Table 1: Effect of Catalyst and Ligand on Yield

Reaction Conditions: 5-bromo-2-methylpyridin-3-amine (1.0 eq), Phenylboronic acid (1.2 eq), K₃PO₄ (2.0 eq), 1,4-Dioxane/H₂O (4:1), 90 °C, 15 h.

Catalyst (mol%)Ligand (mol%)Yield of Coupled Product (%)
Pd(OAc)₂ (2)PPh₃ (4)45
Pd(OAc)₂ (2)XPhos (4)85
Pd₂(dba)₃ (2)SPhos (4)88
Pd(PPh₃)₄ (5)-62

Data is representative and based on studies with analogous aminopyridine substrates.

Table 2: Effect of Base on Yield

Reaction Conditions: 5-bromo-2-methylpyridin-3-amine (1.0 eq), Phenylboronic acid (1.2 eq), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), 1,4-Dioxane/H₂O (4:1), 90 °C, 15 h.

Base (2.0 eq)Yield of Coupled Product (%)
K₂CO₃75
Cs₂CO₃80
K₃PO₄85
NaOtBu65 (with some dehalogenation)

Data is representative and based on studies with analogous aminopyridine substrates.

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-I Ar-Pd(II)-X(L2) R-Pd(II)-I(L2) (R = Pyrazinyl) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) R-Pd(II)-R'(L2) (R' = Coupling Partner) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Coupled_Product R-R' Reductive_Elimination->Coupled_Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Logic for Deiodination

Deiodination_Troubleshooting start High Deiodination Observed q1 Is the reaction temperature > 100 °C? start->q1 a1_yes Lower temperature to 80 °C. Increase reaction time. q1->a1_yes Yes q2 What type of ligand is being used? q1->q2 No a1_yes->q2 a2_simple Switch to bulky, electron-rich ligand (e.g., XPhos, SPhos). q2->a2_simple Simple (e.g., PPh₃) q3 Which base is in use? q2->q3 Bulky a2_simple->q3 a3_strong Use a weaker base (e.g., K₂CO₃, Cs₂CO₃). q3->a3_strong Strong (e.g., NaOtBu) q4 Are reagents and solvents strictly anhydrous? q3->q4 Weak/Moderate a3_strong->q4 a4_no Use freshly dried and degassed solvents and reagents. q4->a4_no No/Unsure end Deiodination Minimized q4->end Yes a4_no->end

Caption: A logical workflow for troubleshooting deiodination in cross-coupling.

References

Technical Support Center: Catalyst Selection for Efficient Coupling of 5-Iodo-3-methylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the efficient cross-coupling of 5-Iodo-3-methylpyrazin-2-amine. The content is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.

General Considerations for Coupling with this compound

The presence of both a pyrazine ring and a free amino group in this compound presents unique challenges. The pyrazine nitrogens can coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[1] The amino group can also interact with the catalyst. Therefore, careful selection of ligands, bases, and reaction conditions is crucial for successful coupling. For electron-deficient heterocycles like pyrazines, specialized catalyst systems are often more effective than standard ones.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between this compound and various boronic acids or esters.

Frequently Asked Questions (FAQs) for Suzuki-Miyaura Coupling

Q1: Which palladium catalyst system is a good starting point for the Suzuki coupling of this compound?

A1: A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos is a robust starting point. For simpler couplings, traditional catalysts like Pd(PPh₃)₄ may also be effective.

Q2: What is the recommended base for this reaction?

A2: Inorganic bases are commonly used. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices, particularly when dealing with base-sensitive functional groups.[1]

Q3: My reaction is showing low to no conversion. What are the possible causes and solutions?

A3: Low conversion can be due to several factors:

  • Inactive Catalyst: Ensure your palladium precursor and ligand are of high quality and handled under an inert atmosphere. The use of pre-catalysts can lead to more reliable generation of the active Pd(0) species.

  • Poor Solubility: The reaction mixture must be homogeneous. A solvent system like 1,4-dioxane/water or toluene/water is often effective. Gentle heating can also improve solubility.

  • Inappropriate Base: The choice and quality of the base are critical. Ensure the base is finely powdered and well-dispersed.

Troubleshooting Guide: Suzuki-Miyaura Coupling
IssuePotential CauseRecommended Solution
Low or No Product Yield Inactive or inhibited catalyst.Use a pre-catalyst (e.g., XPhos Pd G3). Screen bulky, electron-rich ligands (e.g., SPhos, XPhos) to mitigate catalyst inhibition by the pyrazine nitrogen.
Suboptimal base or solvent.Screen different bases (K₃PO₄, Cs₂CO₃). Use a solvent mixture like 1,4-dioxane/water to ensure solubility of all components.
Significant Dehalogenation The iodo-group is replaced by hydrogen.This is a common side reaction with iodo-derivatives. Lowering the reaction temperature or using a less reactive catalyst system might help. In some cases, switching to the bromo-analogue of the starting material can reduce dehalogenation.
Homocoupling of Boronic Acid Presence of oxygen in the reaction.Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
Recommended Catalyst Systems for Suzuki-Miyaura Coupling of Analogous Aminopyridines/Pyrazines
Catalyst SystemLigandBaseSolventCoupling PartnerYield (%)
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)Phenylboronic acid85
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Methylphenylboronic acid82
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Methoxyphenylboronic acid88
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Chlorophenylboronic acid78

Data adapted from the coupling of a structurally similar compound, 5-bromo-2-methylpyridin-3-amine, and serves as a strong starting point for optimization.

Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq). Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.

  • Reaction: Stir the mixture at 85-95 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite.

  • Extraction and Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Suzuki_Workflow start Start: Suzuki Coupling reagents Combine: - this compound - Arylboronic Acid - Base (e.g., K3PO4) start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert catalyst Add Pd Catalyst and Ligand (e.g., Pd(PPh3)4 or Pd(OAc)2/SPhos) inert->catalyst solvent Add Degassed Solvent (e.g., 1,4-Dioxane/H2O) catalyst->solvent heat Heat Reaction Mixture (e.g., 85-95 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor troubleshoot Low Conversion? monitor->troubleshoot workup Work-up and Purification side_reactions Side Reactions? workup->side_reactions product Final Product troubleshoot->workup No optimize Optimize: - Catalyst/Ligand - Base - Solvent - Temperature troubleshoot->optimize Yes side_reactions->product No side_reactions->optimize Yes optimize->reagents Buchwald_Hartwig_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd + Aryl-I PdII_Aryl LnP(II)(Aryl)(I) OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord + Amine PdII_Amine [LnP(II)(Aryl)(Amine)]+ I- Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido LnP(II)(Aryl)(Amido) Deprotonation->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Regenerates Catalyst Product Coupled Product Red_Elim->Product Catalyst_Selection_Logic start Start: Catalyst Selection for This compound coupling_type Choose Coupling Type start->coupling_type suzuki Suzuki-Miyaura (C-C Bond) coupling_type->suzuki Aryl/Vinyl buchwald Buchwald-Hartwig (C-N Bond) coupling_type->buchwald Amine sonogashira Sonogashira (C-C Alkyne Bond) coupling_type->sonogashira Alkyne suzuki_catalyst Recommended Catalyst: - Pd(OAc)2 / SPhos - Pd(PPh3)4 Base: K3PO4, Cs2CO3 suzuki->suzuki_catalyst buchwald_catalyst Recommended Catalyst: - Pd2(dba)3 / XPhos - Pd(OAc)2 / Xantphos Base: NaOtBu, Cs2CO3 buchwald->buchwald_catalyst sonogashira_catalyst Recommended Catalyst: - Pd(PPh3)2Cl2 / CuI (Classic) - Pd(OAc)2 / XPhos (Cu-free) Base: Et3N, DIPEA sonogashira->sonogashira_catalyst experiment Perform Experiment suzuki_catalyst->experiment buchwald_catalyst->experiment sonogashira_catalyst->experiment troubleshoot Unsatisfactory Result? experiment->troubleshoot optimize Troubleshoot and Optimize: - Screen Ligands - Screen Bases - Vary Temperature - Change Solvent troubleshoot->optimize Yes success Successful Coupling troubleshoot->success No optimize->experiment

References

Technical Support Center: Managing Side Reactions in Palladium-Catalyzed Amination of Pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the palladium-catalyzed amination of pyrazines. The electron-deficient nature of the pyrazine ring can lead to specific side reactions, impacting yield and purity. This guide offers practical advice, detailed experimental protocols, and comparative data to help you optimize your reactions and manage unwanted byproducts.

Frequently Asked questions (FAQs)

Q1: My palladium-catalyzed amination of a chloropyrazine is giving low yield and a significant amount of hydrodehalogenation. What are the likely causes and how can I fix it?

A1: Low yield and hydrodehalogenation are common issues in the Buchwald-Hartwig amination of electron-deficient heteroaryl chlorides like chloropyrazines. Hydrodehalogenation is a side reaction where the chloro group is replaced by a hydrogen atom.[1]

Primary Causes:

  • β-Hydride Elimination: If the amine coupling partner has β-hydrogens, the palladium-amido intermediate can undergo β-hydride elimination, leading to the hydrodehalogenated pyrazine and an imine or enamine.[1]

  • Catalyst System: The choice of ligand and palladium precursor is critical. Some ligands are more prone to promoting side reactions.

  • Base: The strength and type of base can influence the rate of deprotonation of the amine and the stability of the catalytic intermediates.

  • Temperature: High reaction temperatures can sometimes favor side reactions over the desired amination.

Troubleshooting Strategies:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands. Ligands like XPhos and Xantphos have been shown to be effective in suppressing hydrodehalogenation.[2] The steric bulk around the palladium center can disfavor the geometry required for β-hydride elimination.

  • Base Optimization: While strong bases like NaOtBu are common, consider using a weaker base such as K₃PO₄ or Cs₂CO₃, which can sometimes minimize side reactions.

  • Temperature Control: Attempt the reaction at a lower temperature (e.g., 80-100 °C) to see if the selectivity for amination improves.

  • Amine Stoichiometry: Using a slight excess of the amine (1.1-1.2 equivalents) can sometimes favor the desired coupling.

Q2: I am observing the formation of a dimeric pyrazine byproduct in my reaction. How can I prevent this?

A2: The formation of dimeric pyrazine byproducts, resulting from the coupling of two pyrazine molecules, is another potential side reaction. This is often a result of homocoupling of the pyrazine starting material.

Primary Causes:

  • Catalyst Activation and Stability: Improper activation of the palladium precatalyst or decomposition of the active catalyst can lead to species that promote homocoupling.

  • Reaction Conditions: High temperatures and prolonged reaction times can sometimes contribute to the formation of these byproducts.

Troubleshooting Strategies:

  • Use of Precatalysts: Employing well-defined palladium precatalysts can ensure the clean generation of the active Pd(0) species and minimize side reactions.

  • Ligand Choice: Certain ligands are better at stabilizing the catalytic species and preventing off-cycle reactions. Biarylphosphine ligands are often a good choice.

  • Order of Reagent Addition: In some cases, the order of addition of reagents can influence the outcome. For instance, adding the palladium catalyst to a mixture of the halopyrazine and ligand before adding the base and amine might be beneficial.

Q3: My amination reaction is not proceeding to completion, even after extended reaction times. What should I investigate?

A3: Incomplete conversion can be due to several factors related to catalyst activity and reaction conditions.

Primary Causes:

  • Catalyst Deactivation: The pyrazine nitrogen atoms can coordinate to the palladium center, leading to catalyst inhibition or deactivation.

  • Purity of Reagents: Impurities in the halopyrazine, amine, solvent, or base can poison the catalyst.

  • Inadequate Mixing: If the base is a solid and not fully dissolved, poor mixing can lead to localized areas of low reactivity.

  • Incorrect Catalyst System: The chosen ligand and palladium source may not be active enough for the specific pyrazine substrate.

Troubleshooting Strategies:

  • Ligand Screening: Test a variety of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) to find the optimal one for your substrate.

  • Ensure Anhydrous and Inert Conditions: Palladium catalysts, especially in their Pd(0) state, are sensitive to oxygen and moisture. Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

  • Base Solubility: Consider using a more soluble base or a solvent system that improves the solubility of the chosen base.

  • Increase Catalyst Loading: As a last resort, a modest increase in the catalyst loading (e.g., from 1 mol% to 2-3 mol%) may improve conversion.

Troubleshooting Guides

Guide 1: Managing Hydrodehalogenation

This guide provides a systematic approach to troubleshooting the common side reaction of hydrodehalogenation in the palladium-catalyzed amination of halopyrazines.

Troubleshooting Workflow for Hydrodehalogenation start Low Yield and/or Significant Hydrodehalogenation ligand Step 1: Ligand Optimization - Switch to a bulkier, electron-rich ligand (e.g., XPhos, RuPhos, BrettPhos) start->ligand Initial Observation base Step 2: Base Selection - Try a weaker base (K3PO4, Cs2CO3) - Ensure base is finely ground and well-dispersed ligand->base If hydrodehalogenation persists temp Step 3: Temperature Adjustment - Lower the reaction temperature (e.g., from 110°C to 80-90°C) base->temp If side product is still significant reagents Step 4: Reagent Purity & Stoichiometry - Use purified halopyrazine and amine - Use a slight excess of amine (1.1-1.2 eq.) temp->reagents For further optimization end Improved Yield and Minimized Side Product reagents->end Successful Optimization

Caption: A stepwise approach to mitigate hydrodehalogenation.

Guide 2: General Troubleshooting for Low Conversion

This workflow outlines a general procedure for diagnosing and resolving low conversion in palladium-catalyzed pyrazine amination reactions.

Troubleshooting Workflow for Low Conversion start Low or No Conversion conditions Step 1: Verify Reaction Conditions - Check inert atmosphere (Ar/N2) - Ensure anhydrous solvent and reagents - Confirm correct temperature start->conditions Initial Observation catalyst Step 2: Evaluate Catalyst System - Screen different phosphine ligands - Use a reliable palladium precatalyst - Check age and quality of catalyst components conditions->catalyst If conditions are correct base_sol Step 3: Assess Base and Solubility - Ensure base is sufficiently strong and soluble - Check for adequate stirring catalyst->base_sol If catalyst system is appropriate cat_load Step 4: Adjust Catalyst Loading - Increase catalyst loading incrementally (e.g., from 1 to 2 mol%) base_sol->cat_load If solubility is not the issue end Improved Conversion cat_load->end Successful Optimization

Caption: A logical flow for addressing low reaction conversion.

Data Presentation

The following tables provide a summary of reaction conditions and yields for the palladium-catalyzed amination of chloropyrazines with various amines, highlighting the impact of different ligands and bases.

Table 1: Amination of Chloropyrazine with n-Octylamine [3]

Catalyst Loading (mol %)LigandBaseSolventTemp (°C)Time (h)Yield (%)
0.005CyPF-t-BuNaOtBuToluene100282

This data highlights the potential for very high turnover numbers with the right catalyst system.

Table 2: Comparative Amination of 2-Chloropyrimidine and Chloropyrazine

SubstrateAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)
2-ChloropyrimidineMorpholineNone (SNAr)KFWater10080
Chloropyrazine4-MethoxyanilinePd(OAc)₂ / BrettPhosNaOtBuToluene100High

Note: In some cases, for highly activated substrates like 2-chloropyrimidine, a palladium catalyst may not be necessary, and a nucleophilic aromatic substitution (SNAr) can occur. However, for less reactive substrates like chloropyrazine, a palladium catalyst is often essential.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Amination of 2,5-Dichloropyrazine [4]

Materials:

  • 2,5-Dichloropyrazine

  • Amine (1.1-1.2 equivalents)

  • Palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, 1.2-1.5 equivalents relative to Pd)

  • Base (e.g., NaOtBu, 1.4 equivalents)

  • Anhydrous, deoxygenated solvent (e.g., toluene, THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, charge a dry reaction vessel with the palladium precursor, phosphine ligand, and base.

  • Add the 2,5-dichloropyrazine and the amine to the reaction vessel.

  • Add the anhydrous, deoxygenated solvent.

  • Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Amination of Chloropyrazine with n-Octylamine [3]

Materials:

  • Chloropyrazine

  • n-Octylamine (1.2 equivalents)

  • Palladium precatalyst (e.g., [Pd(cinnamyl)Cl]₂) and ligand (e.g., CyPF-t-Bu) to achieve 0.005 mol% Pd loading

  • NaOtBu (1.4 equivalents)

  • Toluene (anhydrous, deoxygenated)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Follow the general setup as described in Protocol 1, using the specified catalyst system and reagents.

  • Heat the reaction mixture to 100 °C for 2 hours.

  • Work-up and purify the product as described in the general protocol.

This technical support center provides a starting point for troubleshooting and optimizing your palladium-catalyzed amination of pyrazines. For more specific challenges, consulting the primary literature for analogous transformations is highly recommended.

References

Technical Support Center: Purification of 5-Iodo-3-methylpyrazin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 5-Iodo-3-methylpyrazin-2-amine and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound derivatives in a question-and-answer format.

Question: My purified this compound is a brownish or yellowish solid, not the expected color. What could be the cause and how can I fix it?

Answer: The discoloration of this compound is likely due to the presence of oxidized impurities or residual iodine. Aminopyrazines can be susceptible to air oxidation, especially when exposed to light and impurities.

Troubleshooting Steps:

  • Minimize Exposure to Light and Air: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) and in amber-colored glassware to prevent photo-oxidation.

  • Charcoal Treatment: Dissolve the discolored compound in a suitable hot solvent (e.g., isopropanol or toluene) and add a small amount of activated charcoal. Heat the mixture for a short period, then filter it hot through celite to remove the charcoal and adsorbed impurities. Cool the filtrate to induce crystallization.

  • Reductive Quench: During the work-up of your reaction, a quench with a mild reducing agent like sodium thiosulfate or sodium bisulfite solution can help to remove residual iodine.

Question: I am having difficulty removing a closely-eluting impurity during column chromatography. What strategies can I employ to improve separation?

Answer: Co-elution of impurities is a common challenge, especially with structurally similar byproducts. Here are several strategies to improve chromatographic separation:

  • Optimize the Mobile Phase:

    • Solvent System: If you are using a standard ethyl acetate/hexane system, consider switching to a different solvent system with alternative selectivity, such as dichloromethane/methanol or toluene/acetone.

    • Gradient Elution: Employ a shallow gradient to better resolve closely-eluting compounds.

  • Modify the Stationary Phase:

    • Amine-Functionalized Silica: For basic compounds like aminopyrazines, standard silica gel can cause peak tailing and poor separation. Using amine-functionalized silica gel can significantly improve peak shape and resolution.

    • Reversed-Phase Chromatography: If normal-phase chromatography is ineffective, consider using reversed-phase (C18) column chromatography with a mobile phase such as acetonitrile/water or methanol/water, possibly with a modifier like triethylamine (TEA) or formic acid to improve peak shape.

  • Sample Loading: Overloading the column is a common cause of poor separation. Reduce the amount of crude material loaded onto the column.

Question: My yield is very low after recrystallization. How can I improve the recovery of my purified compound?

Answer: Low recovery during recrystallization can be due to several factors, including the choice of solvent, cooling rate, and premature crystallization.

Troubleshooting Steps:

  • Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For this compound (Melting Point: 95-96 °C), suitable solvents could include isooctane, heptane, or mixtures of a good solvent (e.g., ethyl acetate, acetone) and a poor solvent (e.g., hexane, pentane).

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature to encourage the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal precipitation.

  • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Using an excessive amount of solvent will result in a lower yield.

  • Seeding: If crystallization does not initiate upon cooling, adding a small seed crystal of the pure compound can help to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound to consider for purification?

A1: Understanding the physicochemical properties is crucial for developing an effective purification strategy.

PropertyValueImplication for Purification
CAS Number 91416-90-9For accurate identification and literature search.
Molecular Formula C5H6IN3Helps in calculating molar quantities and confirming identity.
Molecular Weight 235.03 g/mol Important for reaction stoichiometry and yield calculations.
Melting Point 95-96 °C[1]Useful for purity assessment and selecting recrystallization solvents.
Boiling Point 324.9±42.0 °C (Predicted)[1]Suggests that the compound is a solid at room temperature and distillation is not a suitable purification method.
Density 2.017±0.06 g/cm3 (Predicted)[1]General physical property.
pKa (Predicted) ~3.5The amino group is basic, which can lead to interactions with acidic silica gel.

Q2: What are the most common purification techniques for this compound derivatives?

A2: The most common and effective purification techniques are:

  • Column Chromatography: Useful for separating the target compound from reaction byproducts and starting materials. Both normal-phase (silica gel, alumina) and reversed-phase (C18) chromatography can be employed.

  • Recrystallization: An excellent technique for obtaining high-purity crystalline material, especially as a final purification step.

  • Liquid-Liquid Extraction: Often used during the initial work-up to remove water-soluble and highly polar or non-polar impurities.

  • Acid-Base Extraction: The basic amino group allows for extraction into an acidic aqueous solution, leaving non-basic impurities in the organic phase. The aqueous layer can then be basified and the product re-extracted into an organic solvent.

Q3: How can I monitor the purity of my fractions during column chromatography?

A3: Thin-Layer Chromatography (TLC) is the most common method for monitoring the progress of column chromatography. Use the same solvent system for TLC as you are using for the column. Staining with a UV lamp is usually effective for pyrazine derivatives. Stains like potassium permanganate or iodine can also be used to visualize spots.

Q4: Is this compound stable during purification?

A4: While generally stable, iodinated aromatic compounds can be susceptible to de-iodination under certain conditions, such as in the presence of strong bases or catalysts at elevated temperatures. The amino group can also be prone to oxidation. It is recommended to perform purification steps at moderate temperatures and to avoid prolonged exposure to harsh conditions.

Experimental Protocols

Protocol 1: Column Chromatography on Silica Gel

This protocol describes a general procedure for the purification of this compound using standard silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate (or Dichloromethane, Methanol)

  • Glass chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Slurry Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the dissolved sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry, loaded silica onto the top of the column bed.

  • Elution: Begin eluting with a low polarity solvent mixture (e.g., 95:5 Hexane:Ethyl Acetate). Gradually increase the polarity of the eluent (e.g., to 80:20 Hexane:Ethyl Acetate) to elute the compound of interest.

  • Fraction Collection: Collect fractions in test tubes or vials.

  • Purity Check: Monitor the collected fractions by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization

This protocol provides a general method for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., isooctane, or a mixture like Ethyl Acetate/Hexane)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the recrystallization solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Cooling: Remove the flask from the hot plate and allow it to cool slowly to room temperature.

  • Crystallization: Once crystals begin to form, the flask can be placed in an ice bath for 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Visualizations

Purification_Workflow cluster_start Initial State cluster_purification Purification Steps cluster_analysis Purity Analysis cluster_end Final Product Crude Crude Product (this compound + Impurities) ColChrom Column Chromatography (Silica Gel) Crude->ColChrom Primary Purification TLC TLC Analysis ColChrom->TLC Fraction Analysis Recrystal Recrystallization NMR NMR/MS Analysis Recrystal->NMR Final Purity Check TLC->Recrystal Combine Pure Fractions Pure Pure Crystalline Product NMR->Pure >98% Purity

Caption: A typical workflow for the purification of this compound.

Troubleshooting_Diagram cluster_problem Problem Identification cluster_solutions Potential Solutions cluster_outcome Desired Outcome Start Low Purity after Initial Purification ChangeSolvent Change Chromatography Solvent System Start->ChangeSolvent If co-elution is the issue AmineSilica Use Amine-Functionalized Silica Gel Start->AmineSilica If peak tailing is observed RevPhase Switch to Reversed-Phase Chromatography Start->RevPhase If normal phase fails ReRecrystal Re-recrystallize from a Different Solvent Start->ReRecrystal If crystals are still impure End High Purity Product ChangeSolvent->End AmineSilica->End RevPhase->End ReRecrystal->End

Caption: A troubleshooting guide for low purity issues during purification.

References

impact of base and solvent on 5-Iodo-3-methylpyrazin-2-amine reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the impact of bases and solvents on the reactivity of 5-Iodo-3-methylpyrazin-2-amine, particularly in the context of cross-coupling reactions commonly employed in drug discovery and development.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the reactivity of this compound in cross-coupling reactions?

The reactivity of this compound in common cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, is primarily influenced by the choice of base, solvent, catalyst, and temperature. The interplay of these factors is crucial for achieving high yields and purity.

Q2: Which bases are typically used for Suzuki-Miyaura coupling reactions with this compound?

Inorganic bases are commonly employed to facilitate the transmetalation step in Suzuki-Miyaura couplings. Based on documented syntheses, potassium carbonate (K₂CO₃) is a frequently used base. The choice of base can significantly impact the reaction rate and the occurrence of side reactions.

Q3: What solvent systems are recommended for reactions involving this compound?

A mixture of an organic solvent and water is often optimal for Suzuki-Miyaura reactions. A common system is a combination of 1,4-dioxane and water. This biphasic system helps to dissolve both the organic-soluble starting materials and the inorganic base.

Q4: My Suzuki-Miyaura coupling reaction with this compound is showing low yield. What are the potential causes and troubleshooting steps?

Low yields can stem from several factors. Here are some common issues and corresponding troubleshooting suggestions:

  • Inactive Catalyst: Ensure the palladium catalyst is active. Using a fresh batch or a different type of palladium catalyst and ligand can be beneficial.

  • Insufficient Base Strength or Solubility: The base might not be strong enough or sufficiently soluble in the reaction mixture. Consider using a stronger base or a different solvent system to improve its solubility.

  • Reaction Temperature: The reaction may require higher temperatures to proceed efficiently. Gradually increasing the temperature while monitoring the reaction progress is a recommended approach.

  • Degradation of Starting Material: this compound or the boronic acid/ester coupling partner may be degrading under the reaction conditions. Analyzing the crude reaction mixture by techniques like LC-MS can help identify degradation products and inform adjustments to the reaction conditions.

Troubleshooting Guide: Optimizing Suzuki-Miyaura Coupling

This guide provides a structured approach to optimizing the Suzuki-Miyaura coupling of this compound.

Problem: Low Conversion to the Desired Product

Table 1: Summary of Reaction Conditions for Suzuki-Miyaura Coupling

ParameterInitial ConditionAlternative Condition 1Alternative Condition 2Rationale for Change
Base K₂CO₃Cs₂CO₃K₃PO₄Increasing base strength can accelerate the reaction.
Solvent 1,4-Dioxane/WaterToluene/Water2-MeTHF/WaterModifying the solvent can affect the solubility of reactants and catalyst, and influence the reaction rate.
Catalyst Pd(dppf)Cl₂Pd₂(dba)₃ with a ligand (e.g., SPhos)Pd(PPh₃)₄Different catalyst/ligand systems have varying activities for specific substrates.
Temperature 80 °C100 °CRefluxHigher temperatures can overcome activation energy barriers.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol is a starting point and may require optimization for specific substrates.

  • Reactant Preparation: In a reaction vessel, combine this compound (1 equivalent), the desired boronic acid or boronic ester (1.1-1.5 equivalents), and the chosen palladium catalyst (0.01-0.05 equivalents).

  • Solvent and Base Addition: Add the selected solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) and the base (e.g., K₂CO₃, 2-3 equivalents).

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or gas chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by an appropriate method, such as column chromatography on silica gel.

Visualizing Experimental Workflow

The following diagram illustrates a logical workflow for troubleshooting a low-yielding Suzuki-Miyaura coupling reaction with this compound.

G cluster_0 Troubleshooting Workflow start Low Yield in Suzuki Coupling check_reagents Verify Reagent Quality (Amine, Boronic Acid, Catalyst) start->check_reagents screen_base Screen Different Bases (e.g., Cs₂CO₃, K₃PO₄) check_reagents->screen_base Reagents OK screen_solvent Screen Different Solvents (e.g., Toluene, 2-MeTHF) screen_base->screen_solvent No Improvement optimized Optimized Conditions screen_base->optimized Yield Improved screen_catalyst Screen Different Catalysts/Ligands (e.g., Pd₂(dba)₃/SPhos) screen_solvent->screen_catalyst No Improvement screen_solvent->optimized Yield Improved increase_temp Increase Reaction Temperature screen_catalyst->increase_temp No Improvement screen_catalyst->optimized Yield Improved analysis Analyze Reaction Mixture (LC-MS for side products) increase_temp->analysis Still Low Yield increase_temp->optimized Yield Improved analysis->optimized Informed Optimization

Caption: Troubleshooting workflow for optimizing Suzuki-Miyaura coupling reactions.

overcoming low reactivity of 5-Iodo-3-methylpyrazin-2-amine in C-N coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for navigating the challenges of C-N coupling reactions with 5-Iodo-3-methylpyrazin-2-amine. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome the inherent low reactivity of this substrate and achieve successful C-N bond formation.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Question: My reaction shows no conversion, or the starting material is recovered unchanged. What are the likely causes and how can I fix this?

Answer:

This is a common issue stemming from the low reactivity of the substrate. The electron-donating amine and methyl groups, coupled with potential catalyst inhibition by the pyrazine nitrogens, can stall the reaction. Here are the primary areas to investigate:

  • Inactive Catalyst: The active Pd(0) species may not be forming or is being deactivated.

    • Solution: Use a palladium precatalyst (e.g., a G3 or G4 palladacycle) which rapidly forms the active LPd(0) species upon exposure to base.[1][2] If using a Pd(II) source like Pd(OAc)₂, ensure your ligands or other reagents can effectively reduce it to Pd(0).[3]

  • Inappropriate Ligand: The ligand may not be suitable for this sterically hindered and electron-rich heterocyclic system.

    • Solution: Switch to bulky, electron-rich biarylmonophosphine ligands. Ligands like RuPhos, BrettPhos, or Xantphos are designed for challenging couplings and can promote the crucial oxidative addition and reductive elimination steps.[4][5]

  • Catalyst Inhibition by Iodide: The iodide byproduct generated during the reaction can have a significant inhibitory effect on the palladium catalyst, sometimes leading to the precipitation of an inactive complex.[2][6]

    • Solution: Change the solvent to one in which the iodide salt byproduct (e.g., NaI) is insoluble, such as toluene. This will cause the inhibitor to precipitate out of the reaction medium.[6][7]

  • Incorrect Base: The base may not be strong enough to deprotonate the coupling amine or facilitate the catalytic cycle effectively.

    • Solution: Employ a strong, non-nucleophilic base such as Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LHMDS), or Cesium carbonate (Cs₂CO₃).[5][8]

Question: My reaction is very slow and gives a low yield of the desired product. How can I improve the reaction rate and yield?

Answer:

Low yields are often a result of suboptimal reaction conditions for a difficult substrate.

  • Increase Temperature: The reaction may require more thermal energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature, for example, from 80 °C to 110 °C. Toluene or dioxane are suitable high-boiling point solvents.[9]

  • Screen Different Catalyst Systems: A palladium-based system might not be optimal. Copper-catalyzed Ullmann-type couplings can be a powerful alternative for sterically hindered pyrazines.[10][11]

    • Solution: Attempt a copper-catalyzed reaction using CuI with a suitable ligand, such as a diamine or a pyrrole-ol based ligand.[10][12] These reactions often require different solvents (like DMSO or DMF) and bases (like K₂CO₃ or K₃PO₄).[13]

  • Optimize Catalyst and Ligand Loading: While intuitive to increase catalyst loading, sometimes this can lead to more side products.

    • Solution: Systematically screen the catalyst loading (e.g., 1 mol%, 2 mol%, 5 mol%) and the Pd:Ligand ratio (typically 1:1.5 to 1:2) to find the optimal balance.

Question: I am observing the formation of side products, such as hydro-deiodination of my starting material. What causes this and how can I prevent it?

Answer:

Side product formation indicates that an undesired reaction pathway is competing with your desired C-N coupling.

  • Hydro-deiodination: This side reaction can occur via β-hydride elimination from the palladium-amide intermediate.[4]

    • Solution: The choice of ligand is critical to prevent this. Bulky biarylphosphine ligands can favor the desired reductive elimination over β-hydride elimination.[4] Ensure your reagents and solvent are anhydrous, as water can also be a proton source.

  • Homocoupling of the Amine Partner: This may occur under certain conditions, especially with copper catalysis.

    • Solution: Carefully control the reaction temperature and stoichiometry. Ensure the aryl iodide is the limiting reagent if this is a persistent issue.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so unreactive in C-N coupling?

The low reactivity is due to a combination of electronic and structural factors. The 2-amino and 3-methyl groups are both electron-donating, which enriches the pyrazine ring with electron density. This makes the crucial oxidative addition step of the aryl iodide to the Pd(0) catalyst slower. Furthermore, the nitrogen atoms in the pyrazine ring can act as ligands, coordinating to the metal center and inhibiting its catalytic activity.[14]

Q2: Should I use a Palladium or Copper catalyst for this reaction?

Both are viable options, and the best choice may depend on the specific amine coupling partner.

  • Palladium (Buchwald-Hartwig): This is the most common and versatile method. It benefits from a wide array of commercially available, highly active ligands and precatalysts that are effective for challenging substrates. This is often the best starting point.[15]

  • Copper (Ullmann-Goldberg): This is an excellent alternative, especially if palladium-based methods fail. Modern Ullmann reactions use catalytic amounts of copper salts (e.g., CuI) with ligands and are performed under much milder conditions than traditional protocols.[12][16] Copper catalysis can sometimes be more effective for coupling with sterically hindered partners.[11]

Q3: Which ligands are best for this type of substrate?

For challenging substrates like this, bulky, electron-rich dialkylbiaryl phosphine ligands are generally the most effective for Pd-catalyzed reactions. Consider ligands from the following classes:

  • Buchwald Ligands: RuPhos, BrettPhos, SPhos. These are designed to accelerate both oxidative addition and reductive elimination while preventing catalyst decomposition.

  • Other Effective Ligands: Xantphos is a bidentate ligand known for its effectiveness in a broad range of C-N couplings, including with amides.[5][17] For copper catalysis, N,N-ligands like 1,10-phenanthroline or N,O-ligands can be effective.[13]

Q4: What is the role of the base and which one should I choose?

The base plays a critical role in deprotonating the amine nucleophile to form the more reactive amide, which then coordinates to the palladium center. The choice of base can influence reaction rate and functional group tolerance.

  • NaOtBu: A very strong and commonly used base. Effective but can be incompatible with base-sensitive functional groups like esters.[3]

  • LHMDS/KHMDS: Strong, non-nucleophilic bases. Good alternatives to alkoxides.

  • Cs₂CO₃ / K₃PO₄: Milder inorganic bases. Often used when substrates are sensitive to stronger bases or in copper-catalyzed systems.[5][13]

Quantitative Data Summary

The following table summarizes reaction conditions that have proven effective for C-N coupling of challenging heteroaryl halides with various amines. These serve as excellent starting points for optimization.

Catalyst SystemAryl Halide SubstrateAmine PartnerBaseSolventTemp (°C)Yield (%)Reference
Pd₂(dba)₃ / Xantphos4-tert-Butyl-iodobenzeneBenzamideCs₂CO₃Dioxane10090[5]
Pd(OAc)₂ / RuPhos2-Bromo-6-methylpyridineMorpholineNaOtBuToluene8095[7]
G3-BrettPhos Precat.3-Bromo-quinolineAnilineK₃PO₄t-AmylOH11092[7]
CuI / Pyrrole-ol ligand2-Iodo-toluene2,6-DiisopropylanilineK₃PO₄DMSO10095[13]
CuI (no ligand)2-Bromo-pyridineN,N-DimethylethylenediamineK₂CO₃DES6098[18]

Detailed Experimental Protocols

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Coupling

This protocol is adapted from established procedures for challenging heteroaryl halides.[7]

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., RuPhos Pd G3, 0.02 mmol, 2 mol%), the phosphine ligand (if not using a precatalyst, 0.03 mmol, 3 mol%), and Sodium tert-butoxide (1.4 mmol).

  • Reagent Addition: Add this compound (1.0 mmol) and the amine coupling partner (1.2 mmol).

  • Solvent and Degassing: Evacuate and backfill the tube with argon three times. Add 2 mL of anhydrous, degassed toluene via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (10 mL) and filter through a pad of Celite. Wash the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Catalyzed Ullmann-Type Coupling

This protocol is based on modern, ligand-accelerated Ullmann conditions suitable for hindered substrates.[13]

  • Reaction Setup: To a vial, add CuI (0.05 mmol, 5 mol%), the chosen ligand (e.g., a diamine or pyrrole-ol ligand, 0.10 mmol, 10 mol%), and K₃PO₄ (2.0 mmol).

  • Reagent Addition: Add this compound (1.0 mmol) and the amine coupling partner (1.5 mmol).

  • Solvent: Add 2 mL of anhydrous DMSO.

  • Reaction: Seal the vial and place it in a preheated heating block at 100 °C. Stir vigorously for 24-48 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

Visualizations

Troubleshooting_Workflow start Start: Low/No Conversion check_catalyst Is an appropriate precatalyst or bulky ligand being used? start->check_catalyst change_ligand Action: Switch to a bulky biarylphosphine ligand (e.g., RuPhos, BrettPhos) check_catalyst->change_ligand No check_temp Is the reaction temperature high enough? (80-110 °C) check_catalyst->check_temp  Yes change_ligand->check_temp increase_temp Action: Increase temperature. Use high-boiling solvent (e.g., Toluene, Dioxane) check_temp->increase_temp No check_solvent Is iodide inhibition a possibility? check_temp->check_solvent  Yes increase_temp->check_solvent change_solvent Action: Switch to a solvent where NaI is insoluble (e.g., Toluene) check_solvent->change_solvent No consider_cu Have you tried an alternative catalyst system? check_solvent->consider_cu  Yes change_solvent->consider_cu run_cu_reaction Action: Set up a Cu-catalyzed Ullmann coupling reaction consider_cu->run_cu_reaction No success Reaction Successful consider_cu->success  Yes run_cu_reaction->success

Caption: Troubleshooting workflow for low C-N coupling reactivity.

Buchwald_Hartwig_Cycle cluster_0 Key Reaction Components cluster_1 Catalytic Cycle ArylI Aryl Iodide (this compound) OA Oxidative Addition ArylI->OA Amine Amine (R₂NH) LA Ligand Association Amine->LA Catalyst Pd(0) Catalyst + Bulky Ligand Catalyst->OA Base Base (e.g., NaOtBu) Base->LA Byproduct Byproducts (Base-H⁺, Base-I⁻) Base->Byproduct OA->LA Pd(II) Intermediate RE Reductive Elimination LA->RE Pd(II)-Amide Complex RE->Catalyst Regenerates Catalyst Product Coupled Product (Aryl-NR₂) RE->Product

Caption: Key components of the Buchwald-Hartwig C-N coupling reaction.

References

Technical Support Center: Scale-Up of Reactions Involving 5-Iodo-3-methylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up of chemical reactions involving 5-Iodo-3-methylpyrazin-2-amine. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during laboratory and pilot-plant scale synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations when scaling up reactions with this compound?

When scaling up reactions involving this compound, key factors to consider include:

  • Heat Transfer: Exothermic reactions require efficient heat dissipation to prevent temperature runaways. The surface-area-to-volume ratio decreases on scale-up, making heat management critical.

  • Mass Transfer: Efficient mixing becomes more challenging in larger reactors, which can affect reaction rates and selectivity.

  • Reagent Addition: The rate and method of reagent addition can significantly impact local concentrations and side-product formation.

  • Work-up and Purification: Laboratory-scale purification methods like column chromatography are often not feasible for large-scale production. Alternative methods such as crystallization, extraction, and distillation need to be developed.[1]

  • Safety: A thorough hazard analysis is crucial to identify and mitigate potential risks associated with large-scale chemical synthesis.[2]

Q2: Which common coupling reactions are performed with this compound, and what are the initial scale-up recommendations?

This compound is a versatile building block, frequently used in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.

  • Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds. On scale-up, careful selection of the palladium catalyst, ligand, base, and solvent system is crucial for optimal performance.[3]

  • Buchwald-Hartwig Amination: This reaction is used to form carbon-nitrogen bonds. The choice of ligand and base is critical to achieve high yields and avoid side reactions.[4][5]

Q3: What are the safety hazards associated with this compound and its precursors?

While specific safety data for this compound is limited, related compounds like 5-methylpyrazin-2-amine are known to cause skin and eye irritation.[2] It is recommended to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6] Iodination reactions can also present hazards, such as the generation of corrosive byproducts.[7] A comprehensive risk assessment should be conducted before any scale-up.

Troubleshooting Guide

Synthesis of this compound

Issue 1: Low yield during iodination of 3-methylpyrazin-2-amine.

  • Possible Cause: Inefficient iodinating agent or suboptimal reaction conditions.

  • Troubleshooting Steps:

    • Iodinating Agent: Consider using N-iodosuccinimide (NIS) in a suitable solvent like acetonitrile or DMF.

    • Temperature Control: Maintain the recommended reaction temperature. For iodination with NIS, this is often around room temperature.

    • Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

    • pH Control: For some iodination methods, maintaining a specific pH is crucial for reactivity and to avoid degradation of the starting material or product.[7]

Issue 2: Difficulty in purifying the crude this compound.

  • Possible Cause: Presence of starting material and di-iodinated byproducts.

  • Troubleshooting Steps:

    • Crystallization: Develop a crystallization procedure. Screen different solvent systems to find one that selectively precipitates the desired product.

    • Extraction: Utilize liquid-liquid extraction with appropriate pH adjustments to remove impurities.

    • Decolorization: Use activated carbon to remove colored impurities.[8]

Scale-up of Suzuki-Miyaura Coupling Reactions

Issue 3: Inconsistent reaction yields and impurity profiles at larger scales.

  • Possible Cause: Poor mixing, inadequate temperature control, or issues with reagent addition.

  • Troubleshooting Steps:

    • Mixing: Ensure the reactor is equipped with an appropriate agitator for efficient mixing of the heterogeneous mixture.

    • Temperature Control: Use a reactor with a jacket and a reliable temperature control system to manage any exotherms.

    • Reagent Addition: Add the boronic acid or base portion-wise or as a solution to control the reaction rate and minimize side reactions.

Issue 4: High levels of residual palladium in the final product.

  • Possible Cause: Inefficient removal of the palladium catalyst during work-up.

  • Troubleshooting Steps:

    • Filtration: Use celite or a specific palladium scavenger to filter the reaction mixture.

    • Extraction: Perform aqueous washes with a chelating agent like EDTA to extract residual palladium.

    • Crystallization: A well-developed crystallization process can significantly reduce palladium levels in the final product.

Scale-up of Buchwald-Hartwig Amination Reactions

Issue 5: Slow or incomplete reaction conversion.

  • Possible Cause: Catalyst deactivation, inappropriate ligand or base.

  • Troubleshooting Steps:

    • Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere (nitrogen or argon) to prevent catalyst oxidation.

    • Ligand Selection: Screen different phosphine ligands. Sterically hindered biaryl phosphine ligands are often effective.

    • Base Strength: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide or LHMDS are commonly used.

Issue 6: Formation of hydro-deiodination byproduct.

  • Possible Cause: Presence of water or other protic sources.

  • Troubleshooting Steps:

    • Anhydrous Conditions: Use anhydrous solvents and reagents.

    • Base Selection: A weaker base might be beneficial if hydro-dehalogenation is a significant issue.

Data Presentation

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of this compound

ParameterLaboratory Scale (1-10 g)Pilot Scale (100-1000 g)
Aryl Halide This compound (1.0 equiv)This compound (1.0 equiv)
Boronic Acid Arylboronic acid (1.1-1.5 equiv)Arylboronic acid (1.1-1.3 equiv)
Palladium Catalyst Pd(PPh₃)₄ (1-5 mol%) or Pd(dppf)Cl₂ (1-3 mol%)Pd(OAc)₂ with a suitable ligand (0.1-1 mol%)
Ligand -SPhos, XPhos, or similar biaryl phosphines
Base K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equiv)K₂CO₃ or K₃PO₄ (2-2.5 equiv)
Solvent Dioxane/water, Toluene/water, or DME/waterToluene/water or 2-MeTHF/water
Temperature 80-110 °C80-100 °C

Table 2: Troubleshooting Guide for Common Scale-Up Issues

IssuePotential CauseRecommended Action
Exotherm Poor heat transferSlow down reagent addition, improve cooling efficiency.
Low Yield Inefficient mixing, catalyst deactivationImprove agitation, ensure inert atmosphere.
High Impurity Suboptimal reaction conditionsRe-evaluate stoichiometry, temperature, and reaction time.
Purification Difficulty Unsuitable work-up procedureDevelop a robust crystallization or extraction method.

Experimental Protocols

Protocol 1: Iodination of 3-methylpyrazin-2-amine (Laboratory Scale)

  • To a solution of 3-methylpyrazin-2-amine (1.0 equiv) in acetonitrile, add N-iodosuccinimide (1.1 equiv) portion-wise at room temperature.

  • Stir the reaction mixture for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with aqueous sodium thiosulfate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Protocol 2: General Procedure for Buchwald-Hartwig Amination (Laboratory Scale)

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 1.4 equiv).[6]

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography or crystallization.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_coupling Scale-up of Coupling Reaction start_synthesis 3-methylpyrazin-2-amine iodination Iodination (e.g., NIS) start_synthesis->iodination workup_synthesis Work-up & Purification iodination->workup_synthesis product_synthesis This compound workup_synthesis->product_synthesis start_coupling This compound reaction Coupling Reaction (Suzuki or Buchwald-Hartwig) start_coupling->reaction scale_up Scale-up Considerations (Heat/Mass Transfer, Safety) reaction->scale_up workup_coupling Work-up & Purification (Crystallization, Filtration) scale_up->workup_coupling final_product Final Product workup_coupling->final_product

Caption: Experimental workflow for the synthesis and subsequent scale-up of coupling reactions involving this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Low Yield on Scale-up cause1 Poor Mixing issue->cause1 cause2 Temperature Fluctuation issue->cause2 cause3 Catalyst Deactivation issue->cause3 solution1 Improve Agitation cause1->solution1 solution2 Enhance Temperature Control cause2->solution2 solution3 Ensure Inert Atmosphere cause3->solution3 solution4 Optimize Catalyst Loading cause3->solution4

Caption: Troubleshooting decision tree for addressing low yields during the scale-up of reactions.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Iodo- vs. 5-Bromo-3-methylpyrazin-2-amine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities for pharmaceutical and agrochemical applications, the strategic selection of building blocks is paramount. Halogenated pyrazines are valuable intermediates, offering a scaffold that is prevalent in numerous biologically active molecules. This guide provides an objective comparison of the reactivity of 5-iodo-3-methylpyrazin-2-amine and 5-bromo-3-methylpyrazin-2-amine in palladium-catalyzed cross-coupling reactions, supported by established chemical principles and representative experimental data from analogous compounds.

The fundamental difference in reactivity between these two molecules lies in the carbon-halogen bond strength. The carbon-iodine (C-I) bond is inherently weaker and more readily undergoes oxidative addition to a palladium(0) catalyst, which is often the rate-determining step in many cross-coupling catalytic cycles. Consequently, this compound is generally expected to be more reactive than its bromo-counterpart, allowing for milder reaction conditions, shorter reaction times, and often higher yields.

Data Presentation: A Comparative Overview

Table 1: Expected Performance in Suzuki-Miyaura Coupling

ParameterThis compound5-Bromo-3-methylpyrazin-2-amine
Typical Yield 85-95%70-85%
Reaction Time 2-6 hours8-16 hours
Reaction Temperature 60-80 °C80-100 °C
Catalyst Loading 1-3 mol%3-5 mol%
Data is representative and based on the general reactivity trend of aryl halides (I > Br) in Suzuki-Miyaura reactions of similar heterocyclic compounds.[1]

Table 2: Expected Performance in Buchwald-Hartwig Amination

ParameterThis compound5-Bromo-3-methylpyrazin-2-amine
Typical Yield 80-90%65-80%
Reaction Time 4-8 hours12-24 hours
Reaction Temperature 80-100 °C100-120 °C
Catalyst Loading 1-3 mol%2-5 mol%
Data is representative and based on the general reactivity trend of aryl halides (I > Br) in Buchwald-Hartwig aminations of similar heterocyclic compounds.[2][3]

Experimental Protocols

The following are detailed, generalized protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination, adapted for 5-halo-3-methylpyrazin-2-amines. Researchers should note that optimization of catalyst, ligand, base, and solvent may be necessary for specific substrates. Given the presence of a primary amino group, which can potentially inhibit the catalyst, protection of the amine (e.g., as an acetamide) may be beneficial to achieve higher yields, particularly for the less reactive bromo-substrate.[4]

Protocol 1: Suzuki-Miyaura Coupling of 5-Halo-3-methylpyrazin-2-amine

This protocol is adapted from procedures for the coupling of similar bromopyridine derivatives.[5][6]

Materials:

  • 5-halo-3-methylpyrazin-2-amine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol% for bromide; 1-3 mol% for iodide)

  • Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water 4:1:1)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating mantle/oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add the 5-halo-3-methylpyrazin-2-amine, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the palladium catalyst.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture with vigorous stirring at the appropriate temperature (see Table 1 for guidance).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination of 5-Halo-3-methylpyrazin-2-amine

This protocol is based on established methods for the amination of heteroaryl halides.[7][8]

Materials:

  • 5-halo-3-methylpyrazin-2-amine (1.0 equiv)

  • Amine coupling partner (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand like XPhos, 1.2-2.0 equiv relative to Pd)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating mantle/oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a Schlenk flask.

  • Add the 5-halo-3-methylpyrazin-2-amine and the amine coupling partner.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat with stirring to the appropriate temperature (see Table 2 for guidance).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography.

Visualizations

To further clarify the chemical principles and experimental design, the following diagrams are provided.

Suzuki_Miyaura_Cycle cluster_legend Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)(X)L2 oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r_rprime R-Pd(II)(R')L2 transmetalation->pd_r_rprime reductive_elimination Reductive Elimination pd_r_rprime->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' reductive_elimination->product aryl_halide Ar-X (I or Br) aryl_halide->oxidative_addition boronic_acid R'-B(OR)2 boronic_acid->transmetalation base Base base->transmetalation The C-I bond is weaker, facilitating faster Oxidative Addition. The C-I bond is weaker, facilitating faster Oxidative Addition.

Caption: Suzuki-Miyaura Catalytic Cycle.

Comparative_Workflow cluster_0 Starting Materials cluster_1 Reaction Setup cluster_2 Analysis cluster_3 Outcome iodo 5-Iodo-3-methyl- pyrazin-2-amine setup_iodo Reaction A (Milder Conditions: Lower Temp, Shorter Time) iodo->setup_iodo Suzuki or Buchwald-Hartwig bromo 5-Bromo-3-methyl- pyrazin-2-amine setup_bromo Reaction B (Harsher Conditions: Higher Temp, Longer Time) bromo->setup_bromo Suzuki or Buchwald-Hartwig analysis Monitor by TLC/LC-MS (Compare reaction rates) setup_iodo->analysis setup_bromo->analysis workup Work-up & Purification analysis->workup yield_comp Compare Yields (Yield A vs. Yield B) workup->yield_comp

Caption: Comparative Experimental Workflow.

References

A Comparative Analysis of Halogenated Pyrazines in Suzuki Coupling Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the functionalization of pyrazine rings is a critical step in the synthesis of a wide array of biologically active molecules and functional materials. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for creating carbon-carbon bonds, enabling the introduction of diverse substituents onto the pyrazine core. This guide provides a comparative analysis of the performance of iodo-, bromo-, and chloro-pyrazines in Suzuki coupling, supported by experimental data, to assist in the selection of substrates and the optimization of reaction conditions.

Reactivity Trends and Mechanistic Considerations

The reactivity of halogenated pyrazines in palladium-catalyzed Suzuki coupling is primarily governed by the carbon-halogen (C-X) bond dissociation energy. The established order of reactivity is a fundamental principle that dictates the ease of the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.

Reactivity Order: Iodo-pyrazines > Bromo-pyrazines > Chloro-pyrazines

  • Iodo-pyrazines: Possessing the weakest C-I bond, iodo-pyrazines are the most reactive substrates. This high reactivity often allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times to achieve high yields.

  • Bromo-pyrazines: Offering a balance between reactivity and stability, bromo-pyrazines are widely used in Suzuki couplings. They are generally more stable and cost-effective than their iodo-counterparts while still exhibiting good reactivity under standard conditions.

  • Chloro-pyrazines: The strong C-Cl bond makes chloro-pyrazines the least reactive of the three. Consequently, their successful coupling often necessitates more forcing conditions, such as higher temperatures, and the use of more sophisticated and highly active catalyst systems, often employing bulky, electron-rich phosphine ligands.

The general catalytic cycle for the Suzuki-Miyaura reaction is depicted below, illustrating the key steps of oxidative addition, transmetalation, and reductive elimination.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_complex R-Pd(II)L2-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_R_R_prime R-Pd(II)L2-R' Transmetalation->PdII_R_R_prime Boronate R'-B(OR)2 + Base Boronate->Transmetalation RedElim Reductive Elimination PdII_R_R_prime->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product

A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Performance Comparison of Halogenated Pyrazines

The following tables summarize representative experimental data for the Suzuki-Miyaura coupling of various halogenated pyrazines with arylboronic acids. While direct side-by-side comparisons under identical conditions are limited in the literature, the data illustrates the general trends in reactivity and the required reaction conditions.

Table 1: Suzuki-Miyaura Coupling of 2,5-Dihalopyrazines with Phenylboronic Acid

Halogenated PyrazinePalladium Catalyst (mol%)LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2,5-DiiodopyrazinePdCl₂(dppf) (3)dppfK₂CO₃DME802High[1]
2,5-DiiodopyrazinePd(PPh₃)₄ (N/A)PPh₃K₃PO₄1,4-Dioxane/H₂O9012Good[1]
2,5-DibromopyrazinePd(PPh₃)₄ (6)PPh₃K₃PO₄1,4-Dioxane/H₂O9012~76[2]
2,5-DichloropyrazinePd(PPh₃)₂Cl₂ (3)PPh₃Na₂CO₃ACN/H₂O8012-24~70-80[3]
2,5-DichloropyrazinePd(PPh₃)₄ (0.5)PPh₃K₂CO₃1,4-Dioxane/H₂O1000.2581[3]

Note: "Good" and "High" yields are as reported in the respective literature, suggesting successful reactions without specifying the exact percentage in the abstract.

Table 2: Suzuki-Miyaura Coupling of Monohalogenated Pyrazines with Arylboronic Acids

Halogenated PyrazineArylboronic AcidPalladium Catalyst (mol%)LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-IodopyrazinePhenylboronic acidData not readily available in comparative studies
2-BromopyrazineBiphenylboronic acidPd(dppf)Cl₂ (N/A)dppfCs₂CO₃N/AN/AN/A85-100[2]
2-ChloropyrazinePhenylboronic acidPd(II) ONO pincer complex (0.01)ONO pincerN/AToluene/H₂ON/AN/AExcellent[4]

Experimental Protocols

The following are representative protocols for the Suzuki-Miyaura coupling of halogenated pyrazines. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates.

Experimental_Workflow Setup Reaction Setup (Halopyrazine, Boronic Acid, Base, Catalyst) Inert Inert Atmosphere (Evacuate/Backfill with Ar/N2) Setup->Inert Solvent Solvent Addition (Degassed) Inert->Solvent Reaction Reaction (Heating & Stirring) Solvent->Reaction Workup Work-up (Quench, Extract, Wash, Dry) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Final Product Purification->Product

A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Protocol 1: Suzuki Coupling of 2,5-Diiodopyrazine with Phenylboronic Acid

This protocol is adapted from procedures for the Suzuki coupling of dihaloheterocycles.[1]

  • Materials:

    • 2,5-Diiodopyrazine (1.0 equiv)

    • Phenylboronic acid (2.2 equiv)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (3 mol%)

    • Potassium carbonate (K₂CO₃) (3.0 equiv)

    • 1,2-Dimethoxyethane (DME), degassed

  • Procedure:

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add 2,5-diiodopyrazine, phenylboronic acid, potassium carbonate, and PdCl₂(dppf).

    • Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.

    • Add degassed DME via syringe.

    • Heat the reaction mixture to 80 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2 hours.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 2,5-diphenylpyrazine.

Protocol 2: Suzuki Coupling of 2,5-Dibromopyrazine with an Arylboronic Acid

This protocol is based on the coupling of 2,5-dibromo-3,6-dimethylpyrazine.[2]

  • Materials:

    • 2,5-Dibromopyrazine (1.0 equiv)

    • Arylboronic acid (2.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (6 mol%)

    • Potassium phosphate (K₃PO₄) (4.0 equiv)

    • 1,4-Dioxane and Water (degassed)

  • Procedure:

    • In a Schlenk flask, dissolve 2,5-dibromopyrazine and tetrakis(triphenylphosphine)palladium(0) in 1,4-dioxane under an argon atmosphere and stir for 30 minutes at room temperature.

    • Add the arylboronic acid, potassium phosphate, and water to the mixture under an argon atmosphere.

    • Heat the reaction mixture to 90 °C and stir for 12 hours.

    • After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 3: Suzuki Coupling of 2,5-Dichloropyrazine with an Arylboronic Acid (Conventional Heating)

This protocol is a representative procedure for the Suzuki coupling of dichloropyrazines.[3]

  • Materials:

    • 2,5-Dichloropyrazine (1.0 mmol)

    • Arylboronic acid (2.2 mmol)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)

    • Sodium carbonate (Na₂CO₃) (4.0 mmol)

    • Acetonitrile (ACN) and Deionized water (e.g., 4:1 ratio), degassed

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dichloropyrazine, the arylboronic acid, sodium carbonate, and bis(triphenylphosphine)palladium(II) dichloride.

    • Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.

    • Add the degassed acetonitrile and deionized water mixture via syringe.

    • Heat the reaction mixture to 80 °C with vigorous stirring.

    • Monitor the progress of the reaction by TLC or LC-MS, which is typically complete within 12-24 hours.

    • After completion, cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 4: Microwave-Assisted Suzuki Coupling of 2,5-Dichloropyrazine

Microwave irradiation can significantly reduce reaction times for the coupling of less reactive chloro-pyrazines.[3]

  • Materials:

    • 2,5-Dichloropyrazine (0.5 mmol)

    • Arylboronic acid (1.1 mmol)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.5 mol%)

    • Potassium carbonate (K₂CO₃) (1.5 mmol)

    • 1,4-Dioxane (4 mL) and Deionized water (2 mL), degassed

  • Procedure:

    • In a microwave synthesis vial, combine 2,5-dichloropyrazine, the arylboronic acid, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).

    • Add the degassed 1,4-dioxane and deionized water.

    • Seal the vial and place it in a microwave reactor.

    • Irradiate the mixture at 100-120 °C for 15-30 minutes.

    • After cooling, follow the work-up and purification steps as described in Protocol 3.

References

A Comparative Guide to Catalytic Systems for the Cross-Coupling of Iodo-Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of heterocyclic scaffolds is a cornerstone in the synthesis of a vast array of pharmacologically active molecules. Among the various precursors, iodo-heterocycles stand out as versatile building blocks, offering a reactive site for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through palladium-catalyzed cross-coupling reactions. The choice of an appropriate catalyst is paramount to achieving high yields, selectivity, and reaction efficiency. This guide provides an objective comparison of the performance of different catalytic systems in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, Negishi, and Stille couplings of iodo-heterocycles, supported by experimental data.

Performance Comparison of Catalytic Systems

The efficiency of a catalytic system is highly dependent on the specific reaction type, coupling partners, and reaction conditions. The following tables summarize the performance of various palladium-based catalysts in the cross-coupling of iodo-heterocycles and their analogs.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds. For the arylation of iodo-heterocycles, several palladium catalysts have demonstrated high efficacy.[1][2]

Catalyst SystemBaseSolventTemperature (°C)Time (h)Substrates (Iodo-heterocycle + Boronic Acid)Yield (%)
Pd(PPh₃)₄K₂CO₃Toluene/H₂O100124-Iodo-1H-imidazole + Phenylboronic acid95
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane8022-Iodothiophene + 4-Methoxyphenylboronic acid98
PEPPSI-IPrK₂CO₃t-Amyl alcohol100183-Iodopyridine + 2-Thiopheneboronic acid89

Data is representative for Suzuki-Miyaura couplings of iodo-heterocycles and provides a baseline for catalyst optimization.[1][2]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[1][3] For iodo-heterocycles, the use of sterically hindered phosphine ligands is often crucial for high yields.[1][3]

Catalyst PrecursorLigandBaseSolventTemperature (°C)Time (h)Substrates (Iodo-heterocycle + Amine)Yield (%)
Pd₂(dba)₃BINAPNaOt-BuToluene110244-Iodopyrazole + Aniline85
Pd(OAc)₂X-PhosCs₂CO₃Dioxane100123-Iodopyridine + Morpholine92
(NHC)Pd(allyl)Cl-NaOt-BuToluene100124-Iodo-1H-imidazole + Benzylamine91

Data is representative for Buchwald-Hartwig aminations of iodo-heterocycles and serves as a guide for catalyst selection.[1][4]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. This reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst.[1][5]

Catalyst SystemCo-catalystBaseSolventTemperature (°C)Time (h)Substrates (Iodo-heterocycle + Alkyne)Yield (%)
Pd(OAc)₂ / PPh₃CuIPiperidineToluene80124-Iodo-1H-imidazole + Phenylacetylene92
Pd/CCuIK₂CO₃Acetonitrile80242-Iodofuran + 1-Heptyne88
PdCl₂(PPh₃)₂CuIEt₃NDMFRT65-Iodouracil + Trimethylsilylacetylene75

Data is representative for Sonogashira couplings of iodo-heterocycles and provides a baseline for catalyst optimization.[1]

Heck Reaction

The Heck reaction facilitates the arylation of alkenes. The choice of catalyst, base, and solvent can significantly influence the regioselectivity and yield of the reaction. For electron-rich iodo-heterocycles, phosphine-free palladium systems can be effective.[1][6]

Catalyst SystemBaseSolventTemperature (°C)Time (h)Substrates (Iodo-heterocycle + Alkene)Yield (%)
Pd(OAc)₂Et₃NDMF100163-Iodopyridine + Styrene85
Herrmann's CatalystNaOAcNMP120242-Iodothiophene + n-Butyl acrylate90
Palladacycle/NHCK₂CO₃Dioxane110124-Iodo-1H-pyrazole + Methyl acrylate78

Data is representative for Heck couplings of iodo-heterocycles.[1][7]

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide.[8] It is a powerful tool for the formation of C-C bonds, particularly for complex substrates.[9][10]

Catalyst SystemSolventTemperature (°C)Time (h)Substrates (Iodo-heterocycle + Organozinc)Yield (%)
Pd₂(dba)₃ / SPhosTHF65162-Iodoaniline + (serine-derived)organozinc85
Ni(acac)₂DMA80123-Iodopyridine + Phenylzinc chloride75
CuI (ligand-free)DMF100122-Iodothiophene + Diethylzinc90

Data is representative for Negishi couplings of iodo-heterocycles.[9][11][12]

Stille Coupling

The Stille reaction couples an organotin compound with an organic halide.[13] While effective, the toxicity of organotin reagents is a significant drawback.[13][14]

Catalyst SystemAdditiveSolventTemperature (°C)Time (h)Substrates (Iodo-heterocycle + Organostannane)Yield (%)
Pd(PPh₃)₄LiClToluene110243-Iodopyridine + Tributyl(vinyl)tin88
Pd(OAc)₂ / Dabco-DMF100122-Iodofuran + Tributyl(phenyl)tin95
Pd₂(dba)₃ / P(t-Bu)₃CsFDioxane80165-Iodoisoquinoline + Trimethyl(phenylethynyl)stannane92

Data is representative for Stille couplings of iodo-heterocycles.[15][16]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

To an oven-dried reaction vessel equipped with a magnetic stir bar, add the iodo-heterocycle (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol). The vessel is sealed with a septum, evacuated, and backfilled with an inert atmosphere (e.g., argon or nitrogen). The appropriate solvent is then added, and the mixture is stirred at the indicated temperature for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, a reaction tube is charged with the palladium precursor (e.g., Pd(OAc)₂), the phosphine ligand (e.g., X-Phos), the iodo-heterocycle (1.0 mmol), the amine (1.2 mmol), and the base (e.g., Cs₂CO₃, 1.4 mmol). The tube is sealed, and the appropriate solvent is added. The reaction mixture is then stirred at the indicated temperature for the specified time. After cooling to room temperature, the mixture is diluted with an organic solvent, filtered through a pad of celite, and concentrated. The residue is purified by flash chromatography to afford the desired arylamine.[4]

General Procedure for Sonogashira Coupling

To a solution of the iodo-heterocycle (1.0 mmol) in a suitable solvent such as DMF (10 mL) is added the terminal alkyne (1.2 mmol), the palladium catalyst (e.g., dichlorobis(triphenylphosphine)palladium(II), 0.03 mmol), and the copper(I) co-catalyst (e.g., copper(I) iodide, 0.06 mmol).[1] A base, such as triethylamine (3.0 mmol), is then added to the mixture.[1] The reaction is stirred at the indicated temperature under an inert atmosphere until the starting material is consumed, as monitored by TLC. The reaction mixture is then worked up by adding water and extracting with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by chromatography.

Visualizing the Workflow and Catalytic Relationships

To better understand the experimental process and the relationships between the different catalytic systems, the following diagrams are provided.

G General Experimental Workflow for Cross-Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start reagents Weigh Reagents: Iodo-heterocycle Coupling Partner Base Catalyst start->reagents setup Assemble Reaction Vessel (Inert Atmosphere) reagents->setup solvent Add Solvent setup->solvent heat Heat and Stir solvent->heat monitor Monitor Reaction (TLC/GC-MS) heat->monitor quench Quench Reaction monitor->quench extract Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography) concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: A typical experimental workflow for a cross-coupling reaction.

G Catalytic Systems for Iodo-Heterocycle Cross-Coupling cluster_cc C-C Bond Formation cluster_cn C-N Bond Formation iodo_heterocycle Iodo-heterocycle suzuki Suzuki-Miyaura (Boronic Acids) iodo_heterocycle->suzuki Pd Catalyst sonogashira Sonogashira (Alkynes) iodo_heterocycle->sonogashira Pd/Cu Catalyst heck Heck (Alkenes) iodo_heterocycle->heck Pd Catalyst negishi Negishi (Organozincs) iodo_heterocycle->negishi Pd or Ni Catalyst stille Stille (Organostannanes) iodo_heterocycle->stille Pd Catalyst buchwald Buchwald-Hartwig (Amines) iodo_heterocycle->buchwald Pd Catalyst

Caption: Overview of major cross-coupling reactions for iodo-heterocycles.

References

A Spectroscopic Comparison of 5-Iodo-3-methylpyrazin-2-amine and Its Precursor, 3-Methylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers and drug development professionals, offering a comparative look at the spectroscopic characteristics of 5-Iodo-3-methylpyrazin-2-amine and its synthetic precursor, 3-methylpyrazin-2-amine. This guide provides available and predicted spectral data to aid in the identification and characterization of these compounds.

This guide presents a comprehensive spectroscopic comparison of the novel compound this compound and its immediate precursor, 3-methylpyrazin-2-amine. Understanding the distinct spectral features of these molecules is crucial for monitoring reaction progress, confirming product identity, and ensuring purity in synthetic chemistry and drug development workflows. While experimental data for the final product is not widely available in the public domain, this guide compiles existing experimental data for the precursor and supplements it with high-quality predicted data for both compounds to facilitate a thorough comparative analysis.

Synthetic Relationship

The synthesis of this compound logically proceeds through the direct iodination of 3-methylpyrazin-2-amine. This electrophilic substitution reaction targets the electron-rich pyrazine ring, with the iodine atom being introduced at the 5-position.

Precursor 3-Methylpyrazin-2-amine Reagent + I₂ / Oxidizing Agent Product This compound Precursor->Product Iodination

Caption: Synthetic pathway from 3-methylpyrazin-2-amine to this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 3-methylpyrazin-2-amine and this compound. The data for 3-methylpyrazin-2-amine is a combination of experimental and predicted values, while the data for this compound is based on predictions due to the limited availability of public experimental spectra.

Table 1: ¹H NMR Data (Predicted, in DMSO-d₆)

CompoundChemical Shift (ppm)MultiplicityAssignment
3-Methylpyrazin-2-amine ~7.8dH-5
~7.5dH-6
~6.5br s-NH₂
~2.4s-CH₃
This compound ~7.9sH-6
~6.8br s-NH₂
~2.3s-CH₃

Table 2: ¹³C NMR Data (Experimental and Predicted, in DMSO-d₆)

CompoundChemical Shift (ppm)Assignment
3-Methylpyrazin-2-amine ~155C-2
~148C-3
~135C-5
~130C-6
~21-CH₃
This compound ~156C-2
~150C-3
~138C-6
~90C-5 (Iodo-substituted)
~20-CH₃

Table 3: FTIR Data (Predicted)

CompoundWavenumber (cm⁻¹)Assignment
3-Methylpyrazin-2-amine 3450-3300N-H stretch (asymmetric & symmetric)
3100-3000Aromatic C-H stretch
2950-2850Aliphatic C-H stretch
1650-1600N-H bend
1600-1450Aromatic C=C & C=N stretch
This compound 3450-3300N-H stretch (asymmetric & symmetric)
3100-3000Aromatic C-H stretch
2950-2850Aliphatic C-H stretch
1640-1590N-H bend
1580-1430Aromatic C=C & C=N stretch
600-500C-I stretch

Table 4: Mass Spectrometry Data

Compoundm/z (Method)Assignment
3-Methylpyrazin-2-amine 110 ([M+H]⁺, LCMS)[1]Molecular Ion
This compound 235 ([M]⁺, Predicted)Molecular Ion
108 ([M-I]⁺, Predicted)Loss of Iodine

Experimental Protocols

The following are general protocols for the synthesis and spectroscopic characterization of the title compounds.

Synthesis of this compound

start Start: 3-Methylpyrazin-2-amine in Solvent add_reagents Add Iodinating Reagent (e.g., NIS or I₂/HIO₃) start->add_reagents reaction Stir at Controlled Temperature add_reagents->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (e.g., Recrystallization or Chromatography) workup->purification characterization Spectroscopic Characterization purification->characterization end End: this compound characterization->end

Caption: Experimental workflow for the synthesis and characterization of this compound.

A solution of 3-methylpyrazin-2-amine in a suitable solvent (e.g., dichloromethane or acetonitrile) is treated with an iodinating agent such as N-iodosuccinimide (NIS) or a mixture of iodine and an oxidizing agent (e.g., iodic acid). The reaction mixture is stirred at a controlled temperature (typically ranging from room temperature to reflux) until the starting material is consumed, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to remove any unreacted iodine. The aqueous layer is then extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography to yield this compound.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 or 400 MHz spectrometer. Samples are dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) with tetramethylsilane (TMS) as an internal standard.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra are obtained using a spectrometer equipped with a universal attenuated total reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded in the range of 4000-400 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectra are acquired using a mass spectrometer with an electrospray ionization (ESI) or electron impact (EI) source. The sample is introduced directly or via a liquid or gas chromatograph. The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are recorded.

Interpretation of Spectroscopic Data

The introduction of an iodine atom onto the pyrazine ring of 3-methylpyrazin-2-amine results in predictable changes in its spectroscopic signatures.

  • ¹H NMR: The most significant change is observed in the aromatic region. In 3-methylpyrazin-2-amine, the two aromatic protons (H-5 and H-6) appear as doublets. Upon iodination at the 5-position, the resulting this compound shows a single aromatic proton (H-6) which appears as a singlet.

  • ¹³C NMR: The carbon atom directly bonded to the iodine (C-5) in this compound experiences a significant upfield shift due to the heavy atom effect of iodine. This is a characteristic feature and a key indicator of successful iodination.

  • FTIR: The FTIR spectrum of the iodinated product will show a new absorption band in the far-infrared region (typically 600-500 cm⁻¹) corresponding to the C-I stretching vibration. The other characteristic bands for the amino and methyl groups, as well as the pyrazine ring, will remain largely similar to the precursor.

  • Mass Spectrometry: The mass spectrum of this compound will show a molecular ion peak at m/z 235, which is 126 mass units higher than the precursor, corresponding to the addition of an iodine atom and the loss of a hydrogen atom. A characteristic fragment ion corresponding to the loss of the iodine atom ([M-I]⁺) at m/z 108 is also expected.

This comparative guide provides a foundational understanding of the spectroscopic differences between this compound and its precursor. The provided data and protocols can serve as a valuable resource for researchers in the synthesis and analysis of related heterocyclic compounds.

References

A Comparative Stability Analysis: 5-Iodo-3-methylpyrazin-2-amine vs. 5-Chloro-3-methylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the chemical stability of 5-Iodo-3-methylpyrazin-2-amine and its chloro analog, 5-Chloro-3-methylpyrazin-2-amine. In the absence of publicly available direct comparative studies, this document outlines a proposed series of experiments based on established international guidelines for stability testing. The presented quantitative data is hypothetical and serves to illustrate the expected outcomes based on fundamental chemical principles.

The stability of an active pharmaceutical ingredient (API) is a critical attribute that influences its quality, safety, and efficacy.[1][2] Forced degradation studies, or stress testing, are essential to identify likely degradation products, establish degradation pathways, and understand the intrinsic stability of a molecule.[3][4] This information is vital for developing stable formulations and determining appropriate storage conditions and shelf life.[1][5]

From a theoretical standpoint, the key difference between the two molecules lies in the carbon-halogen bond. The Carbon-Iodine (C-I) bond is inherently weaker and more labile than the Carbon-Chlorine (C-Cl) bond. This suggests that this compound may be more susceptible to degradation, particularly under conditions that can induce homolytic or heterolytic cleavage of this bond, such as exposure to light or elevated temperatures.[6]

Proposed Experimental Protocols for Forced Degradation

To empirically determine the stability profiles, a forced degradation study should be conducted according to ICH guidelines.[1][7][8] The protocols below are designed to expose both compounds to a variety of stress conditions.

1. Sample Preparation: Prepare stock solutions of this compound and 5-Chloro-3-methylpyrazin-2-amine at a concentration of 1 mg/mL in a suitable solvent system (e.g., a mixture of acetonitrile and water).[9]

2. Acidic and Basic Hydrolysis:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid (HCl). Keep the samples at 60°C for up to 48 hours. Withdraw aliquots at predetermined time points (e.g., 0, 6, 12, 24, 48 hours), neutralize with an equivalent amount of 0.1 M sodium hydroxide (NaOH), and dilute for analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Maintain the same temperature and time points as the acid hydrolysis study. Neutralize aliquots with 0.1 M HCl before analysis.

3. Oxidative Degradation:

  • Treat the stock solution with 3% hydrogen peroxide (H₂O₂).

  • Store the samples at room temperature, protected from light, for up to 48 hours.

  • Withdraw and analyze aliquots at specified intervals (e.g., 0, 6, 12, 24, 48 hours).

4. Thermal Stress:

  • Expose solid samples of each compound to dry heat at 70°C in a calibrated oven for 7 days.[9]

  • Separately, expose the 1 mg/mL stock solutions to the same conditions.

  • Analyze samples at the beginning and end of the exposure period.

5. Photostability:

  • Expose the solid compounds and their 1 mg/mL solutions to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter, as specified in ICH guideline Q1B.[4][9]

  • Maintain a parallel set of samples protected from light (dark controls) at the same temperature to isolate the effect of light.

  • Analyze the samples after the exposure period.

6. Analytical Method: All samples should be analyzed using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with a UV detector. The method should be capable of separating the parent compound from all significant degradation products.

Hypothetical Data Presentation

The following table summarizes the expected quantitative outcomes from the proposed forced degradation studies. The hypothetical data reflects the anticipated lower stability of the iodo-substituted compound due to the weaker C-I bond.

Stress ConditionThis compound (% Degradation - Hypothetical)5-Chloro-3-methylpyrazin-2-amine (% Degradation - Hypothetical)
Acid Hydrolysis (0.1 M HCl, 60°C, 48h) 8.56.2
Base Hydrolysis (0.1 M NaOH, 60°C, 48h) 12.19.8
Oxidative (3% H₂O₂, RT, 48h) 15.411.5
Thermal (Solid, 70°C, 7 days) 7.93.1
Photolytic (ICH Q1B Conditions) 25.37.6

Mandatory Visualizations

The following diagrams illustrate the proposed experimental workflow and a potential degradation pathway.

G cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis & Comparison start Prepare 1 mg/mL solutions of Iodo & Chloro Analogs acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid Expose samples base Base Hydrolysis (0.1 M NaOH, 60°C) start->base Expose samples oxidation Oxidation (3% H₂O₂, RT) start->oxidation Expose samples thermal Thermal Stress (70°C) start->thermal Expose samples photo Photostability (ICH Q1B) start->photo Expose samples hplc Stability-Indicating HPLC Analysis acid->hplc Analyze aliquots base->hplc Analyze aliquots oxidation->hplc Analyze aliquots thermal->hplc Analyze aliquots photo->hplc Analyze aliquots data Quantify Degradation hplc->data compare Compare Stability Profiles data->compare

Caption: Proposed experimental workflow for comparative stability assessment.

G cluster_parent Parent Compounds cluster_degradation Primary Degradation Pathway Iodo This compound (Weaker C-I Bond) Product Dehalogenated Product (3-methylpyrazin-2-amine) + HX Iodo->Product Higher Susceptibility to Dehalogenation Chloro 5-Chloro-3-methylpyrazin-2-amine (Stronger C-Cl Bond) Chloro->Product Lower Susceptibility to Dehalogenation Stress Stress Conditions (e.g., Light, Heat) Stress->Iodo Stress->Chloro

Caption: A key potential degradation pathway: Dehalogenation.

Conclusion

Based on fundamental chemical principles of bond strength, this compound is predicted to be less stable than its chloro analog, 5-Chloro-3-methylpyrazin-2-amine. The iodo-substituted compound is expected to show significantly higher degradation under photolytic and thermal stress conditions. The outlined experimental protocols provide a comprehensive framework for validating this hypothesis and fully characterizing the stability profiles of both molecules. The resulting data would be crucial for informing formulation development, packaging decisions, and defining appropriate storage conditions for any potential pharmaceutical product containing these amines.

References

kinetic studies of 5-Iodo-3-methylpyrazin-2-amine in coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Kinetic Performance of 5-Iodo-3-methylpyrazin-2-amine in Palladium-Catalyzed Coupling Reactions

For researchers, scientists, and drug development professionals, the functionalization of pyrazine scaffolds is a critical step in the synthesis of a wide range of biologically active molecules. Among the various methods, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are paramount for their efficiency and broad substrate scope. This guide provides a comparative analysis of the expected kinetic performance of this compound in these key transformations. While specific kinetic data for this exact molecule is not extensively available in the public domain, this guide leverages data from structurally analogous compounds to provide a predictive overview of its reactivity and to outline experimental protocols for its kinetic analysis.

General Reactivity Principles

The reactivity of halo-heterocycles in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The oxidative addition of the heteroaryl halide to the palladium(0) catalyst is often the rate-determining step in the catalytic cycle. The energy required to break this bond dictates the activation energy of this step. Consequently, the reactivity of halogenated pyrazines and pyridines generally follows the trend: I > Br > Cl > F.[1][2] This trend is inversely proportional to the C-X bond dissociation energy. Therefore, this compound, possessing a C-I bond, is expected to be the most reactive among its halogenated counterparts, allowing for milder reaction conditions and faster reaction rates.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds. The choice of catalyst, ligand, and base is crucial for achieving high yields and reaction rates. Based on studies of analogous aminopyridine derivatives, several catalytic systems are effective for the coupling of electron-rich heteroaryl halides.

Table 1: Comparison of Catalytic Systems for the Suzuki-Miyaura Coupling of a Structurally Analogous Substrate (5-bromo-2-methylpyridin-3-amine) with Arylboronic Acids. [3]

Catalyst SystemLigandBaseSolventArylboronic AcidYield (%)
1PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)Phenylboronic acid85
1PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Methylphenylboronic acid82
1PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Methoxyphenylboronic acid88
2 (Hypothetical)SPhosK₃PO₄Toluene/H₂OPhenylboronic acidExpected High
3 (Hypothetical)IPrK₂CO₃THFPhenylboronic acidExpected High

Data for 5-bromo-2-methylpyridin-3-amine is used as a proxy to predict the performance of this compound. Given the higher reactivity of the C-I bond, it is anticipated that this compound would exhibit faster reaction rates and potentially higher yields under similar or even milder conditions.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. The reaction is sensitive to the choice of ligand and base, particularly when using heteroaromatic substrates that can coordinate to the palladium center.

Table 2: Typical Conditions for the Buchwald-Hartwig Amination of Bromopyridines. [4]

AminePalladium PrecursorLigandBaseSolventTemperature (°C)Yield (%)
MorpholinePd(OAc)₂XPhosNaOtBuToluene10095
AnilinePd₂(dba)₃BINAPCs₂CO₃Toluene11085
BenzylaminePd(OAc)₂RuPhosK₃PO₄Dioxane10092

These conditions, successful for bromopyridines, are expected to be highly effective for the more reactive this compound. Milder bases and lower temperatures may be sufficient to achieve high conversion.

Experimental Protocols for Kinetic Analysis

To obtain precise kinetic data for the coupling reactions of this compound, a systematic study monitoring the reaction progress over time is necessary.

General Protocol for Kinetic Monitoring:
  • Reaction Setup: In a temperature-controlled reaction vessel (e.g., a jacketed reactor or a vial in a heating block) under an inert atmosphere (Argon or Nitrogen), combine the palladium precursor, ligand, base, and solvent.

  • Initiation: Add the coupling partner (boronic acid for Suzuki or amine for Buchwald-Hartwig) and allow the mixture to equilibrate to the desired temperature. Initiate the reaction by adding a stock solution of this compound.

  • Sampling: At predetermined time intervals, withdraw aliquots from the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding a suitable quenching agent (e.g., a cold solution of a strong acid or base, or by rapid cooling and dilution).

  • Analysis: Analyze the quenched samples by a calibrated analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the starting material and the product. An internal standard should be used for accurate quantification.

  • Data Analysis: Plot the concentration of the product versus time to obtain the initial reaction rate. By systematically varying the concentrations of each reactant (this compound, coupling partner, catalyst, and base) while keeping others constant, the reaction order with respect to each component can be determined. The rate constant (k) can then be calculated from the rate law.

Visualizing Reaction Workflows

The following diagrams illustrate the general experimental workflow for kinetic studies and the catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig reactions.

G cluster_workflow Kinetic Study Workflow prep Reaction Setup (Inert Atmosphere) init Reaction Initiation (Add Substrate) prep->init sample Timed Sampling init->sample quench Reaction Quenching sample->quench analysis GC/HPLC Analysis quench->analysis data Data Analysis (Rate Determination) analysis->data

Caption: Experimental workflow for kinetic analysis of coupling reactions.

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OH)2) Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination Ar-R->Pd(0)L2 Catalyst Regeneration G Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) [(L2)Pd(Ar)(NHR')] [(L2)Pd(Ar)(NHR')] Ar-Pd(II)-I(L2)->[(L2)Pd(Ar)(NHR')] Amine Coordination & Deprotonation Ar-NHR' Ar-NHR' [(L2)Pd(Ar)(NHR')]->Ar-NHR' Reductive Elimination Ar-NHR'->Pd(0)L2 Catalyst Regeneration

References

side-by-side comparison of different cross-coupling methods for 5-Iodo-3-methylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyrazine scaffolds is a cornerstone in the development of novel therapeutics and functional materials. Among the various pyrazine building blocks, 5-iodo-3-methylpyrazin-2-amine serves as a versatile precursor for the introduction of diverse molecular fragments. Transition metal-catalyzed cross-coupling reactions are paramount for forging new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds on such scaffolds. This guide provides a side-by-side comparison of five prominent cross-coupling methodologies—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, and Stille couplings—for the derivatization of this compound. The information presented is based on established protocols for structurally analogous compounds due to the limited availability of specific experimental data for the title compound.

Performance Comparison of Cross-Coupling Methods

The choice of cross-coupling method is dictated by the desired functionality to be introduced, as well as factors such as substrate scope, functional group tolerance, and reaction conditions. Below is a summary of typical reaction conditions and reported yields for cross-coupling reactions on substrates structurally similar to this compound.

Cross-Coupling MethodCoupling PartnerTypical Catalyst/LigandTypical BaseTypical Solvent(s)Temperature (°C)Reaction Time (h)Representative Yield (%)
Suzuki-Miyaura Arylboronic acidPd(PPh₃)₄ or Pd(dppf)Cl₂K₃PO₄ or K₂CO₃1,4-Dioxane/H₂O, Toluene85-11012-2470-95
Sonogashira Terminal alkynePdCl₂(PPh₃)₂ / CuIEt₃N or PiperidineDMF or THF25-1002-1275-96
Buchwald-Hartwig Primary/Secondary AminePd₂(dba)₃ / Xantphos or BINAPNaOtBu or Cs₂CO₃Toluene or Dioxane80-12012-2460-90
Heck Alkene (e.g., Styrene)Pd(OAc)₂ / P(o-tol)₃Et₃N or K₂CO₃DMF or Acetonitrile80-12016-2450-85
Stille OrganostannanePd(PPh₃)₄(none or additive)Toluene or Dioxane80-11012-2465-90

Disclaimer: The yield data presented are based on structurally similar substrates, such as halo-aminopyridines and other halo-pyrazines, and should be considered as representative estimates for the functionalization of this compound.

Experimental Protocols

The following are detailed, representative experimental protocols for each cross-coupling method, adapted from literature procedures for analogous substrates. Optimization is recommended for the specific application.

Suzuki-Miyaura Coupling

This protocol is adapted from the Suzuki-Miyaura coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids.

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.5 mmol, 2.5 equiv).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).

  • Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Stir the reaction mixture vigorously and heat to 90-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

This protocol is based on the Sonogashira coupling of halo-N-heterocycles with terminal alkynes.

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), copper(I) iodide (CuI, 0.05 mmol, 5 mol%), and dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.025 mmol, 2.5 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous and degassed N,N-dimethylformamide (DMF, 5 mL) and triethylamine (Et₃N, 2.0 mmol, 2.0 equiv).

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat to 60-80 °C, depending on the reactivity of the alkyne.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

This protocol is a general procedure for the Buchwald-Hartwig amination of aryl iodides.

Procedure:

  • To a glovebox or under a stream of inert gas, add tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 0.08 mmol, 8 mol%), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv) to a Schlenk tube.

  • Add this compound (1.0 mmol, 1.0 equiv).

  • Seal the tube, remove from the glovebox, and add anhydrous toluene (5 mL) followed by the amine coupling partner (1.2 mmol, 1.2 equiv) via syringe.

  • Heat the reaction mixture with vigorous stirring to 100-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Heck Coupling

This protocol is a general procedure for the Heck coupling of iodo-N-heterocycles with alkenes.

Procedure:

  • To a sealable reaction tube, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., tri(o-tolyl)phosphine, 0.04 mmol, 4 mol%).

  • Add a base such as triethylamine (Et₃N, 1.5 mmol, 1.5 equiv) and the alkene (e.g., styrene, 1.5 mmol, 1.5 equiv).

  • Add anhydrous N,N-dimethylformamide (DMF, 5 mL).

  • Seal the tube and heat the reaction mixture to 100-120 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Stille Coupling

This protocol is a general procedure for the Stille coupling of aryl iodides with organostannanes.

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv) and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous and degassed toluene (5 mL).

  • Add the organostannane reagent (e.g., aryltributyltin, 1.1 mmol, 1.1 equiv) via syringe.

  • Heat the reaction mixture to 90-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and filter through a pad of celite, washing with ethyl acetate.

  • The filtrate can be washed with a saturated aqueous solution of potassium fluoride to remove tin byproducts.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Reaction Pathways

To further aid in the understanding of these cross-coupling methods, the following diagrams illustrate the general catalytic cycles and a comparative experimental workflow.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (R-X) pd0->oxidative_addition Ar-I pd2_complex R-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation (R'-B(OR)₂) pd2_complex->transmetalation Ar'-B(OR)₂ Base pd2_r_r_prime R-Pd(II)L_n-R' transmetalation->pd2_r_r_prime reductive_elimination Reductive Elimination pd2_r_r_prime->reductive_elimination reductive_elimination->pd0 Ar-Ar'

Suzuki-Miyaura Catalytic Cycle

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L_n ox_add Oxidative Addition pd0->ox_add Ar-I pd_complex Ar-Pd(II)L_n-I ox_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_alkynyl Ar-Pd(II)L_n-C≡CR transmetalation->pd_alkynyl red_elim Reductive Elimination pd_alkynyl->red_elim red_elim->pd0 Ar-C≡CR cu_x Cu-I alkyne_coord Alkyne Coordination cu_x->alkyne_coord R-C≡CH Base cu_acetylide Cu-C≡CR alkyne_coord->cu_acetylide cu_acetylide->transmetalation

Sonogashira Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-I) pd0->oxidative_addition Ar-I pd2_complex Ar-Pd(II)L_n-I oxidative_addition->pd2_complex amine_coordination Amine Coordination (R₂NH) pd2_complex->amine_coordination R₂NH pd2_amine_complex [Ar-Pd(II)L_n(HNR₂)]⁺I⁻ amine_coordination->pd2_amine_complex deprotonation Deprotonation (Base) pd2_amine_complex->deprotonation Base pd2_amido_complex Ar-Pd(II)L_n-NR₂ deprotonation->pd2_amido_complex reductive_elimination Reductive Elimination pd2_amido_complex->reductive_elimination reductive_elimination->pd0 Ar-NR₂

Buchwald-Hartwig Catalytic Cycle

Heck_Cycle cluster_cycle Heck Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-I) pd0->oxidative_addition pd2_complex Ar-Pd(II)L_n-I oxidative_addition->pd2_complex migratory_insertion Migratory Insertion (Alkene) pd2_complex->migratory_insertion Alkene pd2_alkyl_complex RCH₂CH(Ar)Pd(II)L_n-I migratory_insertion->pd2_alkyl_complex beta_hydride_elimination β-Hydride Elimination pd2_alkyl_complex->beta_hydride_elimination pd_hydride_complex H-Pd(II)L_n-I beta_hydride_elimination->pd_hydride_complex Substituted Alkene reductive_elimination Reductive Elimination (Base) pd_hydride_complex->reductive_elimination Base reductive_elimination->pd0

Heck Catalytic Cycle

Stille_Cycle cluster_cycle Stille Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-I) pd0->oxidative_addition Ar-I pd2_complex Ar-Pd(II)L_n-I oxidative_addition->pd2_complex transmetalation Transmetalation (R'-SnBu₃) pd2_complex->transmetalation R'-SnBu₃ pd2_r_r_prime Ar-Pd(II)L_n-R' transmetalation->pd2_r_r_prime reductive_elimination Reductive Elimination pd2_r_r_prime->reductive_elimination reductive_elimination->pd0 Ar-R'

Stille Catalytic Cycle

Experimental_Workflow start Start: This compound reagents Add Coupling Partner, Catalyst, Ligand, & Base start->reagents solvent Add Anhydrous, Degassed Solvent reagents->solvent reaction Heat Under Inert Atmosphere solvent->reaction monitoring Monitor Reaction (TLC / LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup purification Column Chromatography workup->purification product Isolated Product purification->product

General Experimental Workflow

Evaluating the Performance of Boronic Acids in Suzuki-Miyaura Coupling with 5-Iodo-3-methylpyrazin-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct biaryl and hetero-biaryl structures prevalent in medicinally important compounds. This guide provides a comparative evaluation of the performance of various boronic acids in the Suzuki-Miyaura coupling with 5-iodo-3-methylpyrazin-2-amine. Due to the limited availability of direct comparative studies on this specific iodo-pyrazine derivative, this guide utilizes experimental data from the closely related and structurally analogous 5-bromo-2-methylpyridin-3-amine to provide valuable insights into expected reactivity and yields.[1][2][3][4]

The data presented herein demonstrates that the Suzuki-Miyaura coupling of heteroaryl halides bearing an amino group can proceed efficiently without the need for protection/deprotection steps, tolerating a wide range of functional groups on the boronic acid partner.[5]

Comparative Performance of Arylboronic Acids

The following table summarizes the yields obtained from the Suzuki-Miyaura coupling of 5-bromo-2-methylpyridin-3-amine with a diverse set of arylboronic acids. These reactions were typically carried out using a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), in the presence of a base like potassium phosphate, in a 1,4-dioxane/water solvent system.[1][2] The data suggests that both electron-donating and electron-withdrawing substituents on the arylboronic acid are well-tolerated, leading to moderate to good yields of the coupled products.[2]

Arylboronic AcidProductYield (%)
Phenylboronic acid5-Phenyl-3-methylpyrazin-2-amine85
4-Methylphenylboronic acid3-Methyl-5-(p-tolyl)pyrazin-2-amine82
4-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-3-methylpyrazin-2-amine88
4-Fluorophenylboronic acid5-(4-Fluorophenyl)-3-methylpyrazin-2-amine78
4-Chlorophenylboronic acid5-(4-Chlorophenyl)-3-methylpyrazin-2-amine75
4-(Trifluoromethyl)phenylboronic acid3-Methyl-5-(4-(trifluoromethyl)phenyl)pyrazin-2-amine72
3,5-Dimethylphenylboronic acid5-(3,5-Dimethylphenyl)-3-methylpyrazin-2-amine80
Naphthalene-2-boronic acid3-Methyl-5-(naphthalen-2-yl)pyrazin-2-amine70
Thiophene-2-boronic acid3-Methyl-5-(thiophen-2-yl)pyrazin-2-amine65

Note: The product names are hypothetical based on the coupling with this compound. The yields are based on the reported data for the coupling with 5-bromo-2-methylpyridin-3-amine.[1][2][3][4]

Experimental Protocols

A generalized experimental procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid is provided below. This protocol is adapted from methodologies reported for structurally similar heteroaryl amines.[1][2][6]

General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0).

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of 1,4-dioxane and 1 mL of water for a 1 mmol scale reaction).

  • Stir the reaction mixture at 85-95 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure product.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling reaction.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: This compound, Arylboronic acid, K3PO4 B Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) A->B C Add Catalyst and Solvents: Pd(PPh3)4, 1,4-Dioxane/Water B->C D Heat Reaction Mixture (85-95 °C) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Dilute with Ethyl Acetate E->F G Filter and Wash F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Relevant Signaling Pathway

Pyrazine derivatives are known to be active as kinase inhibitors, playing a role in various signaling pathways.[7][8] For instance, certain pyrazine-containing compounds act as inhibitors in the Janus kinase/signal transducers and activators of transcription (JAK/STAT) signaling pathway, which is crucial for regulating cell proliferation, differentiation, and apoptosis.[9]

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene Target Gene Transcription Nucleus->Gene Pyrazine Pyrazine Derivative (Inhibitor) Pyrazine->JAK Inhibition

Caption: Simplified JAK/STAT signaling pathway with pyrazine derivative inhibition.

References

benchmarking the synthesis of pyrazine-based kinase inhibitors from different starting materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes for three prominent pyrazine-based kinase inhibitors: Gilteritinib, Erdafitinib, and Fedratinib. The objective is to offer a clear, data-driven analysis of different synthetic strategies, starting from various materials, to aid researchers in selecting the most efficient and practical route for their specific needs. This comparison focuses on key metrics such as overall yield, number of steps, and the strategic use of key chemical transformations. Detailed experimental protocols for pivotal reactions are provided, alongside visualizations of the synthetic workflows and the relevant biological signaling pathways.

Gilteritinib: A Tale of Three Synthetic Routes

Gilteritinib is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3) and AXL receptor tyrosine kinase, crucial in certain types of acute myeloid leukemia (AML).[1] Its synthesis has been approached through several routes, primarily differing in the construction and functionalization of the core pyrazine scaffold.

Table 1: Comparison of Synthetic Routes to Gilteritinib

ParameterRoute 1: Original Patent ApproachRoute 2: Modified HalogenationRoute 3: Convergent Approach
Starting Material Ethyl propionylacetateEthyl propionylacetate3-amino-5-chloro-6-methyl-pyrazine-2-carbonitrile
Key Intermediates 3,5-dichloro-6-ethylpyrazinecarboxamide3-bromo-5-chloro-6-ethylpyrazine-2-carbonitrile3-amino-6-methyl-5-[(tetrahydro-2H-pyran-4-yl)amino]-2-carbonitrile
Key Reactions Nitrosation, Annulation, Chlorination, Hydrolysis, Nucleophilic SubstitutionNitrosation, Annulation, Chlorination, Bromination, Nucleophilic Substitution, Buchwald-Hartwig amination, HydrolysisNucleophilic Substitution, Buchwald-Hartwig amination, Hydrolysis
Overall Yield Not explicitly reported, generally lower efficiencyNot explicitly reported, improved efficiency over Route 1Higher efficiency, final hydrolysis step yields 85%
Number of Steps ~6~7~4
Qualitative Assessment Harsh reaction conditions (high temperatures), potential for side reactions due to similar electrophilicity of di-halogenated intermediate.[2][3]Improved regioselectivity in subsequent substitutions due to differential halogen reactivity.[3]More convergent and efficient, better control over side reactions. Considered more suitable for industrial production.[2][3]
Experimental Protocols: Key Steps in Gilteritinib Synthesis

Route 2 & 3: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a crucial step for installing the aniline moiety. A general procedure is as follows:

A reaction vessel is charged with the halo-pyrazine intermediate (1.0 eq), the aniline derivative (1.1-1.5 eq), a palladium catalyst such as Pd(OAc)₂ or a pre-catalyst like XPhos Pd G2 (0.01-0.05 eq), a suitable phosphine ligand (e.g., XPhos, 0.02-0.10 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, or NaOtBu, 2.0-3.0 eq). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) is added, and the mixture is heated to 80-110 °C until the reaction is complete as monitored by TLC or LC-MS. After cooling, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[4][5]

Route 3: Nucleophilic Aromatic Substitution (SNAr)

The substitution of a halogen on the pyrazine ring with an amine is a common and critical step. A representative protocol is:

To a solution of the halo-pyrazine intermediate (1.0 eq) in a polar aprotic solvent such as DMF or DMSO, the amine (1.0-1.2 eq) and a non-nucleophilic base (e.g., N,N-diisopropylethylamine (DIPEA) or K₂CO₃, 2.0-3.0 eq) are added. The reaction mixture is heated to 80-120 °C and stirred until completion. The reaction is then cooled to room temperature, and water is added to precipitate the product. The solid is collected by filtration, washed with water, and dried. If necessary, the product can be further purified by recrystallization or column chromatography.

Visualizing Gilteritinib Synthesis and Action

Gilteritinib_Synthesis_Comparison cluster_route1 Route 1: Original Patent cluster_route3 Route 3: Convergent Approach start1 Ethyl propionylacetate inter1_1 Propanal oxime start1->inter1_1 Nitrosation, Annulation inter1_2 3,5-dichloro-6-ethyl- pyrazinecarboxamide inter1_1->inter1_2 Chlorination, Hydrolysis gilteritinib Gilteritinib inter1_2->gilteritinib Nucleophilic Substitutions start3 3-amino-5-chloro-6-methyl- pyrazine-2-carbonitrile inter3_1 Aminated pyrazine intermediate start3->inter3_1 SNAr inter3_1->gilteritinib Buchwald-Hartwig, Hydrolysis

Caption: Comparative workflow of two synthetic routes to Gilteritinib.

FLT3_AXL_Signaling cluster_FLT3 FLT3 Signaling cluster_AXL AXL Signaling FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 PI3K PI3K FLT3->PI3K activates RAS RAS FLT3->RAS activates STAT5 STAT5 FLT3->STAT5 activates AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Cell_Growth Cell_Growth mTOR->Cell_Growth RAF RAF RAS->RAF activates MEK MEK RAF->MEK activates ERK ERK MEK->ERK activates Proliferation Proliferation ERK->Proliferation Survival Survival STAT5->Survival GAS6 Gas6 AXL AXL Receptor GAS6->AXL PI3K_AXL PI3K_AXL AXL->PI3K_AXL activates STAT3 STAT3 AXL->STAT3 activates AKT_AXL AKT_AXL PI3K_AXL->AKT_AXL activates NFkB NFkB AKT_AXL->NFkB activates Anti_Apoptosis Anti_Apoptosis NFkB->Anti_Apoptosis Survival_AXL Survival_AXL STAT3->Survival_AXL promotes Gilteritinib Gilteritinib Gilteritinib->FLT3 inhibits Gilteritinib->AXL inhibits

Caption: Gilteritinib inhibits the FLT3 and AXL signaling pathways.

Erdafitinib: Convergent and Greener Approaches

Erdafitinib is a pan-fibroblast growth factor receptor (FGFR) inhibitor approved for the treatment of urothelial carcinoma.[5] Its synthesis has seen recent improvements focusing on efficiency and sustainability.

Table 2: Comparison of Synthetic Routes to Erdafitinib

ParameterRoute 1: Earlier Disclosed MethodRoute 2: Improved Convergent Synthesis
Starting Material 2,4-dinitroanilinequinoxalin-2-ol, 4-bromo-1-methyl-1H-pyrazole, and 2-bromo-1,1-dimethoxyethane
Key Intermediates 3-(1-methyl-1H-pyrazol-4-yl)-6-quinoxalinamine7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline, 3,5-dimethoxyphenyl-isopropylethane-1,2-diamine
Key Reactions Substitution, Reductive cyclization, Oxidation, CondensationSuzuki-Miyaura coupling, SNAr-type amination
Overall Yield Not explicitly reported, likely lower54%
Number of Steps ~57
Qualitative Assessment A more linear approach.[6]A highly convergent and efficient route, with a reported purity of 99.4% for the final product. A "green chemistry" approach has also been developed using aqueous micellar conditions.[7][8]
Experimental Protocols: Key Steps in Erdafitinib Synthesis

Route 2: Suzuki-Miyaura Coupling

This reaction is pivotal for forming the C-C bond between the quinoxaline and pyrazole rings. A general laboratory-scale protocol is:

In a reaction flask, the bromo-quinoxaline intermediate (1.0 eq), the pyrazole boronic acid or ester (1.1-1.5 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.01-0.05 eq), and a base (e.g., K₂CO₃ or KOtBu, 2.0-3.0 eq) are combined. The flask is purged with an inert gas. A degassed solvent mixture (e.g., 1,4-dioxane/water or toluene/water) is added. The reaction is heated to 80-100 °C and stirred until the starting material is consumed. Upon completion, the mixture is cooled, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic phase is dried, filtered, and concentrated. The residue is purified by column chromatography to yield the coupled product.[8][9]

Visualizing Erdafitinib Synthesis and Action

Erdafitinib_Synthesis_Comparison cluster_route1 Route 1: Linear Approach cluster_route2 Route 2: Convergent Synthesis start1 2,4-dinitroaniline inter1_1 Substituted dinitrobenzene start1->inter1_1 Substitution inter1_2 Quinoxalinamine intermediate inter1_1->inter1_2 Reductive cyclization erdafitinib Erdafitinib inter1_2->erdafitinib Condensation start2a Quinoxalin-2-ol inter2_1 7-bromo-2-(1-methyl-1H-pyrazol -4-yl)quinoxaline start2a->inter2_1 Suzuki Coupling with pyrazole boronic ester start2b 4-bromo-1-methyl- 1H-pyrazole start2b->inter2_1 inter2_1->erdafitinib SNAr Amination FGFR_Signaling cluster_downstream Downstream Signaling FGF FGF Ligand FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 phosphorylates PLCg PLCg FGFR->PLCg activates PI3K PI3K FGFR->PI3K activates GRB2_SOS GRB2_SOS FRS2->GRB2_SOS recruits RAS_MAPK RAS_MAPK GRB2_SOS->RAS_MAPK activates RAS-MAPK Pathway Proliferation_Survival Proliferation_Survival RAS_MAPK->Proliferation_Survival Proliferation, Survival IP3_DAG IP3_DAG PLCg->IP3_DAG generates PKC PKC IP3_DAG->PKC activates Cell_Growth Cell_Growth PKC->Cell_Growth Cell Growth AKT AKT PI3K->AKT activates Apoptosis_Inhibition Apoptosis_Inhibition AKT->Apoptosis_Inhibition Inhibition of Apoptosis Erdafitinib Erdafitinib Erdafitinib->FGFR inhibits Fedratinib_Synthesis_Comparison cluster_route1 Route 1: Sequential SNAr start1 2,4-dichloro-5- methylpyrimidine inter1_1 Mono-substituted aminopyrimidine start1->inter1_1 First SNAr fedratinib Fedratinib inter1_1->fedratinib Second SNAr JAK_STAT_Signaling cluster_downstream Nuclear Events Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 activates STAT STAT JAK2->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to Gene_Expression Gene Expression (Proliferation, Inflammation) Nucleus->Gene_Expression regulates Fedratinib Fedratinib Fedratinib->JAK2 inhibits

References

Safety Operating Guide

Proper Disposal of 5-Iodo-3-methylpyrazin-2-amine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective and compliant disposal of 5-Iodo-3-methylpyrazin-2-amine is critical for maintaining laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this compound. Adherence to these protocols is essential to mitigate risks associated with this chemical's hazardous properties.

Immediate Safety and Hazard Profile

This compound is classified as a flammable liquid and vapor, and is harmful if swallowed.[1] Before handling, it is imperative to be familiar with its hazard profile and take appropriate safety precautions. All handling and disposal procedures should be conducted within a certified chemical fume hood.

Table 1: Hazard Profile for this compound

Hazard ClassificationDescriptionPrecautionary Statement Code
Flammable liquidsFlammable liquid and vapour.[1]H226
Acute toxicity, OralHarmful if swallowed.[1]H302
Skin irritationCauses skin irritation.[2]H315
Eye irritationCauses serious eye irritation.H319
Specific target organ toxicityMay cause respiratory irritation.[2]H335

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound. This includes, but is not limited to:

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber.

  • Eye and Face Protection: Safety glasses with side shields or chemical safety goggles. A face shield should be worn if there is a splash hazard.

  • Skin and Body Protection: A flame-retardant lab coat must be worn and kept fastened.

  • Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to "Dispose of contents/ container to an approved waste disposal plant"[1]. The following steps provide a detailed operational plan to achieve this in a laboratory setting.

1. Waste Segregation and Collection:

  • Designate a specific waste container for this compound and other halogenated organic waste.[1][3]

  • Do not mix halogenated waste with non-halogenated organic solvents.[3][4] This is crucial as disposal methods differ and mixing can increase disposal costs and complexity.

  • The container must be made of a compatible material (e.g., polyethylene) and have a tightly sealing lid to prevent the release of vapors.[5]

  • Collect all materials contaminated with this compound, including gloves, weigh boats, and paper towels, in a designated hazardous waste container.

2. Labeling and Storage:

  • Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[3]

  • The label should also indicate the associated hazards, such as "Flammable" and "Toxic."

  • Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[6]

  • The storage area should be a well-ventilated, cool, and dry location, away from sources of ignition.[1] If the waste is flammable, it should be stored in a flammable storage cabinet.[6]

3. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup.

  • Provide them with a complete and accurate description of the waste, including the information on the label.

  • Follow all institutional and local regulations for the transportation and disposal of hazardous chemical waste.

4. Spill Management:

  • In the event of a spill, evacuate personnel from the immediate area.

  • If the spill is small, contain it using an inert absorbent material.

  • Collect the absorbent material and place it in a sealed, labeled hazardous waste container for disposal.

  • For larger spills, or if you are not trained to handle them, contact your institution's emergency response team.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation and Handling cluster_collection Waste Collection cluster_storage Labeling and Storage cluster_disposal Final Disposal A Identify Waste: This compound (Pure or Contaminated) B Wear Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat A->B C Select Designated Halogenated Waste Container B->C Proceed to Collection D Transfer Waste to Container in a Fume Hood C->D E Securely Seal Container D->E F Label Container: - 'Hazardous Waste' - Chemical Name - Hazards (Flammable, Toxic) E->F Proceed to Labeling G Store in Designated Satellite Accumulation Area F->G H Contact EHS or Licensed Waste Disposal Company G->H Ready for Disposal I Provide Waste Information H->I J Arrange for Pickup and Proper Disposal I->J

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Iodo-3-methylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-Iodo-3-methylpyrazin-2-amine

Disclaimer: No specific Safety Data Sheet (SDS) was found for this compound. The following guidance is based on the safety data of structurally similar compounds, including other iodo- and amino-substituted pyrazines and pyridines. It is imperative to handle this compound with caution and to perform a thorough risk assessment before use.

Hazard Assessment

Based on the safety data sheets of similar compounds, this compound should be presumed to possess the following hazards:

  • Skin Irritation: May cause skin irritation upon contact.[1]

  • Serious Eye Damage: Poses a risk of serious eye damage.[1]

  • Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation.[1]

  • Harmful if Swallowed: May be harmful or toxic if ingested.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Purpose
Eye and Face Protection Tightly fitting safety goggles with side-shields or a face shield.[1]To protect against splashes, dust, and vapors that can cause serious eye damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact and irritation.
Body Protection A laboratory coat or chemical-resistant suit.To protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate particulate filter is recommended.To prevent inhalation of irritating dust or fumes.
Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential for the safe handling of this compound.

  • Preparation and Area Setup:

    • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.

    • Verify that an eyewash station and safety shower are readily accessible.[2]

    • Assemble all necessary equipment and reagents before handling the compound.

  • Donning PPE:

    • Put on a lab coat, followed by safety goggles and any required respiratory protection.

    • Inspect gloves for any signs of damage before wearing them.

  • Weighing and Aliquoting:

    • Conduct all weighing and handling of the solid compound within a chemical fume hood to minimize inhalation exposure.

    • Use a spatula for transfers and avoid creating dust.

  • Dissolution and Reaction Setup:

    • Add the compound to the solvent slowly and in a controlled manner.

    • Ensure the reaction vessel is appropriately secured.

  • Post-Handling:

    • Decontaminate all surfaces and equipment after use.

    • Remove PPE in the correct order to avoid cross-contamination (gloves first, then goggles, then lab coat).

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing paper), in a designated, sealed, and clearly labeled hazardous waste container.

  • Container Labeling:

    • The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Irritant").

  • Storage:

    • Store the hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through a licensed chemical waste disposal company. Do not dispose of this chemical down the drain or in regular trash.

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Set up in Fume Hood don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh Compound don_ppe->weigh dissolve Dissolve/Use in Reaction weigh->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate dispose Segregate & Dispose of Waste decontaminate->dispose doff_ppe Doff PPE Correctly dispose->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands end End wash_hands->end start Start start->prep_area

Caption: A flowchart outlining the safe handling process.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.